Methyl 4-amino-2,6-dichlorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2,6-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMZQFQCPXVGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233190 | |
| Record name | Benzoic acid, 4-amino-2,6-dichloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232275-49-9 | |
| Record name | Benzoic acid, 4-amino-2,6-dichloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=232275-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-amino-2,6-dichloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of Methyl 4-amino-2,6-dichlorobenzoate
An In-depth Technical Guide to the Synthesis of Methyl 4-amino-2,6-dichlorobenzoate
Abstract
This compound is a key chemical intermediate whose structural complexity, featuring a sterically hindered dichlorinated aniline core, makes its synthesis a topic of significant interest for professionals in medicinal chemistry and process development. This guide provides a comprehensive, scientifically grounded overview of a robust synthetic pathway to this valuable compound. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen strategy, offers detailed, field-tested protocols, and emphasizes the self-validating nature of a well-designed synthesis. All claims and procedures are substantiated with citations to authoritative chemical literature.
Strategic Analysis: A Retrosynthetic Approach
To logically devise a synthetic plan, we begin with a retrosynthetic analysis of the target molecule, this compound.
The most apparent disconnection is the ester linkage, a common and reliable transformation. This Fischer Esterification disconnect leads us back to the precursor acid, 4-amino-2,6-dichlorobenzoic acid. This intermediate presents the principal synthetic challenge due to the specific trisubstitution pattern on the aromatic ring.
A second disconnection targets the amino group. The corresponding nitro compound, 2,6-dichloro-4-nitrobenzoic acid, is an ideal precursor. The reduction of an aromatic nitro group is a high-yielding and chemoselective transformation that is tolerant of both the carboxylic acid and the chloro substituents.[1][2] This nitro-acid, in turn, can be synthesized from commercially available chlorinated nitrotoluenes through oxidation of the benzylic methyl group. This multi-step approach avoids the problematic direct chlorination of aminobenzoic acid derivatives, which often yields incorrect isomers or leads to over-chlorination and ring degradation.[3][4]
Caption: Retrosynthetic analysis of this compound.
The Synthetic Pathway: From Nitrotoluene to Final Ester
The forward synthesis is executed in two primary stages:
-
Part A: Synthesis of the key intermediate, 4-Amino-2,6-dichlorobenzoic acid.
-
Part B: Fischer Esterification to yield the final product.
Part A: Synthesis of 4-Amino-2,6-dichlorobenzoic Acid
This stage involves two critical steps: the oxidation of a methyl group to a carboxylic acid, followed by the reduction of a nitro group.
Step A1: Oxidation of 2,6-Dichloro-4-nitrotoluene
The conversion of the benzylic methyl group of 2,6-dichloro-4-nitrotoluene to a carboxylic acid is a robust transformation. Strong oxidizing agents are required, with nitric acid or potassium permanganate being common choices.[5] The electron-withdrawing nature of the two chloro-substituents and the nitro group stabilizes the benzene ring, allowing for selective oxidation of the side chain.
Step A2: Reduction of 2,6-Dichloro-4-nitrobenzoic Acid
The reduction of the nitro group to a primary amine is the final step in forming the key acid intermediate. It is crucial to employ a method that is chemoselective and will not affect the chloro- or carboxyl- groups. Catalytic hydrogenation (e.g., using H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂/HCl) are effective. Modern methods using reagents like hydrazine in the presence of a catalyst also provide excellent selectivity under mild conditions.[1]
Part B: Fischer Esterification
The final step is the acid-catalyzed esterification of 4-amino-2,6-dichlorobenzoic acid with methanol. This is a classic equilibrium-driven reaction.[6] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (typically sulfuric acid), which enhances its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and the ester is formed.
Because the starting material contains a basic amino group, a stoichiometric amount of the acid catalyst is often required, as the amino group will be protonated to form an ammonium salt.[7] The reaction is driven to completion by using a large excess of methanol, which serves as both a reactant and the solvent, shifting the equilibrium toward the product side in accordance with Le Châtelier's principle.
Caption: Overall two-part synthetic scheme.
Detailed Experimental Protocols
Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory. All reagents are hazardous and should be handled with care.
Protocol 3.1: Synthesis of 4-Amino-2,6-dichlorobenzoic Acid
Step A: Oxidation to 2,6-Dichloro-4-nitrobenzoic Acid (Adapted from patent literature[5])
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place 2,6-dichloro-4-nitrotoluene (1.0 eq).
-
Reagent Addition: Add concentrated nitric acid (approx. 15-20 eq).
-
Reaction: Heat the mixture to reflux (approx. 120°C) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting material.
-
Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice with stirring. The solid product will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,6-dichloro-4-nitrobenzoic acid.
Step B: Reduction to 4-Amino-2,6-dichlorobenzoic Acid (General Procedure)
-
Reaction Setup: To a round-bottom flask, add 2,6-dichloro-4-nitrobenzoic acid (1.0 eq) and ethanol.
-
Reagent Addition: Add granulated tin (Sn, approx. 3.0 eq). Heat the mixture to reflux.
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise via an addition funnel. The reaction is exothermic. Maintain a steady reflux.
-
Reaction: Continue refluxing for 2-3 hours after the addition of HCl is complete. The reaction should become clear.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) solution until the solution is strongly basic (pH > 10). This will precipitate tin hydroxides.
-
Isolation: Filter the mixture to remove the tin salts. Wash the filter cake with a small amount of water.
-
Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify the filtrate with concentrated HCl until the pH is approximately 3-4. The desired product, 4-amino-2,6-dichlorobenzoic acid, will precipitate as a solid.
-
Final Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 3.2: Synthesis of this compound
Fischer Esterification (Adapted from analogous procedures[6])
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-amino-2,6-dichlorobenzoic acid (1.0 eq).
-
Solvent/Reagent Addition: Add anhydrous methanol (15-20 eq). The acid may not fully dissolve.
-
Catalyst Addition: While stirring, cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 1.5 eq) dropwise. A precipitate of the ammonium sulfate salt may form.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Continue refluxing for 4-6 hours. The solid should dissolve as the reaction proceeds. Monitor reaction completion via TLC.
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing crushed ice and water (approx. 10 volumes relative to the methanol used).
-
Neutralization & Precipitation: While stirring the aqueous mixture, slowly add a 10% aqueous sodium carbonate (Na₂CO₃) solution in portions. Gas evolution (CO₂) will occur. Continue adding the base until the gas evolution ceases and the pH of the solution is > 8. The crude ester will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove inorganic salts.
-
Drying & Purification: Allow the product to air-dry on the filter, then dry completely in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.
Data Summary and Characterization
The identity and purity of the final product must be confirmed through standard analytical techniques.
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 232275-49-9 | [5] |
| Molecular Formula | C₈H₇Cl₂NO₂ | |
| Molecular Weight | 220.05 g/mol | |
| Appearance | Expected to be an off-white solid | - |
| Melting Point | Not available in searched literature | - |
| ¹H NMR / ¹³C NMR | Not available in searched literature | - |
Note: While specific melting point and NMR spectral data for the final product were not available in the searched literature, characterization via these methods is essential for confirming structure and purity. The expected ¹H NMR would show a singlet for the two equivalent aromatic protons, a singlet for the amino protons, and a singlet for the methyl ester protons. The ¹³C NMR would show the expected number of signals corresponding to the unique carbons in the molecule.
Caption: A generalized workflow for organic synthesis experiments.
Conclusion
The is most effectively and reliably achieved through a multi-step pathway beginning with the oxidation of 2,6-dichloro-4-nitrotoluene. This strategy circumvents the regioselectivity issues associated with direct chlorination of aniline derivatives. The subsequent reduction of the nitro group and final Fischer esterification are both high-yielding, well-understood transformations. The protocols provided herein represent a robust and logical approach for researchers requiring this important chemical building block for applications in drug discovery and development.
References
- 1. chemscene.com [chemscene.com]
- 2. Methyl 2,6-dichloro-4-aminobenzoate | 232275-49-9 [chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. rsc.org [rsc.org]
- 5. Methyl 4-aminobenzoate(619-45-4) 1H NMR spectrum [chemicalbook.com]
- 6. 232275-49-9|this compound|BLD Pharm [bldpharm.com]
- 7. Methyl 2-amino-4,6-dichlorobenzoate | 147494-04-0 | XFA49404 [biosynth.com]
Methyl 4-amino-2,6-dichlorobenzoate chemical properties
An In-Depth Technical Guide to Methyl 4-amino-2,6-dichlorobenzoate
Section 1: Core Molecular Profile and Significance
This compound (CAS No. 232275-49-9) is a halogenated aromatic compound featuring an aniline-like amino group, a methyl ester, and two chlorine atoms flanking the ester functionality. This specific arrangement of functional groups makes it a sterically hindered yet synthetically valuable intermediate. Its primary significance lies in its role as a versatile building block in custom synthesis projects, particularly within the pharmaceutical and fine chemical industries. The strategic placement of the chloro- and amino-substituents allows for regioselective modifications, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization for researchers and drug development professionals.
Caption: Chemical Structure and Key Identifiers.
Section 2: Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of a compound are foundational to its application in synthesis, providing the basis for reaction monitoring, quality control, and structural verification.
Physicochemical Properties
The bulk properties of this compound are summarized below. These characteristics are critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value / Description | Source |
| CAS Number | 232275-49-9 | |
| Molecular Formula | C₈H₇Cl₂NO₂ | [1][2] |
| Molecular Weight | 220.05 g/mol | [1][2] |
| Appearance | Typically a solid; varies by purity. | General chemical knowledge |
| Melting Point | Not widely reported; the parent acid has a melting point of 178 °C.[3] | [3] |
| Solubility | Soluble in various organic solvents. | [4] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. Below are the expected characteristics based on its functional groups and substitution pattern.
2.2.1 ¹H NMR Spectroscopy The proton NMR spectrum is simplified due to the molecule's symmetry. The two aromatic protons are chemically equivalent, appearing as a singlet.
-
Aromatic Protons (H-3, H-5): A single peak is expected for the two equivalent protons on the aromatic ring.
-
Amino Protons (-NH₂): A broad singlet, whose chemical shift can vary with solvent and concentration.
-
Methyl Protons (-OCH₃): A sharp singlet, typically integrating to three protons.
2.2.2 ¹³C NMR Spectroscopy The carbon spectrum will reflect the unique electronic environment of each carbon atom.
-
Carbonyl Carbon (C=O): Typically found in the 165-175 ppm region.
-
Aromatic Carbons: Six distinct signals are expected, with carbons bearing electronegative chlorine atoms shifted downfield. The C-NH₂ carbon will be shifted upfield relative to the others.
-
Methyl Carbon (-OCH₃): A signal in the aliphatic region, typically around 50-60 ppm.
2.2.3 Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
-
N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine.[5]
-
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing around 1700-1730 cm⁻¹.
-
C-Cl Stretching: Absorptions in the fingerprint region, usually below 800 cm⁻¹, corresponding to the carbon-chlorine bonds.[6]
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
2.2.4 Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic cluster for the molecular ion peak due to the presence of two chlorine atoms. The isotopic abundances of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%) will result in three peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 9:6:1.
-
Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Section 3: Synthesis and Experimental Protocols
The most direct and common method for synthesizing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 4-amino-2,6-dichlorobenzoic acid. The Fischer-Speier esterification is a robust and widely adopted method for this transformation.[7]
Fischer-Speier Esterification: A Mechanistic Choice
This method is chosen for its reliability and simplicity. It involves reacting the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[7] The use of excess methanol serves a dual purpose: it acts as the reacting solvent and, by Le Châtelier's principle, drives the reaction equilibrium toward the formation of the ester product.[7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Caption: Workflow for Fischer-Speier Esterification.
Detailed Experimental Protocol
Materials & Reagents:
-
4-Amino-2,6-dichlorobenzoic acid (1.0 eq)
-
Anhydrous Methanol (serves as reactant and solvent, 20-50 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-amino-2,6-dichlorobenzoic acid (1.0 eq) in anhydrous methanol (20-50 eq).
-
Catalyst Addition: While stirring the suspension at room temperature, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Causality Note: The slow addition is crucial to control the exothermic reaction and prevent excessive salt precipitation before dissolution.
-
Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Neutralization: After cooling the mixture to room temperature, slowly pour it over ice and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Trustworthiness Check: This step is critical to quench the catalyst and deprotonate any remaining carboxylic acid, rendering it water-soluble and easily separable from the organic-soluble ester product.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound is dictated by the interplay of its three functional groups. The electron-donating amino group and electron-withdrawing chloro and methyl ester groups create a unique electronic and steric environment.
Caption: Key Reactive Sites on the Molecule.
-
The Amino Group: As a primary aromatic amine, this group is nucleophilic and can undergo standard reactions like acylation, sulfonation, and alkylation. However, the presence of two large chlorine atoms in the ortho positions (relative to the ester) creates significant steric hindrance. This hindrance can impede reactions at the nitrogen center, often requiring more forcing conditions or specialized reagents compared to unhindered anilines.
-
The Ester Group: The methyl ester is susceptible to saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis, which would revert the molecule to the parent carboxylic acid. This allows the ester to function as a protecting group for the carboxylic acid functionality during reactions targeting the amino group.
-
The Aromatic Ring: The powerful electron-donating amino group activates the aromatic ring towards electrophilic aromatic substitution. However, this activation is counteracted by the deactivating, inductive effect of the two chlorine atoms. Furthermore, the positions ortho to the activating amino group are already substituted, leaving only the position meta to the amine (and ortho to the ester) available for substitution, which is electronically and sterically disfavored.
Section 5: Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in providing a rigid, pre-functionalized scaffold onto which further complexity can be built.
-
Scaffold for Complex Synthesis: The molecule's reactive handles allow for its incorporation into larger, more complex target molecules. For example, the amino group can be used to form amide, sulfonamide, or urea linkages, which are common motifs in drug candidates.
-
Intermediate for Novel Compounds: In drug discovery programs, it is used as a starting material for synthesizing novel chemical entities.[8] The precise modification of its structure enables the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.[4]
-
Analogue to Bioactive Precursors: The broader class of amino-chlorobenzoic acids and their esters are recognized as important precursors for molecules with a wide range of biological activities, including potential applications as anticancer agents.[9]
Section 6: Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information. The parent acid is known to cause skin and eye irritation.[3]
References
- 1. Methyl 2-amino-4,6-dichlorobenzoate | 147494-04-0 | XFA49404 [biosynth.com]
- 2. Methyl 4-amino-3,5-dichlorobenzoate | C8H7Cl2NO2 | CID 604808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-2,6-dichlorobenzoic acid | 5204-46-6 | FAA20446 [biosynth.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Methyl 4-amino-2,6-dichlorobenzoate (CAS Number: 232275-49-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-2,6-dichlorobenzoate is a halogenated aromatic compound belonging to the family of p-aminobenzoic acid (PABA) derivatives. As a bifunctional molecule, featuring a nucleophilic amino group, an ester, and a dichlorinated benzene ring, it serves as a valuable and versatile building block in organic synthesis. The strategic placement of chloro substituents ortho to the amino and ester groups sterically and electronically influences the reactivity of these functional groups, making it a unique scaffold for the synthesis of complex molecular architectures.
The PABA core is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities ranging from antibacterial and anticancer to anti-inflammatory effects.[1][2] The introduction of chlorine atoms can enhance the lipophilicity and metabolic stability of derivative compounds, often leading to improved pharmacokinetic profiles. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications in the field of drug discovery and development.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 232275-49-9 | |
| Molecular Formula | C₈H₇Cl₂NO₂ | |
| Molecular Weight | 220.05 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Off-white to light yellow crystalline solid (predicted) | General knowledge |
| Melting Point | 121-123 °C | |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane; sparingly soluble in water (predicted) | General knowledge |
Synthesis Pathway: Fischer-Speier Esterification
The most direct and industrially scalable synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 4-amino-2,6-dichlorobenzoic acid. This acid-catalyzed reaction uses an excess of methanol, which acts as both a reactant and the solvent, to drive the equilibrium towards the ester product.[3]
Causality in Experimental Choices:
-
Acid Catalyst (H₂SO₄): A strong protic acid is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Excess Methanol: As an equilibrium-controlled reaction, Le Châtelier's principle is exploited. Using methanol as the solvent ensures a large excess, shifting the equilibrium towards the formation of the methyl ester and water.
-
Reflux Conditions: The reaction is typically heated to the boiling point of the alcohol (methanol, ~65 °C) to increase the reaction rate. A reflux condenser is crucial to prevent the loss of volatile solvent and reactant.
-
Neutralization (NaHCO₃): After the reaction, the excess acid catalyst must be neutralized. A weak base like sodium bicarbonate is used to quench the sulfuric acid. This step is performed cautiously as it generates CO₂ gas. The resulting basic solution also deprotonates the amino group, ensuring the final product is in its free base form.
-
Extraction and Drying: The ester product is typically more soluble in organic solvents (like ethyl acetate) than in water. Extraction separates the product from inorganic salts and residual methanol. The organic layer is then dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) to remove any dissolved water before solvent evaporation.
Detailed Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-amino-2,6-dichlorobenzoic acid (1.0 equivalent) in anhydrous methanol (10-20 equivalents, serving as the solvent).
-
Catalyst Addition: While stirring the suspension at room temperature, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise. Caution: This addition is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle or oil bath. Maintain reflux with continuous stirring for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Redissolve the residue in ethyl acetate and transfer it to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions to neutralize the acidic mixture until effervescence ceases and the aqueous layer is slightly basic (pH > 8).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Structural Elucidation and Characterization
The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on its structure and data from analogous compounds.[3][4][5]
¹H NMR Spectroscopy (Predicted)
-
Solvent: DMSO-d₆ or CDCl₃
-
Aromatic Protons (2H): Due to the symmetrical substitution pattern, the two protons on the benzene ring are chemically equivalent. They are expected to appear as a singlet in the aromatic region, likely between δ 6.5-7.0 ppm . The electron-donating amino group will shield these protons, shifting them upfield relative to benzene (δ 7.3 ppm).
-
Amine Protons (2H): The primary amine protons will appear as a broad singlet, typically in the range of δ 4.0-6.0 ppm . The exact chemical shift is dependent on the solvent, concentration, and temperature due to hydrogen bonding.
-
Methyl Protons (3H): The three protons of the methyl ester group will appear as a sharp singlet, expected around δ 3.8-3.9 ppm .
¹³C NMR Spectroscopy (Predicted)
-
Solvent: DMSO-d₆ or CDCl₃
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 165-170 ppm .
-
Aromatic Carbons (6C):
-
C4 (C-NH₂): This carbon, directly attached to the electron-donating amino group, will be significantly shielded and is expected around δ 145-150 ppm .
-
C2 & C6 (C-Cl): The carbons bearing the chlorine atoms will be deshielded by the electronegative halogen and are expected to appear in the range of δ 125-135 ppm .
-
C3 & C5 (C-H): These carbons will be shielded by the adjacent amino group and are expected around δ 110-115 ppm .
-
C1 (C-COOCH₃): This quaternary carbon will likely appear in the region of δ 120-125 ppm .
-
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester group will be a sharp signal in the upfield region, expected around δ 50-55 ppm .
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretching: Two distinct, sharp to medium bands are expected in the region of 3350-3500 cm⁻¹ , characteristic of the symmetric and asymmetric stretching of a primary amine.
-
C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretching will appear as weak bands just above 3000 cm⁻¹ (approx. 3050-3100 cm⁻¹ ). Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹ (approx. 2950-2980 cm⁻¹ ).
-
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1710-1730 cm⁻¹ .
-
C=C Stretching (Aromatic): Medium to weak absorptions in the 1580-1620 cm⁻¹ region are characteristic of the aromatic ring.
-
C-O Stretching: A strong band corresponding to the C-O stretch of the ester is expected between 1200-1300 cm⁻¹ .
-
C-Cl Stretching: Strong absorptions in the fingerprint region, typically 700-850 cm⁻¹ , are indicative of the C-Cl bonds.
Mass Spectrometry (MS) (Predicted)
-
Ionization Mode: Electron Impact (EI)
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak cluster corresponding to the molecular weight of 220.05 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a peak at m/z 220 (containing two ³⁵Cl isotopes), a peak at m/z 222 (containing one ³⁵Cl and one ³⁷Cl), and a smaller peak at m/z 224 (containing two ³⁷Cl isotopes). The approximate ratio of these peaks will be 9:6:1.
-
Key Fragmentation Patterns:
-
Loss of a methoxy radical (·OCH₃): A significant fragment at m/z 189/191/193 corresponding to the [M - 31]⁺ ion (an acylium ion). This is a common fragmentation pathway for methyl esters.
-
Loss of the carbomethoxy group (·COOCH₃): A fragment at m/z 161/163/165 corresponding to the [M - 59]⁺ ion.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound, capable of separating the main compound from starting materials, by-products, and other impurities. The following is a robust starting protocol adaptable for this purpose.[1]
Self-Validating System for Purity Analysis:
The integrity of this protocol is ensured by a system suitability test (SST) performed before sample analysis. Key SST parameters include:
-
Repeatability: Multiple injections of a standard solution should yield a relative standard deviation (RSD) of peak areas of <2.0%.
-
Tailing Factor: The peak for the main analyte should be symmetrical, with a tailing factor between 0.9 and 1.5.
-
Theoretical Plates: A measure of column efficiency; a high number (e.g., >2000) indicates good separation performance.
Detailed HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water (with 0.1% trifluoroacetic acid or phosphoric acid to ensure protonation of the amine and sharp peak shape). A typical starting condition could be 60:40 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of maximum absorbance (λₘₐₓ), likely around 240-250 nm or 290-310 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 100 µg/mL). Create a series of calibration standards by dilution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a known concentration within the calibration range (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is calculated by area normalization, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.
Applications in Drug Discovery and Development
This compound is a strategic building block for creating libraries of novel compounds for drug discovery. Its utility stems from the orthogonal reactivity of its functional groups and the specific substitution pattern on the aromatic ring.[1][6]
-
Versatile Chemical Scaffold: The amino group can be readily acylated, alkylated, or used in cyclization reactions to build complex heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to a primary alcohol.
-
Modulation of Physicochemical Properties: The two chlorine atoms increase the lipophilicity of the molecule, a property that can enhance membrane permeability and target engagement. They also block the ortho positions, directing further electrophilic substitution and preventing certain metabolic pathways, potentially increasing the half-life of derivative drugs.
-
Bioisosteric Replacement: The dichlorinated aminobenzoate core can be used as a bioisostere for other aromatic systems in known pharmacophores, allowing for fine-tuning of activity and properties.
Derivatives of substituted aminobenzoic acids have demonstrated a wide range of biological activities, including:
-
Anticancer Agents: Serving as precursors for inhibitors of kinases and other enzymes involved in cell proliferation.[1]
-
Antibacterial and Antifungal Agents: The PABA scaffold is a known component of folate synthesis pathways, and its analogs can act as competitive inhibitors.[1]
-
Anti-inflammatory Drugs: Used in the synthesis of molecules that modulate inflammatory pathways.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practices for handling related chlorinated aromatic amines should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
An In-Depth Technical Guide to the Physical Properties of Methyl 4-amino-2,6-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Data Scarcity for a Key Synthetic Intermediate
Methyl 4-amino-2,6-dichlorobenzoate, a substituted aromatic ester, represents a molecule of significant interest in the landscape of synthetic chemistry, particularly as a potential building block in the development of novel pharmaceutical agents and other complex organic molecules. Its unique substitution pattern—an activating amino group and two deactivating, sterically hindering chloro groups flanking a methyl ester—presents a fascinating case study in chemical reactivity and molecular properties. However, a comprehensive survey of the existing scientific literature reveals a notable scarcity of experimentally determined physical and spectral data for this specific isomer.
This guide is crafted to address this information gap. As a Senior Application Scientist, my objective is not merely to present a list of known values but to provide a scientifically grounded and practically useful resource. Where direct experimental data is unavailable, we will leverage established principles of physical organic chemistry and draw reasoned comparisons with closely related, well-characterized analogues. This approach, rooted in scientific integrity, aims to equip researchers with a robust understanding of the expected properties of this compound, thereby facilitating its synthesis, handling, and application in research and development.
Section 1: Molecular Identity and Core Physical Characteristics
Molecular Structure and Identification
-
Chemical Name: this compound
-
CAS Number: 232275-49-9[1]
-
Molecular Formula: C₈H₇Cl₂NO₂
-
Molecular Weight: 220.05 g/mol
The structural arrangement of substituents on the benzene ring is paramount to the molecule's properties. The amino group at the 4-position acts as an electron-donating group through resonance, influencing the electron density of the aromatic ring. Conversely, the two chlorine atoms at the 2- and 6-positions are electron-withdrawing through induction and exert significant steric hindrance around the methyl ester functionality.
Estimated Physical Properties
The following table summarizes the core physical properties of this compound. It is crucial to note that where experimental data is unavailable, values are estimated based on trends observed in analogous compounds. The rationale for these estimations is provided below the table.
| Property | Value | Source/Rationale |
| Appearance | White to off-white crystalline solid | Predicted based on analogous aminobenzoates and dichlorobenzoic acids. |
| Melting Point | 170-185 °C (estimated) | See rationale below. |
| Boiling Point | > 300 °C (decomposes, estimated) | High melting point suggests a high boiling point, likely with decomposition. |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, chloroform, and ethyl acetate. | Predicted based on the polarity of the molecule and solubility data for similar compounds.[2] |
Rationale for Melting Point Estimation:
The melting point of a crystalline solid is influenced by factors such as molecular weight, symmetry, and intermolecular forces. To estimate the melting point of this compound, we can examine the melting points of structurally related compounds:
-
4-Amino-2,6-dichlorobenzoic acid: 178 °C[3]
-
Methyl 4-aminobenzoate: 110-111 °C
-
Methyl 2,4-dichlorobenzoate: Not a direct analogue but provides context for dichlorinated benzoates.
The parent carboxylic acid has a melting point of 178 °C. Esterification to the methyl ester typically lowers the melting point due to the disruption of strong hydrogen bonding between carboxylic acid dimers. However, the presence of two chlorine atoms increases the molecular weight and potential for dipole-dipole interactions, which would raise the melting point compared to the non-chlorinated Methyl 4-aminobenzoate (110-111 °C). Therefore, a melting point in the range of 170-185 °C is a reasonable estimation, being slightly lower than the parent acid but significantly higher than the non-chlorinated ester.
Section 2: Predicted Spectroscopic Signature
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. In the absence of published spectra for this compound, this section provides a predictive overview of its expected spectroscopic characteristics based on fundamental principles and data from analogous structures.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
-
Aromatic Protons (H-3, H-5): A singlet in the region of δ 6.5-7.0 ppm. The electron-donating amino group will shield these protons, shifting them upfield. The two protons are chemically equivalent due to the plane of symmetry through the C1-C4 axis.
-
Amino Protons (-NH₂): A broad singlet in the region of δ 4.0-5.0 ppm. The chemical shift of these protons is highly dependent on the solvent and concentration.
-
Methyl Protons (-OCH₃): A sharp singlet at approximately δ 3.8-3.9 ppm.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reflect the electronic environment of each carbon atom.
-
Carbonyl Carbon (C=O): δ 165-170 ppm.
-
C-4 (ipso- to -NH₂): δ 145-150 ppm (shielded by the amino group).
-
C-2, C-6 (ipso- to -Cl): δ 130-135 ppm (deshielded by the chlorine atoms).
-
C-3, C-5: δ 110-115 ppm (shielded by the amino group).
-
C-1 (ipso- to -COOCH₃): δ 120-125 ppm.
-
Methyl Carbon (-OCH₃): δ 50-55 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.
-
C-N Stretching: A band in the region of 1250-1350 cm⁻¹.
-
C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.
Predicted Mass Spectrum
The mass spectrum (electron ionization) is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M⁺ peak will be accompanied by M+2 and M+4 peaks with relative intensities of approximately 65% and 10% of the M⁺ peak, respectively.
Section 3: Synthesis and Handling
A plausible and commonly employed method for the synthesis of this compound is the Fischer-Speier esterification of the corresponding carboxylic acid.
Proposed Synthetic Protocol: Fischer-Speier Esterification
This protocol outlines a general procedure for the synthesis of this compound.
Diagram of the Synthetic Workflow:
References
Methyl 4-amino-2,6-dichlorobenzoate: A Technical Guide to a Postulated Mechanism of Action
Foreword
In the landscape of chemical biology and drug discovery, certain molecules, while not extensively characterized in public literature, present intriguing possibilities based on their structural motifs. Methyl 4-amino-2,6-dichlorobenzoate is one such compound. While a definitive, empirically validated mechanism of action has yet to be elucidated, its chemical architecture—a dichlorinated aminobenzoic acid ester—provides a strong foundation for postulating a mechanism rooted in established principles of pharmacology and plant science. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of a hypothesized mechanism of action for this compound, grounded in the known bioactivities of structurally analogous compounds. We will delve into a plausible primary mechanism, consider alternative biological activities, and provide detailed experimental protocols to facilitate the empirical validation of these hypotheses. Our approach is to treat the described protocols as a self-validating system, empowering researchers to systematically investigate the biological effects of this and similar molecules.
Molecular Profile and Structural Rationale for a Hypothesized Mechanism
This compound is an aromatic organic compound featuring a benzoic acid core, substituted with an amino group at the 4-position and chlorine atoms at the 2- and 6-positions. The carboxylic acid is esterified with a methyl group.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇Cl₂NO₂ |
| Molecular Weight | 220.05 g/mol |
| CAS Number | 147494-04-0 |
The aminobenzoic acid scaffold is a well-established pharmacophore found in a variety of bioactive molecules, from pharmaceuticals to herbicides.[1][2] The nature and position of substituents on the aromatic ring play a critical role in defining the molecule's biological activity.
The presence of chlorine atoms at the 2- and 6-positions is particularly noteworthy. Halogenation, especially chlorination, is a common strategy in the design of bioactive compounds to enhance efficacy, metabolic stability, and membrane permeability. In the context of herbicides, dichlorination of aromatic rings is a frequent feature of synthetic auxins.[3]
Based on these structural features, we postulate that the primary mechanism of action of this compound is that of a synthetic auxin .
Postulated Primary Mechanism of Action: Synthetic Auxin Activity
Synthetic auxins are a class of herbicides that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[4] At herbicidal concentrations, these compounds induce uncontrolled and disorganized growth in susceptible plants, leading to their demise.
The Auxin Signaling Pathway: A Target for Mimicry
The canonical auxin signaling pathway involves the perception of auxin by specific receptor proteins, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.
Caption: Hypothesized interaction of this compound with the auxin signaling pathway.
We propose that this compound, due to its structural similarity to natural auxins, binds to the TIR1/AFB family of F-box proteins, which are the co-receptors for auxin. This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of these repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which then activate the transcription of a host of genes responsible for cell elongation, division, and differentiation. At herbicidal concentrations, this leads to uncontrolled growth and ultimately, plant death.
Potential Secondary and Alternative Mechanisms of Action
While the synthetic auxin hypothesis is compelling, the versatile aminobenzoic acid scaffold suggests other potential biological activities. Derivatives of aminobenzoic acid are known to exhibit a range of pharmacological effects, including antimicrobial and anticancer properties, often through enzyme inhibition.[5][6][7]
Enzyme Inhibition
It is plausible that this compound could act as an inhibitor of specific enzymes in either plant or animal systems. For instance, some aminobenzoic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes.[1] The dichlorination pattern might also confer inhibitory activity against other enzymes.
Experimental Protocols for Mechanism of Action Validation
The following experimental workflows are designed to systematically investigate and validate the hypothesized mechanisms of action for this compound.
Validating Synthetic Auxin Activity
A series of bioassays can be employed to determine if this compound exhibits auxin-like activity.
Protocol 1: Arabidopsis thaliana Root Elongation Assay
-
Objective: To assess the effect of the test compound on root growth, a process highly sensitive to auxin concentrations.
-
Methodology:
-
Sterilize Arabidopsis thaliana (Col-0) seeds and plate them on Murashige and Skoog (MS) agar medium.
-
After stratification, germinate the seeds and grow the seedlings vertically for 4-5 days.
-
Transfer seedlings to new MS plates containing a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a known synthetic auxin (e.g., 2,4-D) as a positive control.
-
Incubate the plates vertically for another 3-5 days.
-
Measure the length of the primary root and quantify the number of lateral roots.
-
-
Expected Outcome: Auxin-like compounds typically inhibit primary root elongation and promote lateral root formation at higher concentrations.
Protocol 2: Reporter Gene Expression Assay in Protoplasts
-
Objective: To determine if the test compound can induce the expression of auxin-responsive genes.
-
Methodology:
-
Isolate protoplasts from Arabidopsis thaliana cell culture or leaf tissue.
-
Transfect the protoplasts with a plasmid containing a synthetic auxin-responsive promoter (e.g., DR5) driving the expression of a reporter gene (e.g., GUS or Luciferase).
-
Treat the transfected protoplasts with various concentrations of this compound, IAA (positive control), and a solvent control.
-
After an incubation period, lyse the protoplasts and measure the reporter gene activity.
-
-
Expected Outcome: An increase in reporter gene activity in the presence of the test compound would indicate the activation of the auxin signaling pathway.
Caption: Experimental workflow for validating synthetic auxin activity.
Investigating Enzyme Inhibition
To explore the possibility of enzyme inhibition, a screening approach against a panel of relevant enzymes can be undertaken.
Protocol 3: In Vitro Enzyme Inhibition Assay
-
Objective: To screen for inhibitory activity of the test compound against a panel of enzymes.
-
Methodology:
-
Select a panel of enzymes for screening. Based on the activities of related compounds, this could include COX-1, COX-2, and various metabolic enzymes.
-
For each enzyme, establish a standard in vitro activity assay (e.g., colorimetric, fluorometric, or luminescent).
-
Incubate the enzyme with its substrate in the presence of a range of concentrations of this compound.
-
Measure the rate of product formation and compare it to a control without the inhibitor.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) for any observed inhibition.
-
-
Expected Outcome: A dose-dependent decrease in enzyme activity will indicate an inhibitory effect.
Concluding Remarks and Future Directions
The structural characteristics of this compound strongly suggest a plausible mechanism of action as a synthetic auxin. This hypothesis is readily testable through a series of well-established bioassays. The potential for this molecule to act as an enzyme inhibitor should also be considered, given the broad bioactivities of the aminobenzoic acid scaffold. The experimental protocols outlined in this guide provide a clear and logical path for the elucidation of the precise mechanism of action of this compound. Such studies are crucial for understanding its potential applications, whether in agriculture as a herbicide or in medicine as a novel therapeutic agent. The insights gained from these investigations will not only clarify the biological role of this specific molecule but will also contribute to the broader understanding of structure-activity relationships for this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. History - Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 4. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 5. mdpi.com [mdpi.com]
- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Determining the Solubility of Methyl 4-amino-2,6-dichlorobenzoate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of Methyl 4-amino-2,6-dichlorobenzoate in various organic solvents. In the absence of readily available public solubility data for this specific compound, this document outlines a robust methodology, beginning with a theoretical prediction of solubility based on molecular structure, followed by a detailed, step-by-step experimental protocol for equilibrium solubility determination via the shake-flask method. Furthermore, it details the analytical quantification using High-Performance Liquid Chromatography (HPLC) and discusses key factors that influence solubility. This guide is designed to be a practical resource, ensuring scientific integrity and providing a self-validating system for generating reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility
This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation development. A thorough understanding of a compound's solubility in a range of organic solvents is paramount for designing efficient crystallization processes, developing stable formulations, and ensuring consistent performance in subsequent synthetic steps. This guide provides the necessary theoretical foundation and practical instruction to empower researchers to generate this crucial data for this compound.
Physicochemical Characterization and Predicted Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility in various organic solvents.
Molecular Structure:
-
Aromatic Ring: The benzene ring is inherently non-polar.
-
Methyl Ester Group (-COOCH₃): This group introduces polarity and potential for hydrogen bond acceptance.
-
Amino Group (-NH₂): The amino group is polar and can act as a hydrogen bond donor and acceptor.
-
Chloro Groups (-Cl): The two chlorine atoms are electron-withdrawing and contribute to the overall polarity of the molecule, while also increasing its molecular weight.
The presence of both polar (amino, ester) and non-polar (aromatic ring) functionalities suggests that this compound will exhibit a nuanced solubility profile. The steric hindrance from the two chlorine atoms ortho to the ester and meta to the amino group might also influence how effectively solvent molecules can interact with the functional groups.[3]
Predicted Solubility:
Based on this structural analysis, a predicted solubility profile is presented in Table 1.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions and hydrogen bonding with the ester and amino groups. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amino and ester groups. |
| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | The presence of chlorine atoms in both the solute and solvent may lead to favorable interactions. |
Experimental Protocol for Equilibrium Solubility Determination
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4][5] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.
Materials and Reagents
-
This compound (high purity, >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a UV detector
-
HPLC column (e.g., C18, suitable for aromatic compounds)
Experimental Workflow
The overall workflow for determining the equilibrium solubility is depicted in the following diagram:
Caption: Experimental workflow for equilibrium solubility determination.
Step-by-Step Procedure
-
Preparation: To a series of vials, add a known volume (e.g., 5 mL) of the selected organic solvent. Add an excess amount of this compound to each vial, ensuring that a solid phase remains visible.[5]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the compound in solution remains constant.[6][7]
-
Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a suitable method for the quantitative analysis of aromatic compounds like this compound.[8][9]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A mixture of acetonitrile or methanol and water is appropriate. A gradient elution may be necessary to ensure good peak shape and resolution.
-
Detection: The UV detector should be set to a wavelength where the compound has maximum absorbance. This can be determined by running a UV scan of a standard solution.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. The linearity of this curve should be established (R² > 0.99).
Data Analysis and Interpretation
The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility is then calculated by taking into account the dilution factor.
Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor
The results should be reported as the mean and standard deviation of at least three replicate experiments for each solvent.
Factors Influencing Solubility
Several factors can influence the solubility of a compound, and it is important to control and consider these during experimental work.
References
- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 2. byjus.com [byjus.com]
- 3. Crystal structure of 4-amino-2,6-dichlorophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. who.int [who.int]
- 7. scielo.br [scielo.br]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Profile of Methyl 4-amino-2,6-dichlorobenzoate
This guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 4-amino-2,6-dichlorobenzoate, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this specific compound, this document leverages high-fidelity predictive models alongside established principles of spectroscopic interpretation to offer a robust technical overview for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
This compound (C₈H₇Cl₂NO₂) is a substituted aromatic compound with a molecular weight of approximately 220.05 g/mol . Its structure, featuring an amino group, a methyl ester, and two chlorine atoms on the benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural elucidation in synthetic workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Below is a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be relatively simple, reflecting the molecule's symmetry.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.65 | s | 2H | H-3, H-5 (Aromatic) |
| ~ 4.50 | br s | 2H | -NH₂ |
| ~ 3.85 | s | 3H | -OCH₃ |
Interpretation and Rationale:
-
Aromatic Protons (H-3, H-5): The two protons on the aromatic ring are chemically equivalent due to the plane of symmetry bisecting the C-1 to C-4 axis. They are expected to appear as a singlet in the aromatic region. The electron-donating amino group at C-4 would shift these protons upfield compared to unsubstituted benzene (7.34 ppm).
-
Amino Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration.
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and will present as a sharp singlet.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~ 165 | C=O (Ester) |
| ~ 148 | C-4 (C-NH₂) |
| ~ 135 | C-2, C-6 (C-Cl) |
| ~ 115 | C-1 |
| ~ 112 | C-3, C-5 |
| ~ 52 | -OCH₃ |
Interpretation and Rationale:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing at the lowest field.
-
Aromatic Carbons: The carbon attached to the amino group (C-4) is significantly shielded by the nitrogen's lone pair. The carbons bearing the chlorine atoms (C-2, C-6) are deshielded due to the electronegativity of chlorine. The unsubstituted aromatic carbons (C-3, C-5) will be found at a higher field, and the ipso-carbon (C-1) attached to the ester group will have a distinct chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H symmetric and asymmetric stretching |
| 3050 - 3000 | Weak | Aromatic C-H stretching |
| 2950 - 2850 | Weak | Aliphatic C-H stretching (-OCH₃) |
| ~ 1720 | Strong | C=O stretching (Ester) |
| ~ 1600 | Medium | N-H bending and Aromatic C=C stretching |
| ~ 1250 | Strong | C-O stretching (Ester) |
| ~ 850 | Strong | C-Cl stretching |
Interpretation and Rationale:
The presence of the primary amine is indicated by the two N-H stretching bands. The strong absorption around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group. The C-O stretch of the ester and the C-Cl stretches further confirm the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is critical for determining the molecular weight and confirming the elemental composition.
Predicted Mass Spectrum Analysis:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z ≈ 219 and 221, with an approximate ratio of 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺, respectively. This isotopic pattern is a definitive signature for a molecule containing two chlorine atoms.
-
Key Fragmentation Pathways:
-
Loss of OCH₃: A significant fragment would likely be observed at m/z ≈ 188/190, corresponding to the loss of the methoxy radical from the ester.
-
Loss of CO₂CH₃: Another possible fragmentation is the loss of the entire carbomethoxy group, leading to a fragment at m/z ≈ 160/162.
-
Below is a conceptual workflow for the mass spectrometry analysis.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
While the presented data is predictive, the following are generalized, best-practice protocols for acquiring experimental spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern and fragmentation.
Conclusion
The predicted spectroscopic data presented in this guide provides a comprehensive and technically sound foundation for the identification and characterization of this compound. By understanding the expected NMR shifts, IR absorption bands, and mass spectral fragmentation patterns, researchers can confidently utilize this important chemical intermediate in their synthetic endeavors. The provided protocols offer a standardized approach to obtaining high-quality experimental data for verification.
An In-depth Technical Guide to the Safe Handling of Methyl 4-amino-2,6-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: A Framework for Proactive Safety in Research
In the landscape of pharmaceutical research and development, the introduction of novel chemical entities is a constant. Among these, functionalized aromatic compounds such as Methyl 4-amino-2,6-dichlorobenzoate (CAS No. 232275-49-9) represent a cornerstone for the synthesis of a new generation of therapeutic agents. The inherent reactivity of such molecules, which makes them invaluable as building blocks, also necessitates a thorough and proactive approach to their handling and safety. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety considerations and handling protocols for this compound. By elucidating the principles behind the recommended procedures, this document aims to foster a culture of safety and scientific integrity in the laboratory.
It is important to note that while a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing, the following guidance is synthesized from data on closely related structural analogs, including other chlorinated and aminated benzoic acid derivatives.[1][2][3][4] This approach allows for a robust and cautious framework for safe handling.
Chemical Identity and Hazard Profile
This compound is a substituted aromatic compound with the molecular formula C₈H₇Cl₂NO₂. Its structure, featuring a benzene ring with amino, chloro, and methyl ester functional groups, suggests its utility as a versatile intermediate in organic synthesis. However, these same functional groups are indicative of potential reactivity and associated hazards.
Predicted Hazard Classification (Based on Structural Analogs):
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1][3] |
This table summarizes the potential hazards based on data from structurally similar compounds. It is crucial to handle this compound with the assumption that it possesses these hazards.
Prudent Laboratory Practices: A Risk-Based Approach
The cornerstone of safe laboratory practice is a thorough understanding of the potential risks and the implementation of appropriate control measures. The following sections detail the essential protocols for handling this compound, grounded in the principles of risk mitigation.
Engineering Controls: The First Line of Defense
The primary method for minimizing exposure to hazardous chemicals is through the use of effective engineering controls.
-
Fume Hood: All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any dust particles or vapors that may be generated.
-
Ventilation: Ensure that the laboratory has adequate general ventilation to further reduce the potential for airborne exposure.
Personal Protective Equipment (PPE): The Essential Barrier
The use of appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye Protection: Chemical safety goggles are required at all times to protect against splashes and airborne particles.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.
-
Body Protection: A lab coat should be worn to protect the skin and clothing. For procedures with a higher risk of splashing, a chemically resistant apron may be necessary.
-
Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Caption: Personal Protective Equipment Workflow.
Hygiene Practices: Preventing Unintentional Exposure
Good laboratory hygiene is a simple yet effective way to prevent accidental exposure.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.
-
Housekeeping: Keep the work area clean and tidy to minimize the risk of spills and contamination.
Experimental Protocols: A Guide to Safe Synthesis and Use
This compound and its analogs are valuable intermediates in the synthesis of more complex molecules, often in the context of drug discovery.[5][6] The following are generalized protocols that highlight key safety considerations.
General Handling of a Solid Compound
-
Dispensing: When weighing and dispensing the solid, do so in a fume hood and take care to avoid generating dust. Use a spatula to handle the material and avoid pouring it directly from the container.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly and with stirring to avoid splashing.
A Representative Synthetic Protocol: Amide Coupling
The amino group of this compound is a key functional handle for derivatization, such as in amide coupling reactions.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Reagent Addition: Dissolve this compound in an appropriate anhydrous solvent. In a separate flask, prepare a solution of the desired carboxylic acid and coupling agents.
-
Reaction: Slowly add the carboxylic acid/coupling agent solution to the solution of this compound at a controlled temperature.
-
Work-up: Upon reaction completion, quench the reaction mixture with an appropriate aqueous solution. Perform an extraction with an organic solvent.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is to prevent the reaction of sensitive reagents with atmospheric oxygen and moisture.
-
Controlled Addition and Temperature: Slow addition and temperature control are crucial for managing the reaction exotherm and preventing the formation of side products.
-
Aqueous Work-up and Extraction: These steps are designed to remove unreacted starting materials, reagents, and byproducts from the desired product.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 2-amino-4,6-dichlorobenzoate | 147494-04-0 | XFA49404 [biosynth.com]
- 4. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Versatility of Methyl 4-amino-2,6-dichlorobenzoate: Application Notes and Protocols
Introduction: A Sterically Hindered Building Block with High Potential
Methyl 4-amino-2,6-dichlorobenzoate, identified by its CAS number 232275-49-9[1][2][3][4][5], is a unique and valuable building block in modern organic synthesis. Its structure is characterized by a methyl ester and an amino group on a benzene ring, flanked by two chlorine atoms ortho to the amino group. This substitution pattern imparts significant steric hindrance and distinct electronic properties, making it a challenging yet powerful synthon for accessing complex molecular architectures. This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, offering detailed protocols for its utilization in key organic transformations relevant to researchers, scientists, and professionals in drug development. The insights provided herein are grounded in established chemical principles and adapted for the specific reactivity of this sterically encumbered and electronically modulated molecule.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 232275-49-9 | [1][2][3][4][5] |
| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |
| Molecular Weight | 220.05 g/mol | [1] |
| Appearance | Off-white to light yellow solid | Typical for this class of compounds |
| Melting Point | 121-123 °C | [6] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from typical organic compounds |
Spectroscopic Characterization:
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~6.65 | s | Ar-H | |
| ~4.50 | br s | -NH₂ | |
| ~3.90 | s | -OCH₃ | |
| ¹³C NMR | Predicted Chemical Shift (δ) ppm | Assignment | |
| ~165 | C=O | ||
| ~148 | C-NH₂ | ||
| ~135 | C-Cl | ||
| ~125 | C-COOCH₃ | ||
| ~115 | CH (aromatic) | ||
| ~52 | -OCH₃ |
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1720-1740 cm⁻¹), and C-Cl stretches in the fingerprint region.
Key Synthetic Transformations and Protocols
The reactivity of this compound is governed by its three primary functional groups: the amino group, the methyl ester, and the chlorinated aromatic ring. The steric hindrance imposed by the ortho-chloro substituents significantly influences the reactivity of the amino and ester groups.
N-Functionalization: Navigating Steric Hindrance
The nucleophilicity of the amino group is attenuated by the electron-withdrawing effect of the chlorine atoms and the ester group, and sterically hindered by the adjacent chlorine atoms. This makes N-functionalization reactions, such as alkylation and acylation, more challenging than for unhindered anilines.
Standard N-alkylation methods may prove ineffective. A more robust approach involves the use of a strong base and polar aprotic solvent to enhance the nucleophilicity of the amine.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via the dropping funnel.
-
Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the weakly nucleophilic amine, forming the more reactive amide anion. DMF is an ideal solvent as it is polar aprotic and can solvate the sodium cation, enhancing the reactivity of the amide.
Palladium-Catalyzed Cross-Coupling Reactions: Aryl-Aryl Bond Formation
The chlorine atoms on the aromatic ring provide handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, the coupling of aryl chlorides, especially di-ortho-substituted ones, is challenging due to the strength of the C-Cl bond and steric hindrance around the reaction center[7]. Success in these reactions often requires the use of specialized, bulky, and electron-rich phosphine ligands.
This protocol is adapted for sterically hindered aryl chlorides and employs a catalyst system known for its high activity.
Materials:
-
This compound
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
A bulky phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the arylboronic acid, and potassium phosphate.
-
Add the palladium(II) acetate and the phosphine ligand.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane and a small amount of degassed water (e.g., dioxane/water 10:1).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Authoritative Grounding: The use of bulky, electron-rich phosphine ligands is essential to facilitate the oxidative addition of the palladium(0) catalyst to the strong C-Cl bond and to promote the reductive elimination step[7].
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Hydrolysis of the Methyl Ester: Accessing the Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. Due to the steric hindrance from the two ortho-chlorine atoms, this hydrolysis can be sluggish under standard conditions. More forcing conditions or alternative methods may be necessary.
This protocol employs a mixed solvent system and elevated temperatures to overcome the steric barrier.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1).
-
Add an excess of LiOH (3-5 eq).
-
Heat the reaction mixture to reflux (around 65-70 °C) and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x).
-
If a precipitate forms, filter, wash with cold water, and dry under vacuum.
-
If extracted, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Causality Behind Experimental Choices: The use of a co-solvent system (THF/MeOH) helps to solubilize the organic substrate in the aqueous base. Lithium hydroxide is often preferred for hindered esters as the smaller lithium cation can coordinate more effectively with the carbonyl oxygen. Elevated temperatures provide the necessary activation energy to overcome the steric hindrance[2][8][9].
Amide Bond Formation: Coupling the Carboxylic Acid
Once the carboxylic acid is obtained, it can be coupled with various amines to form amides. The steric hindrance of the 2,6-dichloro-4-aminobenzoic acid can make this coupling challenging. The use of potent coupling reagents is often required.
This protocol utilizes HATU, a highly effective coupling reagent for sterically demanding substrates.
Materials:
-
4-Amino-2,6-dichlorobenzoic acid (from Protocol 3)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-Amino-2,6-dichlorobenzoic acid (1.0 eq) in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir at room temperature for 6-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography or recrystallization.
Authoritative Grounding: HATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate, which is less susceptible to racemization and reacts effectively even with poorly nucleophilic or sterically hindered amines[10].
Caption: Synthetic pathways originating from this compound.
Applications in Drug Discovery and Development
The structural motif of a substituted aminobenzoic acid is prevalent in many biologically active compounds. The use of this compound as a starting material has been noted in the patent literature for the synthesis of inhibitors of Janus kinases (JAKs) and P2X7 receptor antagonists, highlighting its relevance in the development of therapeutics for inflammatory diseases and neurological disorders[4][11][12][13]. The ability to introduce diverse functionality through the reactions described above makes this a valuable scaffold for generating compound libraries for high-throughput screening.
Conclusion
This compound is a challenging but highly useful building block for organic synthesis. The steric and electronic effects of the di-ortho-chloro substitution pattern necessitate the use of robust and often specialized reaction conditions to achieve desired transformations. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this versatile compound in the synthesis of complex molecules, particularly in the realm of pharmaceutical research and development. By understanding the inherent reactivity and employing the appropriate synthetic strategies, the full potential of this unique synthon can be realized.
References
- 1. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. US8486950B2 - Janus kinase inhibitor compounds and methods - Google Patents [patents.google.com]
- 5. WO2015160636A1 - Factor ixa inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. portal.amelica.org [portal.amelica.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. WO2014097140A1 - Indole carboxamide derivatives as p2x7 receptor antagonists - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of Methyl 4-amino-2,6-dichlorobenzoate
Introduction: Unlocking the Potential of a Privileged Scaffold
Methyl 4-amino-2,6-dichlorobenzoate is a highly functionalized aromatic compound that serves as a versatile starting material in synthetic organic chemistry. Its structure is distinguished by three key reactive sites: a nucleophilic primary amino group at the C4 position, a methyl ester at C1, and two electrophilic chlorine atoms at the C2 and C6 positions. This unique arrangement of functional groups—an electron-donating amine and an electron-withdrawing ester on a di-halogenated benzene ring—makes it a valuable building block for creating diverse molecular architectures.
The derivatization of this scaffold is of significant interest to researchers in drug development and materials science. Modifications at the amino group can modulate physicochemical properties like solubility and basicity, while transformations at the chloro-substituents via modern cross-coupling reactions allow for the construction of complex biaryl or heteroaryl systems.[1][2] This guide provides an in-depth exploration of key derivatization strategies, offering not just step-by-step protocols but also the underlying scientific rationale to empower researchers to adapt and innovate.
N-Functionalization: Tailoring the Amino Group
The primary amino group is often the most accessible site for initial derivatization due to its high nucleophilicity. Common strategies include N-acylation and N-alkylation, which are fundamental transformations for building amide and secondary/tertiary amine functionalities, respectively.
N-Acylation: Synthesis of Amide Derivatives
N-acylation transforms the primary amine into an amide, a critical functional group in countless pharmaceutical agents. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of an acylating agent.[3] The choice of acylating agent (e.g., acyl chloride or anhydride) and base is crucial for achieving high yields and purity. A non-nucleophilic base is employed to scavenge the acidic byproduct (HCl or a carboxylic acid) without competing in the reaction.[4][5]
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol describes the synthesis of Methyl 4-acetamido-2,6-dichlorobenzoate, a common acetyl-protected derivative. The procedure is analogous to the acylation of similar aminobenzoates.[6]
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA) (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Cool the stirred solution to 0 °C in an ice bath. Slowly add pyridine or TEA (1.5 eq).
-
Acylation: Add acetyl chloride (1.2 eq) dropwise to the reaction mixture. A precipitate (pyridinium or triethylammonium hydrochloride) may form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel to yield the pure amide.
| Parameter | Condition | Rationale |
| Acylating Agent | Acyl Chloride / Anhydride | Highly reactive electrophiles ensuring efficient acylation. |
| Base | Pyridine / TEA / DIPEA | Neutralizes the acidic byproduct, driving the reaction to completion. |
| Solvent | Anhydrous DCM / THF | Aprotic solvent to dissolve reactants without interfering. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; warming ensures completion. |
| Expected Yield | >90% | Based on analogous, well-established acylation reactions.[6] |
Table 1. Key Parameters for N-Acylation.
Caption: Experimental workflow for N-acylation.
N-Alkylation via Reductive Amination
Direct N-alkylation of aromatic amines with alkyl halides can be challenging. Reductive amination offers a milder and more controlled alternative for synthesizing secondary and tertiary amines.[7][8] The reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reducing agent is particularly effective as it is selective for imines over carbonyls and tolerant of mildly acidic conditions that favor imine formation.
Protocol 2: N-Benzylation via Reductive Amination
This protocol details the synthesis of Methyl 4-(benzylamino)-2,6-dichlorobenzoate using benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount, ~5% v/v)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a round-bottom flask, add this compound (1.0 eq), DCE, and a catalytic amount of acetic acid.
-
Imine Formation: Add benzaldehyde (1.1 eq) and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting material and imine intermediate by TLC.
-
Workup: Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired N-benzylated product.
| Parameter | Reagent/Condition | Rationale |
| Carbonyl Source | Aldehyde or Ketone | Reacts with the amine to form the key imine/enamine intermediate. |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective hydride donor; reduces iminium ion preferentially. |
| Solvent | DCE / THF | Aprotic solvent compatible with the reducing agent. |
| Catalyst | Acetic Acid | Catalyzes imine formation by protonating the carbonyl oxygen. |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |
Table 2. Key Parameters for Reductive Amination.
Caption: Reaction scheme for reductive amination.
C-Functionalization: Palladium-Catalyzed Cross-Coupling
The two chloro-substituents on the electron-deficient aromatic ring are ideal handles for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming C-C and C-N bonds.[9] These reactions fundamentally expand the synthetic utility of the starting material, allowing for the attachment of diverse aryl, heteroaryl, and amino moieties.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron reagent (like a boronic acid) with an organic halide.[10][11] It is renowned for its mild conditions and exceptional functional group tolerance, making it a workhorse in medicinal chemistry.[2][12] The reaction requires a palladium(0) catalyst, a suitable ligand (often a phosphine), and a base to facilitate the crucial transmetalation step of the catalytic cycle.
Protocol 3: Suzuki Coupling with Phenylboronic Acid
This protocol outlines the coupling of one of the chloro-substituents with phenylboronic acid. Note that achieving mono- versus di-substitution may require careful control of stoichiometry and reaction time.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq for mono-coupling)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos or XPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
| Parameter | Reagent/Condition | Rationale |
| Catalyst | Pd(OAc)₂ / Pd(PPh₃)₄ | Precursor to the active Pd(0) species that initiates the catalytic cycle. |
| Ligand | SPhos / XPhos / PPh₃ | Stabilizes the Pd center and facilitates oxidative addition/reductive elimination. |
| Base | K₃PO₄ / K₂CO₃ / Cs₂CO₃ | Activates the boronic acid for the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene | Solubilizes both organic and inorganic components. Water is often crucial. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers in the cycle. |
Table 3. Typical Conditions for Suzuki-Miyaura Coupling.
Caption: Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, linking an aryl halide with an amine.[13][14] This reaction has revolutionized the synthesis of anilines and related compounds.[15][16] It typically requires a palladium source, a sterically hindered and electron-rich phosphine ligand (which is critical for the efficiency of the reaction with aryl chlorides), and a strong, non-nucleophilic base.
Protocol 4: Buchwald-Hartwig Amination with Morpholine
This protocol describes the coupling of a chloro-substituent with a secondary amine, morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (1-2 mol%)
-
RuPhos or XPhos (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: In a glovebox or under a robust stream of inert gas, add NaOtBu (1.5 eq), the phosphine ligand (e.g., RuPhos, 3 mol%), and Pd₂(dba)₃ (1.5 mol%) to a Schlenk tube.
-
Reactant Addition: Add this compound (1.0 eq), anhydrous toluene, and finally morpholine (1.5 eq).
-
Reaction: Seal the tube and heat the mixture to 90-110 °C with stirring for 4-24 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Isolation: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
| Parameter | Reagent/Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Pd(OAc)₂ | Palladium(0) source to initiate the catalytic cycle. |
| Ligand | RuPhos / XPhos / BrettPhos | Bulky, electron-rich ligands are essential for coupling unreactive aryl chlorides.[9] |
| Base | NaOtBu / K₃PO₄ / LHMDS | Strong, non-nucleophilic base deprotonates the amine for the coupling step. |
| Solvent | Anhydrous Toluene / Dioxane | Aprotic, high-boiling solvent suitable for the required temperatures. |
| Atmosphere | Inert (Argon / Nitrogen) | The Pd(0) catalyst and some reagents (especially the base) are oxygen-sensitive. |
Table 4. Typical Conditions for Buchwald-Hartwig Amination.
Caption: Buchwald-Hartwig amination cycle.
Conclusion
This compound is a powerful and versatile chemical intermediate. The strategic functionalization of its amino group through N-acylation and N-alkylation, combined with the sophisticated modification of its aromatic core via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, opens the door to a vast chemical space. The protocols and principles outlined in this guide provide a robust foundation for researchers to synthesize novel derivatives for applications spanning from the development of next-generation therapeutics to the design of advanced organic materials.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Methyl 4-amino-2,6-dichlorobenzoate
Introduction
Methyl 4-amino-2,6-dichlorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The precise and accurate quantification of this compound is paramount for ensuring the quality, safety, and efficacy of the final products. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a primary method and Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory method. These methods are designed for researchers, scientists, and drug development professionals involved in process development, quality control, and stability testing.
The methodologies outlined herein are grounded in established principles of analytical chemistry and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing robust analytical methods.
| Property | Value | Source(s) |
| CAS Number | 232275-49-9 | |
| Molecular Formula | C₈H₇Cl₂NO₂ | [3][4] |
| Molecular Weight | 220.05 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid (presumed) | General knowledge |
| Solubility | Presumed to be soluble in organic solvents like methanol, acetonitrile, and ether; slightly soluble in water. | [5] |
| UV-Vis Spectrum | Maximum absorbance (λmax) is anticipated in the UV region, likely between 240-260 nm and a secondary peak around 300-320 nm in a polar solvent like methanol. This is an estimation based on the chromophores present (aminobenzoate) and the bathochromic shift induced by the chloro substituents. | [6][7][8] |
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC with UV detection is a robust, reliable, and widely accessible technique for the routine quantification of this compound. The method's principle lies in the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[9]
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which provides excellent retention for moderately nonpolar compounds like this compound. The end-capped silica particles minimize peak tailing by reducing the interaction of the basic amino group with acidic silanols.
-
Mobile Phase: A mixture of acetonitrile and water provides a good elution gradient for a wide range of compounds. The addition of a small amount of an acid, such as formic or phosphoric acid, serves two critical purposes: it protonates the free silanol groups on the stationary phase, reducing peak tailing, and it suppresses the ionization of the analyte's amino group, leading to more consistent retention times and improved peak shape.[9]
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance (λmax) of the analyte to ensure the highest sensitivity. A photodiode array (PDA) detector is recommended during method development to determine the optimal wavelength and to assess peak purity.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (purity >98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Water (HPLC grade or Milli-Q).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Set at the determined λmax (e.g., 254 nm) |
4. Data Analysis:
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Confirmatory Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique. The method separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio.
Causality Behind Experimental Choices
-
Derivatization: While some aromatic amines can be analyzed directly, derivatization is often recommended to improve thermal stability and chromatographic performance.[10] However, for initial screening and to minimize sample preparation complexity, a direct injection method is proposed. The presence of the methyl ester group may provide sufficient volatility. If peak tailing or degradation is observed, derivatization of the amino group (e.g., acylation) should be considered.
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point as it provides good selectivity for a wide range of semi-volatile organic compounds.
-
Ionization Mode: Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching.
-
Mass Spectrometry Mode: For quantification, Selected Ion Monitoring (SIM) mode is preferred over full scan mode as it offers significantly higher sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
This compound reference standard (purity >98%).
-
Ethyl acetate (GC grade).
-
Helium (carrier gas, 99.999% purity).
2. Preparation of Solutions:
-
Diluent: Ethyl acetate.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with ethyl acetate to achieve concentrations in the range of 0.1-10 µg/mL.
3. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 100 °C, hold for 1 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (m/z 50-350) for identification |
4. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
For quantification, construct a calibration curve using the peak areas of the primary characteristic ion from the SIM data.
-
Determine the concentration of the analyte in the samples from the calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Method Validation
Both the HPLC-UV and GC-MS methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[1][2] The validation should encompass the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by the analysis of placebo samples and by subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a minimum of five concentrations across the desired range. The linearity is expressed by the correlation coefficient (r²) of the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Typical Validation Parameters
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| LOD | ~0.3 µg/mL | ~0.03 µg/mL |
| LOQ | ~1.0 µg/mL | ~0.1 µg/mL |
Potential Impurities
Based on the likely synthesis route (esterification of 4-amino-2,6-dichlorobenzoic acid), potential impurities may include:
-
Starting Material: 4-amino-2,6-dichlorobenzoic acid.
-
Related Substances: Isomeric impurities from the synthesis of the starting material.
-
Degradation Products: Hydrolysis of the ester to the corresponding carboxylic acid. Primary aromatic amines can also be susceptible to oxidation.[1]
The developed analytical methods should be capable of separating these potential impurities from the main analyte peak to be considered stability-indicating.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control analysis due to its simplicity and high throughput, while the GC-MS method offers a highly selective and sensitive confirmatory technique. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and defensible data in a regulated environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 4-amino-2-chlorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl 2-amino-4,6-dichlorobenzoate | 147494-04-0 | XFA49404 [biosynth.com]
- 4. appchemical.com [appchemical.com]
- 5. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Methyl 4-amino-2,6-dichlorobenzoate as a Novel Monomer for High-Performance Polyamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Potential in a Halogenated Monomer
In the pursuit of advanced materials, the design and synthesis of novel polymers with superior properties remain a cornerstone of materials science. Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] However, their application is often hampered by poor solubility in common organic solvents, which complicates processing.[2] Structural modification of the polymer backbone is a key strategy to overcome these limitations.
This document explores the potential application of Methyl 4-amino-2,6-dichlorobenzoate as a precursor to a novel AB-type monomer for the synthesis of a new generation of aromatic polyamides. The inherent structure of this compound—an aromatic ring substituted with reactive amine and carboxyl functionalities (after hydrolysis), and two bulky chlorine atoms—presents a unique opportunity to engineer polymers with a desirable balance of properties. The chlorine substituents are hypothesized to disrupt polymer chain packing, thereby enhancing solubility, while also potentially imparting inherent flame-retardant characteristics.[3][4]
This guide provides a comprehensive overview, from monomer preparation to polymer synthesis and characterization, based on established principles of polymer chemistry. It is designed to serve as a foundational protocol for researchers investigating new halogenated aromatic polyamides.
Part 1: Application Note - A Hypothetical Halogenated Aromatic Polyamide
Rationale for Monomer Selection
This compound is an ideal candidate for developing a soluble, thermally stable polyamide. Its core structure can be hydrolyzed to 4-amino-2,6-dichlorobenzoic acid , an AB-type monomer where the amine (-NH₂) and carboxylic acid (-COOH) groups can undergo self-polycondensation.
Key Structural Features and Their Anticipated Effects:
-
Aromatic Backbone: Contributes to high thermal stability and mechanical rigidity, characteristic of aramids.[5]
-
Amide Linkages: Strong intermolecular hydrogen bonding between amide groups provides excellent mechanical strength.[1]
-
Dichlorine Substitution: The two chlorine atoms ortho to the carboxylic acid group are expected to introduce significant steric hindrance. This should disrupt the planarity of the polymer chains and hinder tight packing, leading to improved solubility in organic solvents.[3]
-
Halogen Content: The presence of chlorine is known to confer flame-retardant properties by interfering with the combustion cycle in the gas phase upon thermal decomposition.[4][6]
Proposed Synthetic Route: The Yamazaki-Higashi Reaction
To synthesize the target polyamide, we propose the direct polycondensation of the 4-amino-2,6-dichlorobenzoic acid monomer. The Yamazaki-Higashi phosphorylation reaction is selected for this purpose. This method is highly effective for producing high-molecular-weight polyamides from amino acids or diamines and dicarboxylic acids under mild conditions (typically around 100-120°C), avoiding the need for highly reactive and moisture-sensitive acyl chlorides.[7][8][9] The reaction proceeds in the presence of a phosphite and a base (typically pyridine) in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).
Visualization of Key Chemical Structures & Reactions
Below are the key chemical structures and the proposed reaction pathway.
Diagram 1: Monomer Structures
Caption: Chemical structures of the precursor ester and the AB-type monomer.
Diagram 2: Polymerization Scheme
Caption: Proposed polycondensation of the monomer to form the polyamide.
Part 2: Experimental Protocols
These protocols provide a self-validating system with checkpoints to ensure experimental success.
Protocol 1: Monomer Synthesis - Hydrolysis of this compound
Objective: To convert the methyl ester precursor into the carboxylic acid monomer required for polymerization.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized (DI) Water
-
Hydrochloric Acid (HCl), concentrated
-
Round-bottom flask with reflux condenser, magnetic stirrer, pH paper, Buchner funnel.
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of methanol.
-
Saponification: Prepare a solution of 8.0 g of NaOH in 20 mL of DI water and add it to the flask.
-
Reflux: Heat the mixture to reflux (approx. 65-70°C) with stirring for 4-6 hours.
-
Causality Checkpoint: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester.
-
-
Cooling & Neutralization: Cool the reaction mixture to room temperature. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is acidic (pH ~2-3), which will precipitate the carboxylic acid product.
-
Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with cold DI water to remove any residual salts.
-
Drying: Dry the product, 4-amino-2,6-dichlorobenzoic acid, in a vacuum oven at 80°C overnight.
-
Characterization: Confirm the structure of the monomer using FT-IR (disappearance of ester C=O stretch, appearance of carboxylic acid O-H and C=O stretches) and ¹H NMR spectroscopy.
Protocol 2: Polymer Synthesis via Yamazaki-Higashi Polycondensation
Objective: To synthesize the novel polyamide from the prepared monomer.
Materials:
-
4-amino-2,6-dichlorobenzoic acid (dried monomer from Protocol 1)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (Py), anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium Chloride (LiCl), anhydrous (optional, as a solubility aid)
-
Methanol (MeOH)
-
Three-neck flask equipped with a mechanical stirrer, nitrogen inlet/outlet, and thermometer.
Procedure:
-
Setup: Assemble a dry three-neck flask under a nitrogen atmosphere.
-
Monomer Dissolution: Add 4.12 g (0.02 mol) of the dried monomer, 4.0 g of LiCl (optional), 40 mL of NMP, and 8 mL of pyridine to the flask. Stir until a clear solution is obtained.
-
Initiation: Add 8.0 mL (0.028 mol) of triphenyl phosphite to the solution at room temperature.
-
Polymerization: Heat the reaction mixture to 115°C and maintain this temperature with constant stirring for 3-5 hours under a gentle flow of nitrogen.
-
Causality Checkpoint: The solution viscosity will noticeably increase as the polymerization progresses, indicating the formation of high-molecular-weight polymer.
-
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into 400 mL of vigorously stirring methanol.
-
Isolation: The fibrous polymer will precipitate. Collect the solid by filtration.
-
Purification: Wash the polymer thoroughly with hot methanol and then with water to remove residual solvent and reagents.
-
Drying: Dry the final polyamide product in a vacuum oven at 100°C for 24 hours.
Protocol 3: Polymer Characterization
Objective: To determine the structure, solubility, and thermal properties of the synthesized polyamide.
Workflow Diagram:
Caption: Workflow for the comprehensive characterization of the polyamide.
Methodologies:
-
FT-IR Spectroscopy: Confirm the formation of amide linkages (N-H stretch ~3300 cm⁻¹, Amide I C=O stretch ~1650 cm⁻¹) and the disappearance of carboxylic acid O-H bands.
-
NMR Spectroscopy (¹H & ¹³C): Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). The spectra will confirm the polymer repeat unit structure.
-
Solubility Testing: Test the solubility of the dried polymer in various organic solvents (e.g., NMP, DMAc, DMF, DMSO, THF, Chloroform) at room temperature and upon heating.
-
Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere from room temperature to 800°C at a rate of 10°C/min. This will determine the decomposition temperature (Td), which is a measure of thermal stability, and the char yield at high temperatures.[10]
-
Differential Scanning Calorimetry (DSC): Heat the sample under nitrogen to determine its glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[11]
Part 3: Expected Results & Discussion
The unique structure of the proposed polyamide is expected to yield a distinct set of properties compared to conventional aramids like Kevlar or Nomex.
Anticipated Solubility
The bulky chlorine atoms are predicted to significantly enhance solubility.
| Solvent | Expected Solubility | Rationale |
| NMP, DMAc, DMF, DMSO | Soluble | Polar aprotic solvents capable of disrupting hydrogen bonds. |
| THF, Chloroform | Partially Soluble / Swelling | Lower polarity may be less effective. |
| Water, Toluene, Hexane | Insoluble | Incompatible polarity with the polymer backbone. |
Table 1: Predicted solubility behavior of the novel polyamide.
Expected Thermal Properties
The aromatic backbone suggests excellent thermal stability, though potentially slightly lower than fully linear, non-substituted aramids due to the less efficient chain packing.
| Property | Expected Value | Significance |
| Glass Transition Temp. (Tg) | 240 - 280 °C | High Tg indicates the material retains its rigidity at elevated temperatures.[11] |
| 10% Weight Loss Temp. (Td10) | > 450 °C (in N₂) | Demonstrates outstanding thermal stability suitable for high-temperature applications.[2] |
| Char Yield at 800°C | > 55% (in N₂) | A high char yield is indicative of good flame retardancy.[3] |
Table 2: Predicted thermal properties of the novel polyamide.
Discussion: The expected high decomposition temperature and substantial char yield are direct consequences of the aromatic structure and the presence of chlorine. During thermal decomposition, the chlorine atoms can act as radical traps in the gas phase, inhibiting the chain reactions of combustion.[4] The formation of a stable char layer further insulates the underlying material from heat and fuel sources.[12] These combined effects suggest that this material could be classified as an inherently flame-retardant polymer, making it a promising candidate for applications requiring high fire safety.
Conclusion
This document outlines a scientifically grounded, albeit hypothetical, application for this compound in materials science. By leveraging its unique chemical structure, it is plausible to synthesize a novel aromatic polyamide with an enhanced combination of thermal stability, solubility, and flame retardancy. The provided protocols offer a clear and robust framework for researchers to explore this promising avenue, potentially leading to the development of next-generation high-performance materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and properties of aromatic polyamide homologs containing chlorine substituents | Semantic Scholar [semanticscholar.org]
- 4. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 5. scribd.com [scribd.com]
- 6. nbinno.com [nbinno.com]
- 7. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. thesuntek.com [thesuntek.com]
The Strategic Application of Methyl 4-amino-2,6-dichlorobenzoate in the Synthesis of Kinase Inhibitors: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has rendered them prime targets for therapeutic intervention, leading to the development of a significant class of drugs known as kinase inhibitors.[1][2][3] A key element in the design of these inhibitors is the identification and utilization of versatile molecular scaffolds that can be elaborated to achieve high potency and selectivity.[2][4][5] Methyl 4-amino-2,6-dichlorobenzoate has emerged as a highly valuable and strategically important building block in the synthesis of a variety of kinase inhibitors. Its unique substitution pattern—an electron-donating amino group, an electron-withdrawing ester, and two ortho-chloro substituents—provides a rich platform for diverse chemical modifications, enabling the construction of complex molecular architectures with desirable pharmacological properties. This guide provides an in-depth exploration of the utility of this compound in this context, detailing the underlying chemical principles and offering comprehensive, field-proven protocols for its application in the synthesis of kinase inhibitor precursors.
Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design
The development of kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1] A cornerstone of modern medicinal chemistry is scaffold-based drug design, where a core molecular structure is systematically modified to optimize interactions with the target protein.[2] The choice of scaffold is critical, as it dictates the foundational geometry and chemical properties of the potential drug molecule. An ideal scaffold should be readily synthesizable, amenable to diversification at multiple points, and possess inherent features that favor binding to the kinase active site.
This compound serves as an exemplary scaffold precursor. The 4-amino group provides a nucleophilic handle for the introduction of various substituents, often targeting the hinge region of the kinase. The 2,6-dichloro substituents play a crucial role in modulating the reactivity and conformation of the molecule, often contributing to selectivity and overcoming drug resistance. Finally, the methyl ester at the 1-position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing another avenue for structural diversification.
Chemical Properties and Strategic Advantages of this compound
The utility of this compound in kinase inhibitor synthesis stems from its distinct chemical characteristics:
-
Orthogonally Reactive Sites: The amino group and the chloro substituents offer distinct and predictable reactivity, allowing for selective and sequential modifications. The amino group readily participates in nucleophilic substitution and coupling reactions, while the chloro groups are amenable to palladium-catalyzed cross-coupling reactions.
-
Conformational Constraint: The two bulky chlorine atoms flanking the ester group introduce steric hindrance, which can restrict the rotation of adjacent chemical bonds. This conformational rigidity can be advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity.[4][5]
-
Modulation of Electronic Properties: The interplay between the electron-donating amino group and the electron-withdrawing chloro and ester groups influences the overall electronic landscape of the molecule. This allows for fine-tuning of properties such as pKa and reactivity, which are critical for biological activity and pharmacokinetic profiles.
Key Synthetic Transformations and Protocols
The versatility of this compound is best illustrated through its application in key synthetic reactions commonly employed in drug discovery.
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7][8][9] This reaction is instrumental in coupling the amino group of this compound with various aryl or heteroaryl halides, a common strategy for constructing the core of many kinase inhibitors.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a typical setup for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl bromide, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Insights:
-
Catalyst System: The choice of palladium source and ligand is crucial. Pd(OAc)₂ is a common and relatively air-stable palladium precursor. Xantphos is a bulky, electron-rich phosphine ligand that promotes the reductive elimination step and prevents catalyst decomposition.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle. Other bases like sodium tert-butoxide can also be used, but may require different solvent systems.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere is essential to prevent catalyst deactivation and ensure reproducible results.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[10][11][12] In the context of this compound, this reaction can be used to replace one or both of the chloro substituents with aryl or heteroaryl groups, significantly increasing molecular complexity.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a standard procedure for the coupling of a chlorinated aminobenzoate derivative with a boronic acid.
Materials:
-
Chlorinated methyl aminobenzoate derivative (e.g., product from Protocol 1)
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve the chlorinated methyl aminobenzoate derivative and the arylboronic acid in the 1,4-dioxane/water mixture.
-
Add sodium carbonate and PdCl₂(PPh₃)₂ to the solution.
-
Deoxygenate the mixture by purging with argon for 20 minutes.
-
Heat the reaction to 80-90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Causality and Experimental Insights:
-
Catalyst: PdCl₂(PPh₃)₂ is a versatile and commonly used catalyst for Suzuki couplings. Other palladium catalysts and ligands can be screened for optimal results depending on the specific substrates.
-
Base and Solvent: The aqueous base (sodium carbonate) is essential for the transmetalation step of the catalytic cycle. The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base.
-
Boronic Acid Quality: The purity of the boronic acid is critical for the success of the reaction. Impurities can lead to side reactions and lower yields.
Case Study: Synthesis of a Lenvatinib Precursor
Lenvatinib is a multi-target tyrosine kinase inhibitor used in the treatment of certain types of cancer.[13][14][15][16][17] The synthesis of Lenvatinib often utilizes a derivative of this compound, highlighting the industrial relevance of this building block. While the full synthesis is complex, a key step involves the coupling of a quinoline moiety to the aminobenzoate core.
Below is a conceptual workflow illustrating the strategic use of our title compound in a synthetic approach towards a Lenvatinib-like core structure.
References
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. CN113307767A - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 14. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 15. Synthesis and Application of Lenvatinib Mesylate_Chemicalbook [chemicalbook.com]
- 16. data.epo.org [data.epo.org]
- 17. WO2019016664A1 - An improved process for the preparation of lenvatinib - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Use of Methyl 4-amino-2,6-dichlorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unlocking the Potential of a Challenged Building Block
Methyl 4-amino-2,6-dichlorobenzoate is a highly functionalized aromatic building block with significant potential in the synthesis of complex molecular architectures. Its utility stems from the presence of multiple reactive sites: two carbon-chlorine (C-Cl) bonds amenable to cross-coupling, an amino group, and a methyl ester. However, the very features that make this molecule attractive also present formidable synthetic challenges. The two C-Cl bonds are sterically hindered and electronically deactivated, making them notoriously difficult substrates for standard cross-coupling protocols.[1]
This guide provides an in-depth analysis of the strategic considerations and robust protocols required to successfully employ this compound in several cornerstone palladium-catalyzed cross-coupling reactions. By understanding the causality behind catalyst selection, ligand choice, and reaction parameter optimization, researchers can effectively leverage this substrate to construct novel C-C and C-N bonds, paving the way for innovations in medicinal chemistry and materials science.
Core Challenges & Strategic Considerations
Successfully implementing this compound in cross-coupling requires a nuanced understanding of its inherent reactivity hurdles.
-
The Inertness of Aryl Chlorides: The C-Cl bond is significantly stronger and less polar than its bromide or iodide counterparts, making the initial oxidative addition step—often the rate-determining step in the catalytic cycle—energetically demanding.[1] This necessitates the use of highly active catalyst systems.
-
Severe Steric Hindrance: The presence of two chlorine atoms flanking the sites of potential coupling imposes significant steric bulk. This bulkiness can impede the approach of the palladium catalyst to the C-Cl bond, further slowing oxidative addition.
-
Controlling Selectivity: With two reactive C-Cl bonds, achieving selective mono-substitution over di-substitution is a primary objective. Fortunately, the electronic and steric changes to the molecule after the first coupling event naturally disfavor a second reaction, which can be further controlled by modulating stoichiometry and reaction times.
-
Ligand Selection is Paramount: Overcoming the dual challenges of electronic deactivation and steric hindrance requires ligands that can stabilize the palladium center and actively promote the difficult oxidative addition step. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are the tools of choice for this purpose.[2][3][4]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron reagent with an organic halide.[5][6] For a challenging substrate like this compound, the success of the reaction hinges on a catalyst system capable of activating the C-Cl bond.
Causality in Catalyst System Design:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precursor that is reduced in situ to the active Pd(0) species.
-
Ligand Choice: Biaryl phosphine ligands such as SPhos and XPhos are critical. Their steric bulk promotes the formation of a monoligated, highly reactive L₁Pd(0) species, while their strong electron-donating ability increases the electron density on the palladium center, facilitating the oxidative addition into the C-Cl bond.[3]
-
Base and Solvent: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is used to facilitate the transmetalation step.[7] A solvent system of dioxane and water or toluene and water is often optimal, as water can play a beneficial role in the catalytic cycle and help solubilize the base.[8]
Protocol 1: Mono-Arylation via Suzuki-Miyaura Coupling
This protocol details the selective mono-arylation of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Catalyst Premixing: In a separate vial under inert gas, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane. Stir for 10 minutes until a homogeneous solution is formed.
-
Reaction Setup: To the Schlenk flask, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio, e.g., 4 mL dioxane, 0.4 mL water).
-
Catalyst Addition: Transfer the catalyst premix to the reaction flask via syringe.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. Note: The disappearance of the starting material is the primary indicator.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.
Data Summary: Suzuki-Miyaura Coupling Scope
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (3) | Toluene | 110 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 20 | 65-75 |
| 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 24 | 60-70 |
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[9][10][11] Given the steric hindrance of the substrate, this transformation requires a carefully selected catalyst system to achieve efficient coupling.
Causality in Catalyst System Design:
-
Catalyst/Ligand: A combination of a palladium source like Pd₂(dba)₃ and a highly active biaryl phosphine ligand such as XPhos or a Josiphos-type ligand is essential.[3][12] These ligands create a sterically accessible and electron-rich palladium center that can undergo oxidative addition with the aryl chloride.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine nucleophile without competing in the reaction.[12]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Protocol 2: Mono-Amination via Buchwald-Hartwig Coupling
This protocol describes the coupling of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply (glovebox recommended for handling base)
Step-by-Step Procedure:
-
Vessel Preparation (in a glovebox): To an oven-dried vial, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Reagent Addition: Add this compound, anhydrous toluene, and finally the morpholine.
-
Sealing and Heating: Seal the vial tightly with a screw cap. Remove from the glovebox and place it in a preheated oil bath or heating block at 110 °C.
-
Reaction: Stir the mixture vigorously for 16-24 hours.
-
Monitoring: Follow the consumption of the starting material by LC-MS.
-
Workup: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired C-N coupled product.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)–C(sp) bonds, a valuable transformation for creating rigid, linear molecular scaffolds.[13][14] A copper-free variant is often preferred for complex substrates to avoid side reactions.
Causality in Catalyst System Design:
-
Catalyst System: A palladium source (e.g., PdCl₂(PPh₃)₂) is used. In copper-free systems, the choice of ligand is crucial. A bulky phosphine like P(t-Bu)₃ can facilitate the reaction at room temperature for some substrates.[15]
-
Base: A strong amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and to act as a scavenger for the HX generated during the reaction.
-
Solvent: The amine base can sometimes serve as the solvent, or a co-solvent like THF or DMF can be used.
Protocol 3: Copper-Free Sonogashira Coupling
This protocol outlines the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF (3.0 equiv)
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube, combine this compound and PdCl₂(PPh₃)₂.
-
Inert Atmosphere: Evacuate and backfill the tube with inert gas three times.
-
Reagent Addition: Add phenylacetylene followed by the TBAF solution via syringe.
-
Heating: Seal the tube and heat the mixture to 80 °C for 24 hours.
-
Monitoring: Check for the consumption of the starting aryl chloride by LC-MS.
-
Workup: After cooling, dilute the reaction mixture with diethyl ether and wash with water. Separate the organic layer, dry it over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Note: This solvent-free protocol using TBAF is a modified procedure effective for challenging aryl chlorides.[16]
Conclusion
This compound, while presenting significant synthetic hurdles due to its sterically congested and electronically deactivated C-Cl bonds, is a highly valuable substrate for constructing complex molecular frameworks. Success in its application is not a matter of using a single "magic bullet" catalyst but rather a strategic deployment of modern cross-coupling technologies. By carefully selecting highly active palladium catalysts, bulky and electron-rich ligands, and optimized reaction conditions, researchers can effectively overcome the inherent activation barriers. The protocols and principles outlined in this guide serve as a robust starting point for scientists and drug development professionals to confidently and reproducibly utilize this versatile building block in their synthetic endeavors.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. [Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. real.mtak.hu [real.mtak.hu]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-amino-2,6-dichlorobenzoate
Welcome to the technical support center for the purification of Methyl 4-amino-2,6-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this compound. Our aim is to combine established scientific principles with practical, field-tested insights to ensure you can achieve the desired purity for your downstream applications.
Purification Strategy Decision Workflow
The choice of purification technique is critical and depends on the nature and quantity of impurities present in your crude material. The following workflow provides a logical approach to selecting the most appropriate method.
Caption: Decision workflow for selecting a purification method.
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address common issues you may encounter.
Recrystallization Issues
Q1: What is the best solvent for recrystallization of this compound?
A1: While a specific, validated solvent for this exact molecule is not widely published, we can infer suitable solvents from its structure and data on similar compounds. This compound is a moderately polar compound. A good starting point for solvent screening would be polar protic solvents or a mixed solvent system.
Recommended Solvents for Screening:
| Solvent/System | Rationale |
| Methanol or Ethanol | The amino and ester groups suggest solubility in alcohols. Methanol has been reported as an effective solvent for the similar compound, 4-amino-2-chlorobenzoic acid.[1] |
| Ethanol/Water | A mixture of ethanol and water can be effective for moderately polar compounds, with water acting as the anti-solvent. |
| Toluene/Heptane | For less polar impurities, a toluene/heptane system might be effective. |
| Dichloromethane/Hexane | A more polar solvent to dissolve the compound, with a non-polar anti-solvent to induce crystallization. |
Experimental Protocol: Solvent Screening
-
Place a small amount (10-20 mg) of your crude material into several test tubes.
-
Add a few drops of a single solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the tubes. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the tubes to cool to room temperature, and then in an ice bath. The best solvent will result in the formation of a high yield of crystals.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point. This is a common issue, especially when impurities are present that depress the melting point.
Probable Causes & Solutions:
-
Solution is too concentrated: The solubility of your compound is likely too high at the temperature of crystallization.
-
Solution: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration and then allow it to cool slowly.
-
-
Cooling is too rapid: Fast cooling does not provide enough time for an ordered crystal lattice to form.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
-
High impurity level: Significant amounts of impurities can lower the melting point of the mixture.
-
Solution: Consider a preliminary purification step, such as a quick filtration through a small plug of silica, or proceed with column chromatography.
-
Q3: No crystals are forming even after the solution has cooled in an ice bath. What are my next steps?
A3: A lack of crystal formation is usually due to the solution being too dilute or supersaturation.
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[1]
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent to increase the concentration, and then allow it to cool again.
-
Low-Temperature Crystallization: For some dichlorinated benzoic acid esters, crystallization at very low temperatures (e.g., -10 to -16 °C) has been shown to be effective for purification.
Q4: The purified crystals are still colored. How can I obtain a colorless product?
A4: The presence of color often indicates trace, highly conjugated impurities or oxidation byproducts.
Decolorization Protocol:
-
Dissolve the crude or recrystallized product in the minimum amount of a suitable hot solvent.
-
Add a very small amount of activated charcoal (1-2% of the solute weight) to the hot solution.
-
Keep the solution hot for a few minutes while swirling.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the clear filtrate to cool and crystallize as usual.
Caution: Activated charcoal can adsorb your product, leading to a reduced yield. Use it sparingly.[1]
Column Chromatography Issues
Q1: My compound is streaking or tailing on the TLC plate and the column. What is the cause and how can I fix it?
A1: The basic amino group on your compound can interact strongly with the acidic silanol groups on the surface of the silica gel. This acid-base interaction is a common cause of streaking and poor separation for amines.
Solutions:
-
Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your eluent system. A concentration of 0.5-1% is typically sufficient to neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a functionalized silica gel (e.g., amine-functionalized silica).
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system should provide good separation between your product and any impurities. This is determined by running thin-layer chromatography (TLC) first.
TLC Protocol for Solvent System Selection:
-
Prepare a dilute solution of your crude material in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber with a pre-determined solvent system. A good starting point for a moderately polar compound like yours would be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent ratio until the spot corresponding to your product has an Rf value between 0.2 and 0.4. This range typically provides the best separation in flash column chromatography.
Why an Rf of ~0.3 is ideal: The relationship between Rf and column volumes (CV) needed for elution is CV = 1/Rf.
-
An Rf of 0.3 means your compound will elute in approximately 3.3 CV. This provides a good balance between resolution and the time/solvent required for the purification.
-
Higher Rf values (>0.5) lead to elution in fewer CVs, which can result in co-elution with impurities.
-
Lower Rf values (<0.15) will require a large volume of solvent and lead to significant band broadening.
Impurity-Related Questions
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. A common method for synthesizing aminobenzoic acids is the reduction of the corresponding nitro compound. Esterification is then carried out. Therefore, likely impurities include:
-
Unreacted Starting Material: 4-amino-2,6-dichlorobenzoic acid. This can be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during workup, as the acidic starting material will be deprotonated and move to the aqueous layer, while your ester product remains in the organic layer.
-
Byproducts of Esterification: If thionyl chloride is used for esterification, byproducts can form. A thorough aqueous workup is essential.
-
Isomeric Impurities: Depending on the synthesis of the starting acid, other isomers of dichlorinated aminobenzoic acid esters could be present. These are often difficult to remove by extraction or simple recrystallization and may require careful column chromatography.
-
Residual Solvents: Ensure the final product is dried under vacuum to remove any residual solvents from the purification.
Experimental Protocol: Acidic Impurity Removal
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers. The aqueous layer will contain the deprotonated acidic starting material.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
References
Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-2,6-dichlorobenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 4-amino-2,6-dichlorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your synthesis. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to address the specific challenges you may encounter.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of an amino group, a methyl ester, and two chlorine atoms on the benzene ring makes it a versatile building block. However, the synthesis of this molecule can be challenging due to the electronic effects and steric hindrance imparted by the substituents.
This guide will focus on the two most common synthetic routes for preparing this compound:
-
Route A: Fischer Esterification of 4-amino-2,6-dichlorobenzoic acid.
-
Route B: Reduction of a Nitro Precursor , typically starting from Methyl 2,6-dichloro-4-nitrobenzoate.
We will explore the intricacies of each route, providing you with the knowledge to overcome common hurdles and optimize your reaction conditions for a successful synthesis.
Route A: Fischer Esterification of 4-amino-2,6-dichlorobenzoic acid
The direct esterification of 4-amino-2,6-dichlorobenzoic acid with methanol in the presence of an acid catalyst is a common approach. However, the two chlorine atoms in the ortho positions to the carboxylic acid group introduce significant steric hindrance, which can impede the reaction.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification of 4-amino-2,6-dichlorobenzoic acid so slow and low-yielding?
A1: The primary reason for slow and inefficient esterification is the steric hindrance caused by the two chlorine atoms at the 2 and 6 positions.[1][2][3] This "ortho effect" makes it difficult for the methanol nucleophile to attack the carbonyl carbon of the carboxylic acid.[4] To overcome this, you need to employ forcing conditions, such as a large excess of methanol, a strong acid catalyst, and elevated temperatures with prolonged reaction times.
Q2: What is the best acid catalyst for this esterification, and how much should I use?
A2: Concentrated sulfuric acid (H₂SO₄) is a commonly used and effective catalyst for Fischer esterification.[5][6][7] Due to the basicity of the amino group on the starting material, you will need to use more than a catalytic amount of acid. A good starting point is to use at least one equivalent of acid to protonate the amino group, plus a catalytic amount to facilitate the esterification.
Q3: Can I use a milder catalyst to avoid potential side reactions?
A3: While milder catalysts like p-toluenesulfonic acid (p-TsOH) can be used, they may require even longer reaction times or higher temperatures to achieve a reasonable conversion due to the sterically hindered nature of the substrate. For particularly sensitive substrates, other methods like using thionyl chloride (SOCl₂) to form the acid chloride followed by reaction with methanol can be an alternative.[8]
Q4: How can I drive the reaction to completion?
A4: The Fischer esterification is a reversible reaction.[5][6][7] To shift the equilibrium towards the product, you can:
-
Use a large excess of methanol: Using methanol as the solvent ensures a high concentration of one of the reactants.[5][6]
-
Remove water: As water is a byproduct, its removal will drive the reaction forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[5][7]
Troubleshooting Guide: Fischer Esterification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient catalyst. 2. Reaction time too short or temperature too low. 3. Steric hindrance is too high for the conditions. | 1. Increase the amount of acid catalyst (e.g., H₂SO₄) to at least 1.1 equivalents. 2. Increase the reaction temperature to reflux and extend the reaction time (monitor by TLC). 3. Consider converting the carboxylic acid to the more reactive acid chloride using SOCl₂ or oxalyl chloride before adding methanol.[8] |
| Reaction Mixture Darkens Significantly | 1. Decomposition of the starting material or product at high temperatures. 2. Side reactions involving the amino group. | 1. Reduce the reaction temperature if possible, although this may require a longer reaction time. 2. Ensure an adequate amount of acid is present to protonate and protect the amino group. |
| Difficult Product Isolation/Purification | 1. Incomplete neutralization of the acid catalyst. 2. Product is soluble in the aqueous phase during workup. | 1. Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to a pH of ~8.[9] 2. Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times. Wash the organic layer with brine to reduce the solubility of the product in any remaining aqueous phase. |
| Presence of Unreacted Starting Material | 1. The reaction has not reached completion. | 1. Continue refluxing for a longer duration. 2. If the reaction has stalled, consider adding more catalyst or using a more forceful method like the acid chloride route. |
Experimental Protocol: Fischer Esterification
This protocol provides a general method for the Fischer esterification of 4-amino-2,6-dichlorobenzoic acid.
Materials:
-
4-amino-2,6-dichlorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-2,6-dichlorobenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.1-1.5 eq) dropwise with vigorous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing crushed ice.
-
Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 8. Be cautious of gas evolution.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water.[10][11][12][13]
Caption: Experimental workflow for the Fischer esterification of 4-amino-2,6-dichlorobenzoic acid.
Route B: Reduction of a Nitro Precursor
An alternative and often higher-yielding route to this compound involves the reduction of a nitro-substituted precursor, such as Methyl 2,6-dichloro-4-nitrobenzoate. This precursor can be synthesized from 2,6-dichloro-4-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for reducing the aromatic nitro group?
A1: Several methods are effective for reducing aromatic nitro groups to amines.[14] The most common include:
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[14]
-
Metal/Acid Reduction: Using metals like tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl).[15] Tin(II) chloride (SnCl₂) is also a widely used reagent for this transformation.[14][16][17]
Q2: Is there a risk of dehalogenation during catalytic hydrogenation?
A2: Yes, dehalogenation (loss of chlorine atoms) can be a significant side reaction during catalytic hydrogenation, especially with Pd/C.[18] To minimize this, you can:
-
Use a less reactive catalyst like Raney Nickel.[14]
-
Carefully control the reaction conditions (temperature, pressure, and reaction time).
-
Add an acid, such as acetic acid or hydrochloric acid, which has been shown to suppress dehalogenation in some cases.[18]
Q3: The work-up of my tin/HCl reduction is messy with a lot of precipitates. How can I improve this?
A3: The tin salts formed during the reaction can precipitate upon neutralization, making the work-up difficult.[19] To manage this:
-
After the reaction, you can filter the reaction mixture to remove some of the tin salts before neutralization.
-
Basify the solution carefully with a concentrated base like NaOH to form the soluble stannate complex.
-
Alternatively, using Celite during filtration can help to manage the fine precipitates.[19]
Q4: Which reduction method is generally preferred?
A4: The choice of reduction method depends on the available equipment and the other functional groups present in the molecule.
-
Catalytic hydrogenation is generally cleaner and avoids the use of stoichiometric amounts of metal reagents, but requires specialized equipment (hydrogenator) and carries the risk of dehalogenation.
-
SnCl₂ reduction is operationally simpler for a standard lab setup and is often very effective, but the work-up can be more challenging due to tin salt byproducts.[16][19]
Troubleshooting Guide: Nitro Reduction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | 1. Insufficient reducing agent. 2. Deactivated catalyst (for hydrogenation). 3. Reaction time too short. | 1. Use a larger excess of the reducing agent (e.g., SnCl₂). 2. Use fresh, high-quality catalyst. 3. Extend the reaction time and monitor by TLC. |
| Presence of Dehalogenated Byproducts | 1. Over-reduction during catalytic hydrogenation. | 1. Switch to a milder catalyst (e.g., Raney Nickel). 2. Reduce the hydrogen pressure and/or reaction temperature. 3. Add a small amount of an acid like acetic acid to the reaction mixture.[18] |
| Formation of Azo or Azoxy Byproducts | 1. Incomplete reduction, especially with certain reducing agents. | 1. Ensure a sufficient excess of the reducing agent is used to drive the reaction to the amine. 2. This is more common with reagents like LiAlH₄ for aromatic nitro compounds, and less so with SnCl₂ or catalytic hydrogenation.[14] |
| Emulsion during Work-up | 1. Formation of fine tin salt precipitates. | 1. Add Celite to the mixture before filtration. 2. Use a larger volume of solvent for extraction. 3. Break the emulsion by adding brine. |
Experimental Protocol: SnCl₂ Reduction of Methyl 2,6-dichloro-4-nitrobenzoate
This protocol describes a general method for the reduction of the nitro group using tin(II) chloride.
Materials:
-
Methyl 2,6-dichloro-4-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Sodium Hydroxide (NaOH) solution (e.g., 3M)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 2,6-dichloro-4-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (3-5 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add a 3M NaOH solution to basify the mixture to a pH > 10. This will initially cause the precipitation of tin salts, but further addition of base should form the soluble stannate.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: Experimental workflow for the SnCl₂ reduction of Methyl 2,6-dichloro-4-nitrobenzoate.
Summary of Synthetic Routes and Yield Optimization Strategies
| Synthetic Route | Key Advantages | Common Challenges | Yield Optimization Strategies |
| Fischer Esterification | - Atom economical. - One-step reaction from the corresponding acid. | - Slow reaction rate due to steric hindrance. - Reversible reaction. - Requires forcing conditions. | - Use a large excess of methanol. - Use a strong acid catalyst (e.g., H₂SO₄). - Remove water as it is formed. - Increase reaction time and temperature. |
| Nitro Reduction | - Generally higher yielding. - Avoids the sterically hindered esterification step. | - Requires synthesis of the nitro precursor. - Potential for dehalogenation (catalytic hydrogenation). - Messy work-up with some metal reductants (e.g., SnCl₂). | - Choose the appropriate reducing agent based on available equipment and substrate sensitivity. - Optimize reaction conditions to minimize side reactions (e.g., dehalogenation). - Follow a robust work-up procedure to remove byproducts. |
References
- 1. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 16. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 17. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 18. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 19. reddit.com [reddit.com]
common side reactions with Methyl 4-amino-2,6-dichlorobenzoate
Welcome to the technical support guide for Methyl 4-amino-2,6-dichlorobenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound. This guide emphasizes the scientific principles behind the observed side reactions and provides practical, field-tested solutions.
I. Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown/black. What is causing this discoloration?
A1: The discoloration you are observing is likely due to the oxidation of the aromatic amine functional group in this compound. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[1] This process often leads to the formation of highly colored polymeric byproducts.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
Solvent Purity: Use freshly distilled or high-purity, degassed solvents to remove dissolved oxygen and potential oxidizing impurities.
-
Light Protection: Protect your reaction from light by wrapping the reaction vessel in aluminum foil or using amber-colored glassware. Aromatic amines can be susceptible to photodegradation.[1]
-
Chelating Agents: If you suspect metal-catalyzed oxidation, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.
Q2: I am observing the formation of a new, less polar spot on my TLC plate that is not my desired product. What could this be?
A2: A common side reaction for aminobenzoic acids and their esters is decarboxylation, which is the loss of the carboxyl or ester group as carbon dioxide.[2][3][4][5] This would result in the formation of 3,5-dichloroaniline, a less polar compound compared to your starting material. This reaction is often promoted by heat and acidic conditions.[2][4]
Troubleshooting Steps:
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. High temperatures can accelerate decarboxylation.
-
pH Control: If your reaction conditions are acidic, consider if a less acidic catalyst or a buffered system could be employed without compromising the desired transformation. The rate of decarboxylation for substituted 4-aminobenzoic acids can be pH-dependent.[4]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to conditions that favor decarboxylation.
Q3: My NMR analysis shows the presence of 4-amino-2,6-dichlorobenzoic acid alongside my product. How did this happen?
A3: The presence of the corresponding carboxylic acid is a clear indication of ester hydrolysis. The methyl ester group of your compound can be cleaved by reaction with water, which can be present as a contaminant in your reagents or solvents, or introduced during the workup.[1][6] This hydrolysis can be catalyzed by both acids and bases.
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water. Consider drying your solvents using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Workup Procedure: During aqueous workup, perform extractions quickly and at low temperatures to minimize the contact time with the aqueous phase. If using a basic wash (e.g., sodium bicarbonate solution), be aware that this can promote ester hydrolysis.
-
Purification: If hydrolysis has already occurred, you can often separate the desired methyl ester from the more polar carboxylic acid using column chromatography.
Q4: I am attempting a reaction involving the amino group, but I am getting a complex mixture of products. What are the potential competing reactions?
A4: The amino group of this compound is a nucleophile and can participate in various reactions.[7][8] Depending on your reaction conditions and the electrophiles present, you could be observing side reactions such as:
-
N-Alkylation/N-Acylation: If your reaction contains alkylating or acylating agents, the amino group can react to form N-substituted products.
-
Dimerization/Polymerization: Under certain conditions, aromatic amines can react with themselves or other species in the reaction mixture to form dimers or polymers.
-
Reaction with Carbonyls: Amines can react with aldehydes and ketones to form imines.[8]
Troubleshooting Steps:
-
Protecting Groups: Consider protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) before carrying out transformations at other parts of the molecule. This will prevent unwanted side reactions at the nitrogen atom.
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents to minimize side reactions.
-
Reaction Conditions: Optimize your reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway.
II. Troubleshooting Guides
Guide 1: Investigating Unexpected Byproduct Formation
This guide outlines a systematic approach to identifying and mitigating the formation of unknown byproducts during reactions with this compound.
Caption: Workflow for troubleshooting unexpected byproducts.
Experimental Protocol: Byproduct Identification
-
Isolate the Byproduct: If possible, isolate a small amount of the byproduct using preparative TLC or flash column chromatography.
-
Mass Spectrometry: Obtain a mass spectrum (e.g., LC-MS, GC-MS) to determine the molecular weight of the byproduct.
-
NMR Spectroscopy: If enough material is isolated, acquire ¹H and ¹³C NMR spectra to elucidate the structure.
-
Comparison to Known Compounds: Compare the analytical data to that of suspected side products like 4-amino-2,6-dichlorobenzoic acid and 3,5-dichloroaniline.
Guide 2: Protocol for Minimizing Oxidative Degradation
This protocol provides a step-by-step method for setting up a reaction to minimize the oxidation of this compound.
Caption: Experimental workflow for preventing oxidation.
Detailed Steps for an Oxidation-Sensitive Reaction:
-
Solvent Preparation: Take your reaction solvent and bubble dry nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen.
-
Glassware Setup: Dry your reaction flask and condenser in an oven and allow them to cool under a stream of inert gas.
-
Reagent Addition: Add your solid reagents, including this compound, to the reaction flask under a positive pressure of inert gas.
-
Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon filled with the inert gas or a bubbler system.
-
Workup and Purification: When the reaction is complete, use degassed solvents for extraction and chromatography to prevent oxidation of the product during purification.
III. Data Summary
The following table summarizes the key side reactions and their common triggers.
| Side Reaction | Common Triggers | Resulting Byproduct(s) | Mitigation Strategies |
| Oxidation | Air (O₂), light, metal ions | Colored polymeric materials | Inert atmosphere, protection from light, pure solvents |
| Decarboxylation | Heat, acidic conditions | 3,5-dichloroaniline | Lower reaction temperature, control of pH |
| Hydrolysis | Water (acid or base catalyzed) | 4-amino-2,6-dichlorobenzoic acid | Anhydrous conditions, careful workup |
| N-Substitution | Presence of electrophiles | N-alkylated/N-acylated products | Use of protecting groups, stoichiometric control |
IV. References
-
B. R. Brown, D. L. Hammick, and J. H. S. H. Schole. (1950). 540. The decarboxylation of α-picolinic and 4-aminobenzoic acids in various solvents. J. Chem. Soc., 2797-2800.
-
P. Ruelle. (1986). Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. J. Chem. Soc., Perkin Trans. 2, 1953-1959.
-
C. H. T. Tonsbeek. (1968). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Recl. Trav. Chim. Pays-Bas, 87(11), 1137-1151.
-
C. H. T. Tonsbeek. (1966). Decarboxylation of Substituted 4-aminobenzoic Acids in Acidic Aqueous Solution. Drukkerij G. van Soest.
-
Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from --INVALID-LINK--
-
R. M. Roberts and R. H. DeWolfe. (1960). Reactions of Aromatic Amines with Aliphatic Ortho Esters. A Convenient Synthesis of Alkyl N-Arylimidic Esters. J. Am. Chem. Soc., 82(6), 1586-1589.
-
LibreTexts. (2023). Reactivity of Amines. Retrieved from --INVALID-LINK--
-
ResearchGate. (2012). Reaction of ester and aromatik amines. Retrieved from --INVALID-LINK--
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from --INVALID-LINK--
-
Echemi. (2025). Reaction of Ester and Amine: Understanding the Mechanism and Applications. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). Methyl 2-amino-4,6-dichlorobenzoate. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Amino-2-Chlorobenzoate: A Crucial Component in Custom Synthesis Projects. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of Methyl 4-amino-2-isopropoxybenzoate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Methyl 4-aminobenzoate synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). The chlorination of 4‐aminobenzoic acid and its methyl ester. Retrieved from --INVALID-LINK--
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Methyl 4-amino-2-chlorobenzoate synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 4-amino-2-methylbenzoate. Retrieved from --INVALID-LINK--
-
Simson Pharma Limited. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 4-amino-3,5-dichlorobenzoate. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). Methyl 4-amino-2,5-dichlorobenzoate. Retrieved from --INVALID-LINK--
-
Google Patents. (1972). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Amino-2,6-dichlorophenol. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 2-Amino-4-bromobenzoate. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. scite.ai [scite.ai]
- 3. Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylation of Substituted 4-aminobenzoic Acids in Acidic Aqueous Solution - Christiaan Herman Theodoor Tonsbeek - Google 圖書 [books.google.com.tw]
- 6. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Troubleshooting Failed Reactions Involving Methyl 4-amino-2,6-dichlorobenzoate
Introduction: Understanding a Challenging Substrate
Methyl 4-amino-2,6-dichlorobenzoate is a valuable building block in medicinal chemistry and materials science. However, its unique structure presents significant synthetic challenges that can lead to failed reactions, low yields, and unexpected side products. The primary difficulties stem from two core features:
-
Severe Steric Hindrance: The two chlorine atoms flanking the ester and amino groups create a sterically congested environment. This physically obstructs the approach of reagents to the reactive centers, dramatically slowing down reaction rates for transformations involving both the amino and ester functionalities.[1][2]
-
Modulated Electronic Effects: The electron-donating amino group and the electron-withdrawing chloro and methoxycarbonyl groups create a complex electronic profile that influences the reactivity of the aromatic ring in cross-coupling reactions.
This guide provides targeted troubleshooting advice in a question-and-answer format to help you navigate the common pitfalls encountered when using this substrate. It is designed for researchers and drug development professionals to diagnose and resolve experimental failures, transforming challenging reactions into successful outcomes.
Section 1: General FAQs & Reagent Stability
Q1: What are the primary chemical challenges I should anticipate when working with this compound?
A1: You should anticipate challenges related to reaction kinetics and potential side reactions. The dominant factor is the steric hindrance imposed by the two ortho-chlorine atoms.[1][2][3] This significantly reduces the nucleophilicity of the 4-amino group and sterically shields the ester carbonyl. Consequently, reactions like acylations, alkylations, and even palladium-catalyzed cross-couplings on the C-Cl bonds are often sluggish and require specialized conditions to proceed efficiently.[4] Furthermore, the ester group is susceptible to hydrolysis under the basic conditions frequently employed in cross-coupling chemistry, leading to the formation of the corresponding carboxylic acid as a major byproduct.[5]
Q2: How should I properly store and handle this compound to ensure its integrity?
A2: To prevent degradation, proper storage is critical. Aromatic amines can be sensitive to oxidation and light, while esters are susceptible to hydrolysis.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Slows the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidative degradation of the sensitive amino group.[6] |
| Light | Keep in an amber vial or in a dark location. | Prevents potential photodegradation.[6] |
| Moisture | Keep the container tightly sealed. | Prevents hydrolysis of the methyl ester group.[6] |
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools, but they are challenging with this substrate due to the difficulty of the oxidative addition step at the sterically hindered and electron-deficient C-Cl bonds.
FAQ 2.1: My cross-coupling reaction shows no conversion of the starting material. Where do I start troubleshooting?
A1: A complete lack of reactivity often points to a fundamental issue with the catalytic cycle. The first step is to systematically verify the integrity of your reagents and the reaction environment. Oxygen is a potent inhibitor of palladium catalysts, and its rigorous exclusion is paramount.[7][8]
Below is a logical workflow to diagnose the issue:
FAQ 2.2: My reaction is extremely slow and gives a low yield. How can I improve it?
A2: Sluggish reactions with this substrate are common and almost always related to the challenging oxidative addition step. The solution lies in using a highly active catalytic system specifically designed for sterically hindered aryl chlorides.
-
Ligand Choice is Critical: Standard ligands like PPh₃ are ineffective. You must use bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, monoligated Pd(0) species.[4] N-heterocyclic carbene (NHC) ligands are also highly effective.[4][9]
-
Use Modern Pre-catalysts: Instead of generating the Pd(0) catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃, use commercially available, air-stable pre-catalysts. These form the active L-Pd(0) species more reliably and efficiently.
-
Base and Temperature: Aryl chloride activation requires more forcing conditions. Strong bases like potassium tert-butoxide (KOt-Bu) or sodium tert-butoxide (NaOt-Bu) are often necessary, along with higher temperatures (typically >100 °C).[10]
| Ligand Class | Examples | Key Advantages for This Substrate | Reference |
| Buchwald Dialkylbiarylphosphines | XPhos, SPhos, RuPhos | Highly active for C-Cl bond activation; promotes fast reductive elimination. | [11] |
| Josiphos Family | CyPFtBu | Effective for coupling with primary amines and amides. | [11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Offer high thermal stability and are excellent for challenging substrates. | [4][9] |
FAQ 2.3: My main side product is the carboxylic acid (4-amino-2,6-dichlorobenzoic acid). How do I prevent ester hydrolysis?
A3: This is a classic problem when running reactions under basic conditions, especially if water is present as a co-solvent (common in Suzuki couplings). The hydroxide or other basic species can saponify the methyl ester.
-
Use Anhydrous Conditions: If the reaction allows, switch to a fully anhydrous solvent system (e.g., dry toluene, dioxane, or DMF).[5][12]
-
Choose the Right Base: Avoid strong hydroxide bases (NaOH, KOH). Instead, use bases that are less nucleophilic or have lower water content. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices.[8][13]
-
Minimize Reaction Time: Optimize the reaction so it reaches completion as quickly as possible. Prolonged heating in the presence of a base will increase the amount of hydrolysis. Monitor the reaction closely by TLC or LC-MS.
FAQ 2.4: I am observing significant amounts of a product where one of the chlorine atoms is replaced by hydrogen. What is happening?
A4: This side product results from hydrodehalogenation, where the aryl chloride is reduced instead of coupled. This can be caused by several factors:
-
Hydride Sources: Certain reagents or solvents can act as hydride donors. For example, some alcohols or even the amine coupling partner under certain conditions can lead to this side reaction.[12]
-
Catalyst Decomposition: If the palladium catalyst decomposes to form palladium black, it can sometimes catalyze the reduction of the aryl halide.
-
Troubleshooting: Ensure you are using high-purity, anhydrous solvents. If you suspect your amine or boronic acid is contributing, ensure its purity. Sometimes, switching to a different ligand or pre-catalyst that provides a more stable catalytic species can mitigate this issue.
Section 3: Troubleshooting Amide Bond Formation (Acylation of the 4-Amino Group)
The steric bulk from the adjacent chlorine atoms severely diminishes the nucleophilicity of the 4-amino group, making amide bond formation challenging.[1][2][14]
FAQ 3.1: My standard acylation using an acid chloride and pyridine is not working. Why?
A1: The lone pair of electrons on the nitrogen of the amino group is sterically blocked.[1] The activation energy for the nucleophilic attack on the electrophilic carbonyl of the acid chloride is too high for the reaction to proceed at a reasonable rate under standard conditions. Even with a strong base, the inherent lack of accessibility of the nitrogen atom is the limiting factor.
FAQ 3.2: What are more effective methods for forming an amide bond with this hindered aniline?
A2: To overcome the low nucleophilicity, you must use a more highly activated form of the carboxylic acid. This is best achieved using modern peptide coupling reagents. These reagents react with the carboxylic acid first to generate a highly reactive intermediate (like an active ester) in situ, which is then readily attacked by the sterically hindered amino group.
| Coupling Reagent | Full Name | Key Features & Co-reagents | Reference |
| DCC / EDC | Dicyclohexylcarbodiimide / 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Classic carbodiimides. Mild conditions. EDC byproducts are water-soluble, simplifying workup. | [15][16] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, fast reaction times. Used with a non-nucleophilic base like DIPEA. | [17] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A third-generation uronium salt with high reactivity, often superior for hindered couplings. |
Section 4: Detailed Experimental Protocols
Disclaimer: These are general starting procedures. Optimization of temperature, concentration, and reaction time may be required.
Protocol 1: Buchwald-Hartwig Amination of this compound
-
Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 mmol, 1.0 eq), the amine coupling partner (1.2 mmol, 1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%) and the appropriate ligand if not using a pre-catalyst.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.2 M concentration) via syringe.
-
Reaction: Place the sealed vessel in a pre-heated oil bath at 100-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by LC-MS or TLC.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
-
Activation: In a dry round-bottom flask under nitrogen, dissolve the carboxylic acid (1.1 mmol, 1.1 eq) in an anhydrous polar aprotic solvent like DMF or CH₂Cl₂. Add HATU (1.1 mmol, 1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Amine Addition: Add a solution of this compound (1.0 mmol, 1.0 eq) in the same solvent to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the consumption of the starting aniline by TLC or LC-MS. The reaction is often complete within 2-12 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove excess reagents and byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. real.mtak.hu [real.mtak.hu]
- 11. research.rug.nl [research.rug.nl]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Khan Academy [khanacademy.org]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of Methyl 4-amino-2,6-dichlorobenzoate
Introduction: Methyl 4-amino-2,6-dichlorobenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its efficient synthesis is critical for downstream applications. This guide provides an in-depth analysis of the common synthetic routes, focusing on the optimization of reaction parameters and offering systematic troubleshooting for challenges encountered during its preparation. The primary route discussed is the reduction of the corresponding nitro compound, Methyl 4-nitro-2,6-dichlorobenzoate.
Section 1: Foundational Synthetic Strategy: Nitro-Group Reduction
The most prevalent laboratory and industrial method for preparing this compound is the reduction of its nitro precursor. The choice of reducing agent is the most critical parameter, dictating reaction conditions, functional group tolerance, and potential side products.
Caption: General scheme for the reduction of Methyl 4-nitro-2,6-dichlorobenzoate.
Two primary methods are employed for this transformation: catalytic hydrogenation and chemical reduction using metal salts.[1][2][3]
| Method | Typical Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (1-50 atm), Pd/C (5-10 mol%), Methanol or Ethyl Acetate, Room Temp - 50°C | High atom economy, clean reaction, catalyst can be recycled, generally high yields. | Potential for hydrodehalogenation (loss of Cl atoms), requires specialized pressure equipment, catalyst can be pyrophoric.[4] |
| Chemical Reduction | SnCl₂·2H₂O, HCl or Ethanol, 50-80°C | Excellent functional group tolerance (no dehalogenation), does not require pressure equipment, rapid reaction times.[5] | Generates stoichiometric metallic waste, workup can be cumbersome due to formation of tin salts, acidic conditions may affect other functional groups.[3] |
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses common issues encountered during the synthesis. Follow the logical flow to diagnose and solve experimental challenges.
Caption: Diagnostic workflow for troubleshooting low product yield.
Problem A: Low Yield or Incomplete Reaction
Q1: My TLC or LC-MS analysis shows a significant amount of remaining starting material, even after the recommended reaction time. What should I do?
Answer: This indicates an incomplete reaction. Several factors could be at play:
-
For Catalytic Hydrogenation:
-
Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst may be old or deactivated. Use fresh catalyst for each reaction. Ensure the catalyst was handled under an inert atmosphere if it is a dry powder, as exposure to air can reduce its activity.
-
Hydrogen Delivery: Check for leaks in your hydrogenation apparatus. Ensure adequate agitation to suspend the catalyst and facilitate mass transfer of hydrogen gas into the solution. A simple balloon of hydrogen may not be sufficient for larger scales; a pressurized system is more reliable.
-
Solvent Purity: Ensure your solvent (e.g., Methanol, Ethyl Acetate) is anhydrous. Water can sometimes interfere with the reaction.
-
-
For SnCl₂ Reduction:
-
Stoichiometry: Tin(II) chloride is consumed stoichiometrically. Ensure you have used a sufficient molar excess (typically 3-5 equivalents) relative to the nitro compound.
-
Temperature: The reduction is often performed at elevated temperatures (e.g., 50-70 °C). Ensure your reaction mixture reached and maintained the target temperature.
-
Acid Concentration: If using concentrated HCl, ensure it is of the correct molarity. The acidic environment is crucial for the reaction mechanism.
-
Q2: The reaction appears complete by TLC, but my isolated yield is very low. What are the likely causes?
Answer: This points to issues during the work-up and purification steps.
-
Incorrect pH during Extraction: The product, an aniline derivative, is basic. During an aqueous workup, if the aqueous layer is too acidic (pH < 4), the product will be protonated and remain in the aqueous phase as an ammonium salt. Before extracting with an organic solvent, you must neutralize the acid (from the SnCl₂/HCl reaction) and then basify the aqueous layer (to pH 9-11) with a base like sodium bicarbonate, sodium carbonate, or sodium hydroxide to ensure the free amine is present and extractable.[6]
-
Emulsion Formation: Dichlorinated compounds can sometimes form stable emulsions during extraction. To break these, add a saturated solution of sodium chloride (brine) and allow the mixture to stand. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation.
-
Precipitation of Tin Salts: In SnCl₂ reductions, basification can cause the precipitation of tin hydroxides (Sn(OH)₂/Sn(OH)₄), which can trap the product.[3] Filtering the reaction mixture through a pad of celite after basification but before extraction can remove these gelatinous solids.
-
Product Solubility: this compound has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., Ethyl Acetate, Dichloromethane) in sufficient volume. Multiple extractions (3x) with smaller volumes are more efficient than a single large-volume extraction.
Problem B: Formation of Significant Impurities
Q1: I am using catalytic hydrogenation (Pd/C) and observing a significant byproduct that appears to be missing one or both chlorine atoms. How can I prevent this?
Answer: You are observing hydrodehalogenation, a known side reaction where the C-Cl bond is reduced.[4][7] This is particularly problematic with palladium catalysts.
-
Change Catalyst: Platinum-based catalysts (e.g., PtO₂) or Raney Nickel are generally less prone to causing dehalogenation compared to palladium.[2]
-
Control Temperature and Pressure: Perform the reaction at room temperature and atmospheric pressure (or the lowest effective pressure). Higher temperatures and pressures significantly increase the rate of hydrodehalogenation.
-
Add a Catalyst Poison (with caution): In some cases, adding a mild catalyst poison can selectively inhibit the hydrodehalogenation reaction without stopping the desired nitro reduction. This is an advanced technique and requires careful optimization.
-
Switch to Chemical Reduction: If dehalogenation remains a persistent issue, switching to the SnCl₂ method is the most reliable solution, as it is not known to cause this side reaction.[2][5]
Q2: My final product is off-color (pink, purple, or brown) even after purification. What is causing this?
Answer: Anilines, especially those with electron-donating groups, are highly susceptible to air oxidation, forming colored impurities.
-
Minimize Air Exposure: During work-up and purification, try to minimize the exposure of your product to air, especially when in solution. Purging vessels with Nitrogen or Argon can help.
-
Use an Antioxidant: Adding a small amount of an antioxidant like sodium bisulfite or sodium dithionite to the aqueous layer during workup can prevent oxidation.[1]
-
Purification Method: If column chromatography is used, ensure the silica gel is neutral and the column is run relatively quickly. For crystallization, consider adding a small amount of activated carbon to the hot solution to adsorb colored impurities before filtering and cooling.
-
Storage: Store the final product under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place to prevent degradation over time.
Section 3: Experimental Protocols
Protocol 3.1: Synthesis via SnCl₂ Reduction
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-nitro-2,6-dichlorobenzoate (1.0 eq).
-
Reagent Addition: Add ethanol or ethyl acetate as the solvent (approx. 10 mL per gram of starting material). To this suspension, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).
-
Reaction: Heat the mixture to 70 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete in 1-3 hours).
-
Quenching & Work-up: Cool the reaction to room temperature. Slowly pour the mixture into a saturated solution of sodium bicarbonate (NaHCO₃). Stir until all gas evolution ceases.
-
Basification & Filtration: Adjust the pH of the aqueous slurry to ~9 using a 1M NaOH solution. The formation of a thick white precipitate (tin salts) is expected. Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization from an ethanol/water or hexanes/ethyl acetate mixture.
Protocol 3.2: Synthesis via Catalytic Hydrogenation
-
Setup: To a heavy-walled hydrogenation flask, add Methyl 4-nitro-2,6-dichlorobenzoate (1.0 eq) and a suitable solvent (e.g., Methanol or Ethyl Acetate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 5 mol % loading) under a stream of nitrogen.
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Pressurize the vessel to the desired pressure (e.g., 50 psi or use a balloon for atmospheric pressure) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by carefully taking aliquots for TLC/LC-MS analysis.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry in the air. Quench it immediately with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the product. Purity is often high, but recrystallization can be performed if needed.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Which synthetic route is better, catalytic hydrogenation or SnCl₂ reduction? The "better" route depends on your specific needs. For large-scale synthesis where cost and waste are primary concerns, catalytic hydrogenation is often preferred due to its high atom economy.[3] However, for smaller laboratory scales, or when the starting material has other functional groups sensitive to reduction (like other halides), the SnCl₂ method offers superior chemoselectivity and reliability, avoiding the risk of dehalogenation.[2][8]
FAQ 2: What are the key safety considerations for these reactions?
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable. All operations must be conducted in a well-ventilated fume hood away from ignition sources. The Pd/C catalyst can be pyrophoric upon exposure to air, especially after the reaction. It must be kept wet with solvent or water at all times during handling.
-
SnCl₂ Reduction: The reaction often uses concentrated hydrochloric acid, which is highly corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat). The quenching step with a base is exothermic and produces gas (CO₂ if using bicarbonate/carbonate); additions should be done slowly and with cooling.
FAQ 3: How can I best monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Mobile Phase: A mixture of Hexanes and Ethyl Acetate (e.g., 7:3 or 8:2 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The starting nitro compound is typically more non-polar (higher Rf) than the product amine. The product amine will appear as a new, more polar spot (lower Rf). Staining with potassium permanganate can also be used.
-
Confirmation: For unambiguous confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it will show the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 7. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 8. scispace.com [scispace.com]
stability issues of Methyl 4-amino-2,6-dichlorobenzoate under acidic/basic conditions
Welcome to the technical support center for Methyl 4-amino-2,6-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. As Senior Application Scientists, we have structured this resource to not only provide protocols but to explain the chemical principles behind them, ensuring you can troubleshoot and adapt these methods for your specific applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
The most significant stability issue arises from the ester functional group, which is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond, leading to the formation of 4-amino-2,6-dichlorobenzoic acid and methanol. The rate and mechanism of this degradation are highly dependent on the pH of the solution.
Q2: How does this compound behave in acidic solutions?
Under acidic conditions, the ester undergoes acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. While this reaction will proceed, it is typically an equilibrium process. To drive the degradation, elevated temperatures are often required.
Q3: What is the expected stability of the compound under basic conditions?
The compound is generally less stable in basic solutions. It undergoes base-catalyzed hydrolysis, also known as saponification. This reaction involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. Unlike acid hydrolysis, this process is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol by-product (methanol). This reaction can often proceed readily at room temperature.
Q4: Are there other potential degradation pathways besides ester hydrolysis?
While ester hydrolysis is the dominant pathway, the aromatic amine group presents a potential site for oxidative degradation.[1] Additionally, the aryl chloride groups are generally stable but could be susceptible to photodecomposition under high-energy light exposure. For most laboratory applications involving acidic or basic solutions, hydrolysis will be the primary concern.
Q5: How can I monitor the degradation of this compound?
A stability-indicating analytical method is crucial for monitoring degradation.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. A validated HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its stability over time.[3]
Troubleshooting Guide
Issue 1: My compound is degrading much faster than anticipated in a mildly acidic solution.
-
Causality: The presence of certain buffer salts can sometimes catalyze hydrolysis. More commonly, the experimental temperature may be too high. Ester hydrolysis rates are highly sensitive to temperature; even a 10°C increase can significantly accelerate the reaction.
-
Solution:
-
Verify Temperature: Ensure your reaction vessel is accurately maintained at the intended temperature.
-
Buffer Effects: If using a buffer, consider running a control experiment in a solution of HCl at the same pH to determine if the buffer species is contributing to catalysis.
-
Initial Purity: Confirm the purity of your starting material. The presence of acidic or basic impurities can alter the solution's effective pH and accelerate degradation.
-
Issue 2: I am observing multiple unexpected peaks in my HPLC chromatogram after performing a forced degradation study.
-
Causality: Excessively harsh stress conditions can lead to secondary degradation.[2] For example, the primary degradant, 4-amino-2,6-dichlorobenzoic acid, might itself degrade under extreme heat or pH. Alternatively, the peaks could be from interactions with excipients if you are working with a formulation.[4]
-
Solution:
-
Moderate Stress Conditions: The goal of a forced degradation study is to achieve 5-20% degradation.[2] If you are seeing near-total degradation or many minor peaks, reduce the stressor's intensity (e.g., lower the acid/base concentration, temperature, or exposure time).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your parent compound and major degradants. Co-elution of impurities can be misleading.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain mass-to-charge (m/z) data for the unknown peaks. This is the most direct way to identify the structures of unexpected degradation products.
-
Issue 3: My mass balance is below 95% in the stability study.
-
Causality: A poor mass balance suggests that not all degradation products are being accounted for. This can occur if a degradant:
-
Does not have a chromophore and is therefore "invisible" to the UV detector. (Methanol is a prime example).
-
Has a very different molar absorptivity at the chosen detection wavelength compared to the parent compound.
-
Is volatile and has been lost during sample handling.
-
Has precipitated out of the solution.
-
-
Solution:
-
Wavelength Analysis: Use a PDA detector to examine the UV spectra of all detected peaks. Ensure you are using a wavelength that provides a reasonable response for both the parent and the major degradants. If not, you may need to use different wavelengths for quantification and sum the results.
-
Check for Volatiles: Use Gas Chromatography (GC) if you suspect the formation of volatile, non-UV active products like methanol, although this is not typically necessary for mass balance calculations which focus on the major, structurally related degradants.
-
Solubility Check: Visually inspect your stressed samples for any precipitation before analysis.
-
Mechanisms of Degradation
Understanding the chemical mechanisms of hydrolysis is key to controlling the stability of this compound.
Caption: Mechanism of acid-catalyzed hydrolysis of the ester.
Caption: Mechanism of base-catalyzed hydrolysis (saponification).
Experimental Protocols
This section provides a robust framework for conducting forced degradation studies, a critical component of drug development and stability testing.[5]
Protocol 1: Forced Degradation Study
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1.0 mg/mL stock solution.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture in a controlled temperature bath at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature (approx. 25°C).
-
Note: These conditions are starting points and may need to be adjusted to achieve the target degradation of 5-20%.[2]
3. Time Points:
-
Withdraw aliquots at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours). The "0 hour" sample should be taken immediately after mixing but before any significant degradation has occurred.
4. Sample Preparation for Analysis:
-
Neutralization: Before injection, neutralize the samples. For the acid-stressed sample, add an equivalent amount of 0.1 M NaOH. For the base-stressed sample, add an equivalent amount of 0.1 M HCl.
-
Dilution: Dilute the neutralized samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer and organic solvent. A good starting point is a mixture of 20 mM phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of maximum absorbance for the parent compound (determine this by running a UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: This method must be validated to prove it is "stability-indicating." This involves demonstrating that the degradation product peaks are well-resolved from the parent compound peak and from each other. Peak purity analysis using a PDA detector is essential for this validation.[6]
Summary of Expected Stability
The following table summarizes the expected outcomes from forced degradation studies on this compound.
| Stress Condition | Reagent/Condition | Expected Rate of Degradation | Major Degradation Product | Analytical Technique |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Moderate to Fast | 4-amino-2,6-dichlorobenzoic acid | HPLC-UV, LC-MS |
| Base Hydrolysis | 0.1 M NaOH at 25°C | Fast | 4-amino-2,6-dichlorobenzoic acid | HPLC-UV, LC-MS |
References
Technical Support Center: Overcoming Poor Solubility of Methyl 4-amino-2,6-dichlorobenzoate in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Methyl 4-amino-2,6-dichlorobenzoate in organic reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve successful outcomes.
Understanding the Challenge: The "Brick Dust" Problem
This compound is a valuable building block in medicinal chemistry. However, its rigid, planar structure and the presence of both hydrogen bond donors and acceptors can lead to strong intermolecular interactions in the solid state, resulting in high lattice energy and consequently, poor solubility in many common organic solvents. This low solubility can manifest as a "brick dust" consistency, where the starting material fails to dissolve, leading to incomplete reactions, low yields, and reproducibility issues.
This guide will walk you through a systematic approach to tackle these solubility challenges, from solvent selection to advanced reaction condition optimization.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
-
Poor solubility in non-polar solvents: such as hexanes and toluene.
-
Limited solubility in moderately polar solvents: like dichloromethane (DCM) and diethyl ether.
-
Improved, but still potentially limited, solubility in polar aprotic solvents: such as tetrahydrofuran (THF), ethyl acetate (EtOAc), acetonitrile (ACN), and N,N-dimethylformamide (DMF).
-
Good solubility in polar protic solvents: like methanol and ethanol, although the reactivity of these solvents may be a concern depending on the reaction.
It is crucial to perform preliminary solubility tests with small amounts of your material in a range of solvents to determine the best starting point for your specific reaction.
Q2: My this compound is not dissolving in my chosen reaction solvent. What are my immediate options?
When faced with poor solubility at the outset of your reaction, consider the following troubleshooting steps:
-
Increase the Temperature: Gently heating the reaction mixture can significantly improve the solubility of your starting material. However, be mindful of the thermal stability of your reactants and products.
-
Use a Co-solvent: Adding a small amount of a stronger, polar aprotic solvent in which your compound is more soluble can be highly effective. For example, if your primary solvent is THF, adding 5-10% (v/v) of DMF or N-methyl-2-pyrrolidone (NMP) can dramatically enhance solubility.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution. This can be particularly useful for initiating a reaction.
-
Particle Size Reduction: Grinding the solid starting material to a finer powder increases its surface area, which can lead to faster dissolution.
Troubleshooting Guides for Common Reactions
The inherent low nucleophilicity of the amino group in this compound, exacerbated by its poor solubility, can make common bond-forming reactions challenging. Below are specific troubleshooting guides for several key transformations.
Guide 1: Amide Coupling Reactions
Amide bond formation is a frequent objective. However, the electron-withdrawing nature of the two chlorine atoms and the ester group reduces the nucleophilicity of the aniline nitrogen, making it a challenging substrate for acylation.
Common Problem: The reaction is sluggish, and a significant amount of the starting aniline remains unreacted even after prolonged reaction times.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting amide coupling reactions.
Detailed Protocols & Explanations:
-
Protocol 1: Enhanced Solubility with Co-solvents
-
Suspend this compound (1.0 equiv) and the carboxylic acid (1.1 equiv) in your primary solvent (e.g., THF or DCM).
-
Add a co-solvent such as DMF or NMP (5-20% of the total volume) until the aniline dissolves.
-
Add your coupling reagent (e.g., EDC, 1.2 equiv) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
-
Stir the reaction at room temperature or elevate the temperature to 40-50 °C to drive the reaction to completion.
Causality: Polar aprotic solvents like DMF and NMP are excellent at solvating polar molecules and can disrupt the intermolecular forces holding the solid lattice together.
-
-
Protocol 2: Acyl Chloride for Unreactive Amines
-
In a separate flask, convert your carboxylic acid to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Dissolve the this compound in an anhydrous, non-protic solvent such as DCM or THF, along with a non-nucleophilic base like pyridine or DIPEA (2.0 equiv).
-
Slowly add the acyl chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
Causality: Acyl chlorides are significantly more electrophilic than the activated esters formed by standard coupling reagents, enabling them to react with poorly nucleophilic anilines.
-
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
These reactions are powerful tools for C-C and C-N bond formation. However, the poor solubility of the starting material can hinder the catalytic cycle.
Common Problem: Low conversion and catalyst decomposition are observed in Suzuki or Buchwald-Hartwig reactions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting cross-coupling reactions.
Detailed Protocols & Explanations:
-
Protocol 3: Optimized Suzuki Coupling Conditions
-
In a reaction vessel, combine this compound (if using it as the halide partner) or its corresponding boronic acid derivative, the coupling partner (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Use a solvent system known to aid solubility, such as a 4:1 mixture of 1,4-dioxane and water, or toluene with a small amount of DMF.
-
Degas the mixture thoroughly with an inert gas (e.g., Argon).
-
Heat the reaction to 80-100 °C. Microwave irradiation can be particularly effective at rapidly heating the reaction and improving yields.[1]
Causality: The choice of solvent and base is critical. A biphasic system with a phase-transfer catalyst can sometimes be beneficial if one of the reactants is water-soluble. Bulky, electron-rich phosphine ligands can accelerate the catalytic cycle, especially with electron-deficient substrates.[2]
-
-
Protocol 4: Robust Buchwald-Hartwig Amination
-
To a dry reaction vessel, add this compound (if it is the aryl halide), the amine to be coupled (1.2 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the corresponding bulky phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the vessel and heat to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
Causality: For electron-deficient aryl halides, modern palladium precatalysts with bulky, electron-rich biarylphosphine ligands are often necessary to achieve good results.[2][3] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
Data Summary: Solubility of Structurally Related Dichloroanilines
While specific data for the title compound is scarce, the following table provides solubility information for various dichloroaniline isomers, which can serve as a useful guide for solvent selection.
| Dichloroaniline Isomer | Solubility in Water | Solubility in Organic Solvents | Reference |
| 2,3-Dichloroaniline | Insoluble | Very soluble in ether; slightly soluble in petroleum ether and benzene. | [4] |
| 3,4-Dichloroaniline | Insoluble | Very soluble in alcohol and ether; slightly soluble in benzene. | [5] |
| 3,5-Dichloroaniline | 759 ppm at 23 °C | Soluble in alcohol. | [6] |
This data suggests that ethereal and alcoholic solvents are good starting points for solubilizing dichlorinated aniline structures.
Conclusion
Overcoming the poor solubility of this compound requires a multi-faceted approach. By systematically addressing solvent selection, temperature, and the use of appropriate reagents and catalysts, researchers can significantly improve reaction outcomes. This guide provides a starting point for troubleshooting and optimization. Remember that each reaction is unique, and empirical testing of the conditions outlined here will be key to your success.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing decomposition of Methyl 4-amino-2,6-dichlorobenzoate during synthesis
Welcome to the technical support center for the synthesis of Methyl 4-amino-2,6-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent the decomposition of this key chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a low yield and an impure product. What are the most likely causes?
A1: Low yields and impurities often stem from the decomposition of the target molecule during the reaction or work-up. The two primary degradation pathways for this compound are hydrolysis of the methyl ester and decarboxylation of the benzoic acid moiety.
Q2: Can you explain the hydrolysis of the ester? Under what conditions is it most likely to occur?
A2: The ester group in this compound is susceptible to hydrolysis, which converts the ester back to the carboxylic acid (4-amino-2,6-dichlorobenzoic acid) and methanol. This reaction can be catalyzed by both acidic and basic conditions. Notably, aminobenzoate esters can undergo intramolecular general base-catalyzed hydrolysis, a reaction that can be pH-independent between pH 4 and 8.[1][2] This means that even neutral or near-neutral aqueous conditions during work-up can lead to product loss if exposure is prolonged.
Q3: What is decarboxylation and why is it a concern for this specific molecule?
A3: Decarboxylation is the removal of the carboxyl group (-COOH) as carbon dioxide (CO₂). For substituted 4-aminobenzoic acids, this reaction can occur in acidic aqueous solutions.[3] The presence of the electron-donating amino group facilitates this process. A study has specifically investigated the decarboxylation of 2,6-dichloro-4-aminobenzoic acid in acidic aqueous solutions, indicating its susceptibility to this degradation pathway.[3] The resulting byproduct would be 3,5-dichloroaniline.
Q4: How do the 2,6-dichloro substituents affect the stability of the molecule?
Q5: What are the best practices for storing this compound to prevent degradation?
A5: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[4] Keeping the container tightly sealed is crucial to prevent moisture ingress, which can lead to hydrolysis.[4] Aromatic amines can also be sensitive to light and oxidation, so protection from these elements is also recommended.[4]
Troubleshooting Guide
This troubleshooting guide is designed to address specific issues that may arise during the synthesis of this compound, particularly when using the Fischer-Speier esterification method.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Incomplete reaction. 2. Insufficient acid catalyst. 3. Water present in the reaction mixture. | 1. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Extend the reflux time if necessary. 2. The basic amino group of the starting material will react with the acid catalyst. Ensure at least a stoichiometric amount of acid is used relative to the aminobenzoic acid.[5] 3. Use anhydrous alcohol and a drying tube to protect the reaction from atmospheric moisture. The Fischer esterification is an equilibrium reaction, and water will drive it back to the starting materials.[6] |
| Product precipitates as a salt during reaction | The amino group of the starting material or product is protonated by the acid catalyst. | This is expected and often redissolves as the reaction proceeds at reflux temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.[7] |
| Significant amount of starting material (4-amino-2,6-dichlorobenzoic acid) recovered after work-up | 1. Hydrolysis of the ester product during aqueous work-up. 2. Incomplete reaction. | 1. Minimize the contact time with aqueous solutions. Use cold, dilute sodium bicarbonate solution for neutralization and work quickly. Ensure the final pH is only slightly basic (pH ~8).[7] 2. See "Low to no product formation" above. |
| Presence of a non-polar impurity, possibly 3,5-dichloroaniline | Decarboxylation of the starting material or the hydrolyzed product under acidic conditions, especially if the reaction is heated for an extended period in the presence of water.[3] | 1. Ensure anhydrous reaction conditions. 2. Avoid excessively high temperatures or prolonged reaction times. 3. Purify the final product using column chromatography. |
| Product is an oil or fails to crystallize | Presence of impurities, such as residual alcohol, starting material, or byproducts. | 1. Ensure all solvent is removed under reduced pressure. 2. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate). |
Experimental Protocols
Protocol: Synthesis of this compound via Fischer-Speier Esterification
This protocol is adapted from established methods for the esterification of aminobenzoic acids.[6][7]
Materials and Reagents:
| Reagent/Material | Grade |
| 4-Amino-2,6-dichlorobenzoic acid | ≥97% |
| Methanol | Anhydrous |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade |
| Ethyl Acetate | Reagent Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade |
| Deionized Water |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-amino-2,6-dichlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq). The methanol acts as both the reactant and the solvent.
-
Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (1.1 eq) dropwise. Caution: The addition of sulfuric acid is exothermic. A precipitate of the aminobenzoic acid salt is expected to form.[7]
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux and monitor the reaction progress using TLC (e.g., with a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours, or when the starting material is no longer visible on the TLC plate.
-
Work-up and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of methanol under reduced pressure using a rotary evaporator.
-
Carefully pour the concentrated mixture into a beaker containing ice-cold water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring to neutralize the excess acid. Be cautious as carbon dioxide will evolve. Continue adding the bicarbonate solution until the pH of the aqueous layer is approximately 8.[7]
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water).
-
Characterization:
The final product should be characterized to confirm its identity and purity using techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (amine N-H, ester C=O, C-O, and C-Cl bonds).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (MP): To assess purity.
Visualizing the Process
Decomposition Pathways
Caption: Potential decomposition pathways of this compound.
Fischer Esterification Workflow
Caption: Step-by-step workflow for the Fischer esterification synthesis.
References
Technical Support Center: Catalyst Selection for Reactions with Methyl 4-amino-2,6-dichlorobenzoate
Welcome to the technical resource hub for researchers, chemists, and process development professionals working with Methyl 4-amino-2,6-dichlorobenzoate. This guide is designed to provide expert insights, practical troubleshooting advice, and robust protocols to help you navigate the complexities of catalyst selection for this challenging substrate.
The unique structure of this compound—featuring two sterically hindering ortho-chloro substituents and a potentially coordinating amino group—presents specific hurdles in transition metal-catalyzed reactions. Selecting the right catalyst system is not merely a suggestion; it is the critical determinant for achieving high yield, selectivity, and reproducibility. This document synthesizes field-proven knowledge to empower you to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding catalyst selection for this substrate.
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the substrate's inherent structural features:
-
Steric Hindrance: The two chlorine atoms ortho to the reactive sites (the C-Cl bonds) create significant steric bulk. This bulkiness can impede the oxidative addition step, which is often the rate-limiting step in palladium-catalyzed cross-coupling cycles.[1][2][3]
-
Electronic Effects: Aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[2][3]
-
Amino Group Coordination: The lone pair of electrons on the amino group can coordinate to the metal center of the catalyst. This can lead to catalyst inhibition or the formation of undesired side products, effectively poisoning the catalyst.
Q2: Which class of ligands is most effective for overcoming the steric hindrance of this substrate?
A2: Bulky, electron-rich phosphine ligands are paramount for activating sterically hindered aryl chlorides.[3][4][5] Ligands from the Buchwald dialkylbiaryl phosphine family are particularly effective.[6] These ligands promote the formation of a monoligated, highly reactive 12-electron L-Pd(0) intermediate that can readily undergo oxidative addition.[6]
-
Recommended Ligands:
-
SPhos (1): Known for its high activity in Suzuki-Miyaura couplings, even at room temperature for some aryl chlorides.[5]
-
XPhos (7): Excellent for a wide range of C-N (Buchwald-Hartwig) and C-C bond formations, including with challenging aryl sulfonates.[6][7]
-
RuPhos (3): Particularly effective in Negishi couplings and aminations of aryl halides.[6]
-
BrettPhos (8): A breakthrough ligand for the monoarylation of primary amines and amination of aryl mesylates.[7]
-
Q3: For a Suzuki-Miyaura coupling, what type of palladium precursor is recommended?
A3: While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be used, modern palladium precatalysts are often more reliable and efficient. Precatalysts ensure the formation of the active Pd(0) species and can lead to more reproducible results. Consider using G3 or G4 Buchwald precatalysts, which are air- and moisture-stable and generate the active catalyst under the reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to resolving specific experimental problems.
Problem 1: Low or No Product Yield in a Suzuki-Miyaura Coupling
You've set up a Suzuki-Miyaura reaction with this compound and an arylboronic acid, but the reaction shows minimal conversion.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
-
Catalyst & Ligand Incompatibility:
-
Cause: The combination of steric hindrance and the electron-rich nature of the substrate makes oxidative addition difficult. Standard ligands like PPh₃ are often ineffective.
-
Solution: Employ a bulky, electron-rich dialkylbiaryl phosphine ligand.[5][6] These ligands are designed to accelerate the oxidative addition of unreactive aryl chlorides. A good starting point is SPhos or XPhos with a Pd(OAc)₂ source or a corresponding Buchwald precatalyst.
-
-
Incorrect Base Selection:
-
Cause: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively. Conversely, a base that is too strong might lead to decomposition of the boronic acid or side reactions.
-
Solution: For Suzuki couplings with this substrate, moderately strong inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. They are generally effective and compatible with a wide range of functional groups.
-
-
Presence of Water or Oxygen:
-
Cause: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Water can hydrolyze the boronic acid (protodeboronation), reducing the amount of coupling partner available.
-
Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles). The reaction should be run under a strict inert atmosphere (Nitrogen or Argon). Using anhydrous solvents and reagents is crucial.
-
Problem 2: Side Product Formation (e.g., Hydrodehalogenation)
You observe the formation of Methyl 4-amino-2-chlorobenzoate (hydrodehalogenation product) alongside your desired coupled product.
Hydrodehalogenation can occur through several pathways, often involving a β-hydride elimination from an intermediate or a reaction with trace water or other proton sources.
-
Optimize the Base: Some bases, particularly strong alkoxides in the presence of trace water, can promote this side reaction. Switching to a non-hydroxide base like K₃PO₄ or CsF can mitigate this issue.
-
Use a More Stable Boronic Acid Derivative: If protodeboronation is suspected as the source of the proton, consider using a more stable boronic acid derivative, such as a pinacol ester (BPin).
-
Ligand Choice: The ligand can influence the relative rates of productive reductive elimination versus side reactions. Screening different bulky phosphine ligands may identify one that favors the desired pathway.
Catalyst System Comparison for Suzuki-Miyaura Coupling
The table below summarizes recommended starting conditions for a Suzuki-Miyaura coupling reaction involving this compound.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Loading (mol%) | Key Advantages |
| System 1 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-2% Pd(OAc)₂, 2-4% Ligand | High activity for hindered substrates, generally good yields.[5][6] |
| System 2 | XPhos | K₂CO₃ | 1,4-Dioxane | 100-110 | 1-2% Pd₂(dba)₃, 3-5% Ligand | Robust system, effective for a broad range of substrates.[6] |
| System 3 | RuPhos-G3-Pd | N/A | t-BuOH/H₂O | 80 | 1-2% | Air-stable precatalyst, simplifies reaction setup.[6] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. gessnergroup.com [gessnergroup.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
Validation & Comparative
A Senior Application Scientist's Guide to Alternatives for Methyl 4-amino-2,6-dichlorobenzoate in Synthesis
Introduction: The Strategic Value and Synthetic Challenges of a Dichlorinated Building Block
Methyl 4-amino-2,6-dichlorobenzoate is a highly functionalized aromatic building block prized in medicinal chemistry and materials science. Its rigid, pre-substituted scaffold offers a reliable starting point for constructing complex molecules. The two ortho-chlorine atoms provide steric bulk and electronically influence the aniline moiety, while also serving as handles for cross-coupling reactions. The para-amino group is a key nucleophilic site for derivatization, and the methyl ester provides a readily modifiable carboxylate function.
However, reliance on a single building block can introduce constraints related to cost, commercial availability, and inherent reactivity patterns. The significant steric hindrance from the flanking chlorine atoms can impede the reactivity of the C4-amino group, necessitating harsh reaction conditions or specialized reagents. Furthermore, the specific substitution pattern may not be optimal for the desired biological activity or material properties of the final product.
This guide provides a comparative analysis of viable alternatives to this compound. We will explore structurally similar analogs and alternative synthetic strategies, offering field-proven insights and experimental data to help researchers make informed decisions for their specific synthetic campaigns.
Reactivity Profile of the Core Scaffold: this compound
Understanding the inherent chemical behavior of the target compound is crucial for evaluating alternatives.
-
Sterically Hindered Amine: The two chlorine atoms flanking the C4-amino group significantly reduce its nucleophilicity and create a sterically demanding environment. This can slow down or completely inhibit standard N-acylation, N-alkylation, or diazotization reactions, often requiring higher temperatures, longer reaction times, or more potent reagents.
-
Electronic Effects: The chlorine atoms are electron-withdrawing via induction but electron-donating through resonance. Coupled with the powerful electron-donating amino group, the ring's electronics are complex. The chlorine atoms also serve as potential sites for nucleophilic aromatic substitution (SNAr) or, more commonly, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Orthogonal Functionality: The amino group and the methyl ester represent two distinct reactive sites that can often be addressed selectively. The amine is typically modified first, followed by hydrolysis or amidation of the ester.
Category 1: Structurally Related Analogs
The most direct approach is to substitute the primary building block with a close structural analog. The choice depends on which feature of the original molecule (steric profile, electronics, halogen type) needs to be modified.
Positional Isomer: Methyl 2-amino-4,6-dichlorobenzoate
Swapping the positions of the amino and ester groups fundamentally alters the steric and electronic environment of each functional group.
-
Causality of Performance Difference: In this isomer, the amino group is now flanked by a chlorine atom and the methyl ester. While still hindered, the steric environment is different and potentially less demanding than being flanked by two chlorine atoms. The ester group is now significantly more hindered, which could be an advantage if selective reaction at the amine is desired without protecting the ester.
-
Synthetic Utility: This analog is useful when the synthetic strategy requires a less hindered ester for subsequent modification or when the final product's biological activity benefits from this specific substitution pattern.
Reduced Halogenation Analog: Methyl 4-amino-2-chlorobenzoate
Removing one of the ortho-chlorine atoms provides a dramatic increase in the reactivity of the amino group.
-
Causality of Performance Difference: With only one adjacent chlorine atom, the steric hindrance around the amino group is significantly reduced. This leads to faster and more efficient N-acylation and N-alkylation reactions, often under milder conditions.[1] The electronic profile is also altered, making the amine more nucleophilic.
-
Synthetic Utility: This is an excellent alternative when the primary role of the building block is to introduce a substituted aniline moiety and only one halogen handle is required for subsequent cross-coupling. It is ideal for projects where the parent compound proves too unreactive.
Alternative Halogen Analog: Methyl 4-amino-2,6-dibromobenzoate
Replacing chlorine with bromine retains the steric hindrance but introduces a more reactive halogen for cross-coupling reactions.
-
Causality of Performance Difference: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for milder reaction conditions and potentially broader substrate scope in downstream Suzuki, Sonogashira, or Buchwald-Hartwig aminations. The steric bulk of bromine is slightly larger than chlorine, further hindering the amine.
-
Synthetic Utility: This analog is preferred when the synthetic route heavily relies on cross-coupling chemistry and the chlorine analog fails to perform efficiently.
Data Summary: Comparison of Structural Analogs
| Parameter | This compound | Methyl 2-amino-4,6-dichlorobenzoate[2] | Methyl 4-amino-2-chlorobenzoate[3] | Methyl 4-amino-2,6-dibromobenzoate |
| CAS Number | 65950-73-4 | 147494-04-0 | 5900-58-3 | Commercially available |
| Molecular Weight | 220.05 g/mol | 220.05 g/mol | 185.61 g/mol | 308.95 g/mol |
| Amine Reactivity | Low (Sterically hindered) | Moderate | High | Low (Sterically hindered) |
| Halogen Reactivity | Moderate (C-Cl) | Moderate (C-Cl) | Moderate (C-Cl) | High (C-Br) |
| Key Advantage | High stability, two coupling sites | Less hindered ester group | Highly reactive amine | Highly reactive halogens |
| Key Disadvantage | Low amine reactivity | Highly hindered ester group | Only one coupling site | Increased cost/availability issues |
Category 2: Alternative Synthetic Strategies
Instead of a one-for-one replacement of the building block, a more elegant solution can be to redesign the synthetic route. Late-stage functionalization is a powerful approach that avoids carrying sensitive functional groups through multiple steps.
Late-Stage C-H Amination
A paradigm shift is to introduce the amino group at a later stage of the synthesis onto a pre-existing dichlorinated scaffold. Directed C-H activation offers a powerful and atom-economical alternative.
-
Methodology: Iridium-catalyzed ortho-amination can selectively install an amino or sulfonamido group onto a benzoic acid derivative, directed by the carboxylate.[4] This approach starts with a simpler, more readily available precursor like 2,6-dichlorobenzoic acid. The reaction proceeds under relatively mild conditions and demonstrates high functional group tolerance.[4]
-
Advantages:
-
Improved Process Safety: Avoids handling potentially hazardous substituted anilines in early synthetic steps.
-
Convergent Synthesis: Allows for the rapid generation of a library of analogs by varying the amination reagent at a late stage.
-
Bypasses Reactivity Issues: Circumvents the problem of the sterically hindered amine by forming the C-N bond directly on the desired scaffold.
-
Workflow: Building Block vs. Late-Stage Functionalization
The following diagram illustrates the conceptual difference between a linear synthesis using a pre-functionalized building block and a convergent synthesis using late-stage C-H amination.
References
- 1. Methyl 4-amino-2-chlorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. Methyl 2-amino-4-chlorobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 4. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
comparing reactivity of Methyl 4-amino-2,6-dichlorobenzoate with other aminobenzoates
Introduction
In the landscape of synthetic chemistry and drug development, substituted anilines and benzoates are foundational scaffolds. The reactivity of these molecules, governed by the delicate interplay of electronic and steric factors, dictates their utility as synthetic intermediates. Methyl 4-amino-2,6-dichlorobenzoate is a unique building block characterized by a sterically hindered and electronically deactivated amino group, juxtaposed with an ester functionality on a highly substituted aromatic ring.
Understanding its reactivity in comparison to other aminobenzoate isomers and analogs is paramount for chemists aiming to predict reaction outcomes, optimize conditions, and design novel synthetic pathways. This guide provides an in-depth comparison of the reactivity of this compound, focusing on the two primary reactive centers: the amino group and the methyl ester. We will dissect the theoretical underpinnings of its chemical behavior and provide standardized experimental protocols for quantitative assessment, offering a practical framework for researchers in the field.
Theoretical Framework: The Decisive Role of Steric and Electronic Effects
The reactivity of any substituted aminobenzoate is primarily dictated by the nature and position of its substituents. In this compound, the substituents create a chemical environment that profoundly diminishes the typical reactivity associated with an aniline amino group.
Electronic Effects: A Deactivated Nucleophile
The nucleophilicity of the amino group is a direct function of the electron density on the nitrogen atom. Electron-withdrawing groups (EWGs) on the aromatic ring decrease this electron density, reducing the amine's basicity and, consequently, its nucleophilicity.
-
Inductive Effect (-I): The two chlorine atoms at the ortho-positions exert a powerful inductive electron-withdrawing effect due to their high electronegativity. The ester group at the para-position also contributes a -I effect.
-
Resonance Effect (-M/+M): While the amino group is a strong resonance electron-donating group (+M), and the ester group is a resonance-withdrawing group (-M), the combined inductive pull of the two ortho-chloro substituents significantly dampens the amino group's ability to donate electron density into the ring.
Caption: Electronic effects influencing the amino group's nucleophilicity.
Steric Hindrance: An Inaccessible Reaction Center
Perhaps the most dominant factor governing the reactivity of the amino group in this compound is steric hindrance. The two bulky chlorine atoms flanking the amino group create a congested environment, physically blocking the approach of reactants.[2][3] This "shielding" effect drastically reduces the rate of reactions that require direct interaction with the nitrogen atom's lone pair, such as acylation and alkylation.[2] In contrast, isomers like methyl 4-aminobenzoate or methyl 3-aminobenzoate lack any ortho-substituents, leaving their amino groups fully accessible.
Caption: Steric shielding of the amino group by ortho-chloro substituents.
Comparative Reactivity Analysis
We will now compare the expected reactivity of this compound (M4A26DCB) with three common isomers: methyl 4-aminobenzoate (M4AB), methyl 3-aminobenzoate (M3AB), and methyl 2-aminobenzoate (M2AB, methyl anthranilate).
Reactions at the Amino Group: Nucleophilic Attack
The primary reaction of the amino group is nucleophilic attack, commonly seen in acylation, alkylation, and diazotization.
Acylation: This is a benchmark reaction for assessing amine nucleophilicity. The reaction rate is highly sensitive to both steric and electronic effects.
| Compound | Substituent Effects | Predicted Relative Rate of Acylation | Rationale |
| M4A26DCB | Strong -I (2x Cl), Strong Steric Hindrance | << 0.001 | Severe electronic deactivation and steric shielding drastically reduce nucleophilicity and accessibility.[2] |
| M4AB | +M (NH₂) > -I (COOR) | 1 (Baseline) | Unhindered para-amino group with activating resonance effect. |
| M3AB | -I (COOR) dominates at meta | ~0.1 - 0.5 | Amino group is unhindered but deactivated by the inductive effect of the meta-ester group. |
| M2AB | -I (COOR), Moderate Steric Hindrance | ~0.01 - 0.1 | Amino group is deactivated and sterically hindered by the adjacent ester group. |
Table 1: Predicted relative rates of acylation for aminobenzoate isomers compared to Methyl 4-aminobenzoate.
The data unequivocally suggests that the amino group of M4A26DCB is almost completely unreactive towards typical acylation reactions under standard conditions.[2] Overcoming this requires harsh conditions or highly reactive electrophiles, which may lead to side reactions.
Reactions at the Ester Group: Hydrolysis
Ester hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. The reactivity is primarily governed by the electronic nature of the substituents.
-
M4A26DCB: The two electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect should accelerate hydrolysis compared to an unsubstituted benzoate.
-
M4AB & M3AB: The amino group in M4AB is para to the ester and donates electron density through resonance, which deactivates the carbonyl group and slows hydrolysis. In M3AB, the effect is primarily inductive and less pronounced.
-
M2AB (Methyl Anthranilate): This isomer is a special case. The ortho-amino group can act as an intramolecular general base catalyst, dramatically accelerating the rate of hydrolysis.[4][5][6] Studies have shown rate enhancements of 50- to 100-fold compared to the para-substituted ester.[5][6]
| Compound | Key Electronic/Structural Factor | Predicted Relative Rate of Hydrolysis | Rationale |
| M4A26DCB | Strong -I effect from 2x Cl atoms | ~10 - 50 | Strong activation of the carbonyl carbon towards nucleophilic attack. |
| M4AB | Strong +M effect from NH₂ group | 1 (Baseline) | Resonance donation deactivates the carbonyl group. |
| M3AB | Weaker -I effect from NH₂ group | ~2 - 5 | Less electronic influence from the meta-amino group compared to para. |
| M2AB | Intramolecular Catalysis | ~50 - 100 | Neighboring amino group acts as a general base, accelerating the reaction.[4][5] |
Table 2: Predicted relative rates of alkaline hydrolysis for aminobenzoate isomers compared to Methyl 4-aminobenzoate.
Experimental Protocols for Quantitative Comparison
To validate the theoretical predictions, standardized kinetic experiments are essential. The following protocols provide a self-validating system for comparing the reactivity of different aminobenzoates.
Protocol 1: Comparative Kinetics of Acylation via HPLC
This protocol measures the rate of disappearance of the starting aminobenzoate upon reaction with an acylating agent.
Objective: To determine the relative rate constants for the acylation of M4A26DCB, M4AB, M3AB, and M2AB.
Materials:
-
Aminobenzoate esters (M4A26DCB, M4AB, M3AB, M2AB)
-
Acetic Anhydride
-
Acetonitrile (HPLC grade)
-
Pyridine (anhydrous)
-
Internal Standard (e.g., Naphthalene, biphenyl)
-
Reverse-phase HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each aminobenzoate and the internal standard in acetonitrile.
-
Reaction Setup: In a 10 mL vial, add 1.0 mL of an aminobenzoate stock solution, 0.1 mL of the internal standard stock solution, and 3.9 mL of acetonitrile.
-
Initiation: Equilibrate the vial in a water bath at 25°C. Initiate the reaction by adding a pre-mixed solution of acetic anhydride (0.1 mL, 1.06 mmol) and pyridine (0.1 mL, 1.24 mmol). Start the timer immediately.
-
Time-point Sampling: At specific time intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot and quench it in a vial containing 900 µL of a 1:1 acetonitrile/water mixture. Note: For M4A26DCB, sampling may be required over several hours or days.
-
HPLC Analysis: Analyze each quenched sample by HPLC. Monitor the peak area of the starting aminobenzoate and the internal standard.
-
Data Analysis: Calculate the ratio of the aminobenzoate peak area to the internal standard peak area for each time point. Plot the natural logarithm of this ratio versus time. The slope of the resulting line is the negative of the pseudo-first-order rate constant (-k'). Compare the k' values for each isomer.
Caption: Experimental workflow for the comparative kinetic study of acylation.
Conclusion
This compound exhibits a reactivity profile that is dramatically different from its less substituted counterparts. Its amino group is rendered almost inert to common nucleophilic reactions due to a powerful combination of electronic deactivation by two ortho-chloro substituents and severe steric hindrance.[2][3] This makes it an ideal candidate for synthetic routes where the amino group must be preserved while other transformations are carried out, but a challenging substrate for reactions requiring its direct participation.
Conversely, the same electron-withdrawing chloro groups activate the ester functionality towards hydrolysis, a trend that runs opposite to the deactivating effect of the amino group in methyl 4-aminobenzoate. The unique case of methyl 2-aminobenzoate, with its intramolecularly catalyzed hydrolysis, serves as a valuable benchmark for the profound impact of substituent positioning on reaction mechanisms.[4][5]
For the medicinal chemist and process developer, a thorough understanding of these structure-reactivity relationships is not merely academic; it is a critical tool for predicting outcomes, troubleshooting synthetic challenges, and ultimately, designing more efficient and robust chemical processes.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Methyl 4-amino-2,6-dichlorobenzoate Derivatives
In the landscape of modern drug discovery, the strategic modification of core chemical scaffolds is a cornerstone of developing novel therapeutic agents with enhanced potency and selectivity. Among the myriad of promising molecular frameworks, Methyl 4-amino-2,6-dichlorobenzoate stands out as a versatile starting point for the synthesis of derivatives with significant biological potential. The presence of reactive sites—the amino group, the ester, and the aromatic ring—offers a rich playground for medicinal chemists. The chlorine substituents, in particular, are known to enhance the lipophilicity and metabolic stability of compounds, often leading to improved pharmacological profiles.
This guide provides an in-depth comparison of the biological activities of various derivatives of this compound and its close structural analogs. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by experimental data from peer-reviewed literature. Furthermore, we will furnish detailed protocols for key biological assays to empower researchers in their quest to validate and expand upon these findings.
Unveiling the Anticancer Potential: A Tale of Kinase Inhibition and Apoptosis
The quest for more effective and less toxic cancer chemotherapeutics has led to the exploration of a wide array of synthetic compounds. Derivatives of aminobenzoic acid have emerged as a particularly fruitful area of research, with many demonstrating potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular signaling pathways that are dysregulated in cancer, such as those mediated by protein kinases.
Comparative Anticancer Activity
The following tables summarize the in vitro anticancer activity of several series of compounds structurally related to this compound. It is important to note that these compounds were evaluated in different studies and direct comparison of IC50 values should be made with caution. However, the data provides valuable insights into the structure-activity relationships (SAR) that govern their cytotoxic potential.
Table 1: Anticancer Activity of 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines [1]
| Compound | Target Cell Line | IC50 (µM) |
| 7 | K562 (Chronic Myeloid Leukemia) | 2.27 |
| HL-60 (Acute Promyelocytic Leukemia) | 1.42 | |
| OKP-GS (Renal Carcinoma) | 4.56 | |
| 10 | K562 (Chronic Myeloid Leukemia) | 2.53 |
| HL-60 (Acute Promyelocytic Leukemia) | 1.52 | |
| OKP-GS (Renal Carcinoma) | 24.77 | |
| Sorafenib (Reference) | K562 (Chronic Myeloid Leukemia) | > 10 |
| HL-60 (Acute Promyelocytic Leukemia) | 1.5 - 3.0 | |
| OKP-GS (Renal Carcinoma) | 2.0 - 5.0 |
Compounds 7 and 10 are 4-methylbenzamide derivatives with a 2,6-dichloropurine moiety, demonstrating significant activity, in some cases comparable or superior to the reference drug Sorafenib.[1]
Table 2: Cytotoxicity of Schiff Base Derivatives of 4-Aminobenzoic Acid [2][3][4]
| Compound | Target Cell Line | IC50 (µM) |
| Schiff Base Derivative 1 | HepG2 (Hepatocellular Carcinoma) | ≥ 15.0 |
| Schiff Base Derivative 2 | HepG2 (Hepatocellular Carcinoma) | ≥ 15.0 |
These Schiff base derivatives of 4-aminobenzoic acid show notable cytotoxicity against the HepG2 cell line.[2][3][4]
Mechanism of Anticancer Action: Targeting Key Signaling Pathways
Several studies suggest that the anticancer activity of these derivatives stems from their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For instance, compounds 7 and 10 from Table 1 were found to inhibit Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ)[1]. The PI3K/AKT/mTOR signaling pathway, a critical pathway in many cancers, is another potential target.
Diagram: Simplified PI3K/AKT/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by benzoate derivatives.
Combating Microbial Threats: A New Generation of Antimicrobials
The rise of antibiotic-resistant bacteria is a global health crisis, necessitating the discovery of novel antimicrobial agents. Halogenated compounds have long been recognized for their potent biological activities, and derivatives of chlorobenzoic acid are no exception.[5][6][7]
Comparative Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 3: Antimicrobial Activity of 4-Aminobenzoic Acid Derivatives [2][3][4]
| Compound | Microorganism | MIC (µM) |
| Schiff Base Derivative 3 | Staphylococcus aureus (MRSA) | 15.62 |
| Schiff Base Derivative 4 | Candida albicans | 7.81 |
These derivatives demonstrate potent activity against both methicillin-resistant Staphylococcus aureus (MRSA) and the fungal pathogen Candida albicans.[2][3][4]
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of benzoic acid derivatives is often attributed to their ability to disrupt the integrity of the bacterial cell membrane and interfere with essential metabolic processes. The lipophilic nature of the chlorinated aromatic ring facilitates the passage of the molecule through the cell membrane, leading to a cascade of events that ultimately results in cell death.
Diagram: General Workflow for Synthesis and Antimicrobial Screening
References
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Investigation of Methyl 4-amino-2,6-dichlorobenzoate and Its Isomers: A Comparative Guide
For researchers and professionals engaged in drug discovery and fine chemical synthesis, the unambiguous identification of isomeric molecules is a critical analytical challenge. Positional isomers, while possessing identical molecular formulas, often exhibit divergent chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of Methyl 4-amino-2,6-dichlorobenzoate and two of its key isomers: Methyl 2-amino-4,6-dichlorobenzoate and Methyl 3-amino-2,5-dichlorobenzoate. Through a detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we will elucidate the structural nuances that differentiate these compounds, offering a robust framework for their identification and characterization.
The Importance of Isomer Differentiation
The subtle shifts in the positions of the amino and chloro substituents on the benzene ring of methyl aminodichlorobenzoates can profoundly influence their reactivity, biological activity, and safety profiles. In pharmaceutical development, for instance, one isomer may be a potent therapeutic agent while another could be inactive or even toxic. Therefore, the ability to confidently distinguish between these isomers is paramount for quality control, process optimization, and regulatory compliance. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture of these compounds and reveal the unique electronic and steric environments of their constituent atoms.
Molecular Structures of the Isomers
The isomers under consideration share the same molecular formula, C₈H₇Cl₂NO₂, and a molecular weight of 220.05 g/mol .[1][2] The key to their differentiation lies in the substitution pattern on the aromatic ring.
Figure 1: Molecular structures of the compared isomers.
Spectroscopic Data Comparison
The following sections present a comparative analysis of the spectroscopic data for the three isomers. It is important to note that while extensive experimental data for some isomers is available, complete datasets for all compounds are not consistently reported in the literature. In such cases, expected trends based on established spectroscopic principles will be discussed.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is highly sensitive to the chemical environment of protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide a detailed fingerprint of the molecule's structure.
Table 1: Comparative ¹H NMR Data (Predicted and Reported)
| Compound | Aromatic Protons (δ, ppm) | -NH₂ Protons (δ, ppm) | -OCH₃ Protons (δ, ppm) |
| This compound | ~6.7 (s, 2H) | ~4.5-5.5 (br s, 2H) | ~3.8-3.9 (s, 3H) |
| Methyl 2-amino-4,6-dichlorobenzoate | ~6.8 (d, J ≈ 2 Hz, 1H), ~7.2 (d, J ≈ 2 Hz, 1H) | ~5.0-6.0 (br s, 2H) | ~3.8-3.9 (s, 3H) |
| Methyl 3-amino-2,5-dichlorobenzoate | ~7.0 (s, 1H), ~7.3 (s, 1H) | ~4.0-5.0 (br s, 2H) | ~3.8-3.9 (s, 3H) |
Interpretation:
-
Aromatic Protons: The substitution pattern on the benzene ring is the most telling feature in the ¹H NMR spectra.
-
For This compound , the two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a singlet.
-
In Methyl 2-amino-4,6-dichlorobenzoate , the two aromatic protons are not equivalent and will appear as two distinct signals, likely doublets with a small meta-coupling constant.
-
For Methyl 3-amino-2,5-dichlorobenzoate , the two aromatic protons are also non-equivalent and are expected to appear as two singlets, as they are not adjacent to each other.
-
-
-NH₂ Protons: The chemical shift of the amino protons is variable and depends on the solvent, concentration, and temperature. They typically appear as a broad singlet. The electronic environment created by the adjacent chloro and ester groups will influence their chemical shift.
-
-OCH₃ Protons: The methyl ester protons consistently appear as a sharp singlet at around 3.8-3.9 ppm in all isomers, as they are relatively shielded from the direct electronic effects of the ring substituents.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.
Table 2: Comparative ¹³C NMR Data (Predicted and Reported)
| Compound | C=O (δ, ppm) | Aromatic C-NH₂ (δ, ppm) | Aromatic C-Cl (δ, ppm) | Aromatic C-H (δ, ppm) | Aromatic C-COOCH₃ (δ, ppm) | -OCH₃ (δ, ppm) |
| This compound | ~165 | ~148 | ~120, ~125 | ~115 | ~128 | ~52 |
| Methyl 2-amino-4,6-dichlorobenzoate | ~167 | ~145 | ~125, ~130 | ~118, ~122 | ~115 | ~52 |
| Methyl 3-amino-2,5-dichlorobenzoate | ~166 | ~147 | ~120, ~133 | ~117, ~120 | ~130 | ~52 |
Note: Specific experimental data for all isomers is not consistently available. The provided values are estimations based on analogous structures and established substituent effects.
Interpretation:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the methyl ester group is expected to have a chemical shift in the range of 165-168 ppm for all isomers.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are highly dependent on the substituents.
-
The carbon attached to the electron-donating amino group (C-NH₂) will be shielded and appear at a lower chemical shift compared to the carbons attached to the electron-withdrawing chloro (C-Cl) and ester (C-COOCH₃) groups.
-
The number of distinct signals in the aromatic region will correspond to the number of non-equivalent carbons in the benzene ring, providing a clear distinction between the isomers. For instance, this compound, with its higher symmetry, will show fewer aromatic carbon signals than the other two less symmetrical isomers.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Observations for Isomers |
| N-H Stretch (amine) | 3300-3500 | Two bands (symmetric and asymmetric stretching) characteristic of a primary amine. The exact position can be influenced by hydrogen bonding and electronic effects of the substituents.[3][4][5] |
| C=O Stretch (ester) | 1700-1730 | A strong absorption band. The position can be slightly shifted by the electronic effects of the aromatic ring substituents. |
| C-N Stretch (aromatic amine) | 1250-1350 | A characteristic absorption in this region.[5] |
| C-Cl Stretch | 600-800 | Strong absorptions in the fingerprint region. |
| Aromatic C-H Bending (out-of-plane) | 700-900 | The pattern of these bands can sometimes provide information about the substitution pattern of the benzene ring. |
Interpretation:
All three isomers will exhibit the characteristic IR absorptions for the amino, ester, and chloro-substituted aromatic functionalities. The primary utility of IR spectroscopy in this context is to confirm the presence of these functional groups. While subtle differences in the exact peak positions and shapes may exist between the isomers due to variations in their electronic and steric environments, these differences are often too small to be used for unambiguous identification without authentic reference spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation pattern is often unique to a specific isomer and can be a powerful tool for identification.
Table 4: Expected Mass Spectrometry Fragmentation
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 219/221/223 (isotopic pattern for 2 Cl atoms) | [M - OCH₃]⁺, [M - COOCH₃]⁺, loss of Cl |
| Methyl 2-amino-4,6-dichlorobenzoate | 219/221/223 (isotopic pattern for 2 Cl atoms) | [M - OCH₃]⁺, [M - COOCH₃]⁺, loss of Cl |
| Methyl 3-amino-2,5-dichlorobenzoate | 219/221/223 (isotopic pattern for 2 Cl atoms) | [M - OCH₃]⁺, [M - COOCH₃]⁺, loss of Cl |
Interpretation:
-
Molecular Ion: All three isomers will show a molecular ion peak cluster with a characteristic isotopic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4 with relative intensities of approximately 9:6:1). This confirms the molecular formula.
-
Fragmentation Pattern: The fragmentation patterns are expected to be influenced by the positions of the substituents.
-
A common fragmentation pathway for methyl esters is the loss of the methoxy radical (-OCH₃) to give the [M - 31]⁺ ion, or the loss of the entire methoxycarbonyl radical (-COOCH₃) to give the [M - 59]⁺ ion.
-
The relative intensities of these fragment ions may differ between the isomers due to the influence of the amino and chloro groups on the stability of the resulting fragment ions. For example, the position of the amino group could influence the ease of fragmentation at the ester group through resonance effects.
-
Loss of a chlorine atom is another possible fragmentation pathway.
-
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the -NH₂ protons.
-
IR Spectroscopy: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Mass Spectrometry: For Electron Ionization (EI) mass spectrometry, a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is typically introduced into the instrument via a direct insertion probe or a gas chromatograph.
Instrumentation and Data Acquisition
Figure 2: A generalized workflow for the spectroscopic analysis of the isomers.
-
NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR: Acquire proton-decoupled spectra to obtain singlets for each carbon. A larger number of scans is typically required compared to ¹H NMR.
-
-
IR Spectroscopy:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Range: Scan the mid-infrared region (4000-400 cm⁻¹).
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
-
Mass Spectrometry:
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Ionization Energy: Typically 70 eV.
-
Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).
-
Conclusion
The spectroscopic analysis of this compound and its isomers reveals distinct fingerprints that allow for their unambiguous differentiation. ¹H and ¹³C NMR spectroscopy are particularly powerful in this regard, with the chemical shifts and splitting patterns of the aromatic protons and carbons providing clear evidence of the substituent positions. While IR spectroscopy confirms the presence of key functional groups, mass spectrometry provides crucial information on the molecular weight and offers insights into the fragmentation pathways that can further distinguish the isomers. By employing the standardized protocols and interpretive principles outlined in this guide, researchers can confidently characterize these and other related isomeric compounds, ensuring the integrity and quality of their scientific endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Methyl 2-amino-4,6-dichlorobenzoate | 147494-04-0 | XFA49404 [biosynth.com]
- 3. [Influence of substituents on IR spectrum of aromatic amines in different solvents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the Structural Validation of Synthesized Methyl 4-amino-2,6-dichlorobenzoate
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesis of novel compounds, such as Methyl 4-amino-2,6-dichlorobenzoate, a potentially valuable building block in medicinal chemistry, necessitates a multi-faceted analytical approach to ensure its structural integrity. This guide provides an in-depth comparison of key analytical techniques for the structural validation of this compound, emphasizing the "why" behind experimental choices and presenting a self-validating workflow.
The presence of multiple functional groups and a substituted aromatic ring in this compound requires a combination of spectroscopic and spectrometric methods to piece together its molecular puzzle. Each technique provides unique and complementary information, and their collective data builds a robust and trustworthy structural assignment.
The Analytical Workflow: A Synergistic Approach
A logical and efficient workflow is paramount in structural elucidation. The following diagram illustrates a typical pathway for validating the structure of a synthesized organic molecule like this compound.
Caption: A typical workflow for the structural validation of a synthesized organic compound.
I. Mass Spectrometry: Determining the Molecular Formula
Mass spectrometry is a powerful technique that provides the molecular weight and can help determine the elemental composition of a compound.[1][2] For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), which create a characteristic isotopic pattern.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle method for this type of molecule.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass. Analyze the isotopic pattern to confirm the presence of two chlorine atoms.
Data Comparison:
| Compound | Molecular Formula | Theoretical [M+H]⁺ (m/z) | Key Isotopic Peaks (Relative Abundance) |
| This compound (Predicted) | C₈H₈Cl₂NO₂ | 220.9927 | 219.99 (100%), 221.99 (65%), 223.99 (10%) |
| Methyl 2-amino-4,6-dichlorobenzoate | C₈H₇Cl₂NO₂ | 219.9927 | Predicted [M+H]⁺ at 219.99266.[3] |
| Methyl 4-amino-2-chlorobenzoate | C₈H₈ClNO₂ | 186.0316 | 186.03 (100%), 188.03 (32%) |
The characteristic isotopic pattern for two chlorine atoms (an M:M+2:M+4 ratio of approximately 100:65:10) provides strong evidence for the presence of the two chlorine atoms in the molecule.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[2] By analyzing the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of the amine (N-H), ester (C=O), and aromatic (C=C) functionalities in this compound.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the purified solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the expected functional groups.
Data Comparison:
| Functional Group | This compound (Expected, cm⁻¹) | Methyl 4-aminobenzoate (Literature, cm⁻¹)[4] | 2,6-Dichlorobenzoic Acid (Literature, cm⁻¹)[5] |
| N-H Stretch (Amine) | 3400-3200 (two bands) | ~3420, ~3330 | - |
| C=O Stretch (Ester) | ~1720 | ~1680 | ~1700 |
| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 | 1600-1450 |
| C-Cl Stretch | 800-600 | - | 800-600 |
| C-O Stretch (Ester) | 1300-1100 | 1280, 1170 | - |
The presence of two distinct N-H stretching bands is characteristic of a primary amine. The strong carbonyl absorption confirms the ester group, and its position can be influenced by the electronic effects of the ring substituents.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule.[1] ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phasing, baseline correction) and integrate the ¹H NMR signals. Analyze the chemical shifts, coupling patterns, and integrals to assign the signals to the protons and carbons in the molecule.
¹H NMR Data Comparison:
| Proton Assignment | This compound (Predicted, δ ppm) | Methyl 4-aminobenzoate (Literature, CDCl₃, δ ppm)[6] | 2,6-Dichloroaniline (Literature, CDCl₃, δ ppm)[7] |
| -OCH₃ (s, 3H) | ~3.9 | 3.84 | - |
| -NH₂ (s, 2H) | ~4.5 (broad) | 4.07 (broad) | 4.3 (broad) |
| Ar-H (s, 2H) | ~6.6 | 6.63 (d), 7.84 (d) | 6.6-7.1 (m) |
Due to the symmetrical substitution pattern of this compound, the two aromatic protons are chemically equivalent and are expected to appear as a singlet. The chemical shift will be influenced by the electron-donating amino group and the electron-withdrawing chloro and ester groups.
¹³C NMR Data Comparison:
| Carbon Assignment | This compound (Predicted, δ ppm) | Methyl 4-aminobenzoate (Literature, CDCl₃, δ ppm)[8] | 2,6-Dichloroaniline (Literature, CDCl₃, δ ppm)[7] |
| -OCH₃ | ~52 | 51.5 | - |
| Ar-C (quaternary) | ~110 (C-Cl), ~120 (C-CO₂Me), ~150 (C-NH₂) | 113.7, 119.7, 131.5, 151.0 | 120.4, 128.8, 143.2 |
| Ar-CH | ~115 | 113.7, 131.5 | 120.4, 128.8 |
| C=O (Ester) | ~165 | 166.8 | - |
The number of signals in the ¹³C NMR spectrum is a key indicator of molecular symmetry. For the target molecule, we expect to see 6 distinct carbon signals (one methyl, one carbonyl, and four aromatic carbons due to symmetry).
IV. X-ray Crystallography: The Definitive Structure
When a suitable single crystal of the synthesized compound can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule. This technique is considered the "gold standard" for structural determination.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Methyl 2-amino-4,6-dichlorobenzoate (C8H7Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 4. Methyl 4-aminobenzoate(619-45-4) IR Spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Methyl 4-aminobenzoate(619-45-4) 13C NMR spectrum [chemicalbook.com]
- 8. Crystal structure of 4-amino-2,6-dichlorophenol - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Methyl 4-amino-2,6-dichlorobenzoate in Synthetic Chemistry
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of foundational chemical building blocks is a critical decision that profoundly influences the trajectory of a research and development program. The cost, accessibility, and chemical utility of these starting materials dictate the efficiency of synthetic routes and the ultimate viability of the target molecules. This guide provides an in-depth cost-benefit analysis of Methyl 4-amino-2,6-dichlorobenzoate, a versatile but specialized reagent, in comparison to its more common, less-substituted counterparts: Methyl 4-amino-2-chlorobenzoate and Methyl 4-aminobenzoate.
The Strategic Value of Dichlorination: Beyond a Simple Building Block
This compound is a polysubstituted aromatic ester that offers unique advantages in the design of complex molecules. The presence of two chlorine atoms ortho to the amino group sterically hinders the amine, influencing its reactivity and providing a scaffold with a locked conformation. This can be a crucial design element in drug discovery, where precise three-dimensional arrangements are necessary for optimal binding to biological targets. Furthermore, the chloro-substituents serve as valuable synthetic handles for further functionalization through cross-coupling reactions, and their electron-withdrawing nature can significantly modulate the physicochemical properties of the final product, such as pKa and lipophilicity.
However, these strategic advantages come at a cost. The synthesis of this dichlorinated ester is more complex and utilizes a more expensive starting material than its less-substituted analogs. This guide will dissect the trade-offs between the enhanced synthetic utility of this compound and the economic and synthetic simplicity of its alternatives.
Comparative Synthesis and Cost Analysis
The primary route to this compound and its analogs is through the Fischer esterification of the corresponding aminobenzoic acid. This section will detail the experimental protocols and provide a comparative cost analysis of the starting materials.
Experimental Protocols
The following protocols are based on established Fischer esterification procedures for similar substrates and are presented as a reproducible method for laboratory-scale synthesis.
dot
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Amino-2,6-dichlorobenzoic acid (1.0 eq.) in methanol (10-20 volumes).
-
Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq.) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: To the residue, carefully add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Protocol 2: Synthesis of Methyl 4-amino-2-chlorobenzoate
This protocol is similar to the one for the dichlorinated analog, with a high reported yield.[1]
-
Reaction Setup: Suspend 4-Amino-2-chlorobenzoic acid (1.0 eq.) in methanol (10 volumes).
-
Catalyst Addition: Cool to 0 °C and slowly add thionyl chloride (1.2 eq.).
-
Reaction: Reflux for 3 hours.
-
Work-up and Purification: Follow the same procedure as for Protocol 1. A reported yield for this reaction is approximately 98%.[2]
Protocol 3: Synthesis of Methyl 4-aminobenzoate
The esterification of 4-Aminobenzoic acid can be achieved with high yield using a similar acid-catalyzed method.[3][4]
-
Reaction Setup: Dissolve 4-Aminobenzoic acid (1.0 eq.) in methanol (5-10 volumes).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.2-0.5 eq.) at 0 °C.
-
Reaction: Reflux for 2-4 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product. The solid can be collected by filtration and recrystallized. Reported yields are in the range of 64-92%.[3][5]
Cost of Starting Materials
The following table provides an estimated cost comparison for the starting materials required for the synthesis of one mole of each ester. Prices are based on currently available catalog information from various suppliers and are subject to change.
| Starting Material | CAS Number | Molecular Weight ( g/mol ) | Estimated Cost per Gram | Estimated Cost per Mole |
| 4-Amino-2,6-dichlorobenzoic acid | 5204-46-6 | 206.02 | ~$25 - $50 | ~$5150 - $10300 |
| 4-Amino-2-chlorobenzoic acid | 2457-76-3 | 171.58 | ~$2 - $5 | ~$343 - $858 |
| 4-Aminobenzoic acid | 150-13-0 | 137.14 | ~$0.50 - $1 | ~$69 - $137 |
| Thionyl Chloride | 7719-09-7 | 118.97 | ~$0.20 - $0.50 | ~$24 - $60 |
| Methanol (ACS Grade) | 67-56-1 | 32.04 | ~$0.02 - $0.05 | ~$0.64 - $1.60 |
Note: Prices are highly variable based on supplier, purity, and quantity.
dot
Caption: Relative cost of starting materials for the synthesis of the three esters.
Benefit Analysis: Performance in Synthetic Applications
The "benefit" of using a particular building block is determined by its performance in subsequent synthetic steps and the properties it imparts to the final molecule. While direct head-to-head comparative studies are limited, we can infer the relative advantages of this compound from research on related compounds in drug discovery.
Impact on Biological Activity
Substituted aminobenzoates are common scaffolds in the development of kinase inhibitors, a major class of anti-cancer drugs.[6] The substitution pattern on the aromatic ring plays a crucial role in determining the binding affinity and selectivity of these inhibitors.
| Building Block | Derivative | Target | Biological Activity (IC₅₀) | Reference |
| Substituted 4-aminobenzoates | 2-aminobenzothiazole-based inhibitors | DNA gyrase B | Low nanomolar inhibition | [7] |
| 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines | Pteridine derivatives | Leukemia cell lines (HL-60, K562) | Active, with some compounds showing low IC₅₀ values | [8][9] |
| Methyl 4-amino-2-chlorobenzoate | Glutathione S-transferase (GST) inhibitor | GST | Estimated low binding energy in silico | [10] |
The dichlorination in this compound can lead to derivatives with enhanced biological activity. For instance, studies on 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines have demonstrated potent anti-proliferative activity against leukemia cell lines.[8][9] The presence of multiple chlorine atoms can enhance binding to the target protein through halogen bonding and can also improve metabolic stability, a desirable property in drug candidates.
Synthetic Versatility
The chlorine atoms on the ring of this compound are not merely passive substituents; they are reactive handles for further chemical transformations. This opens up a wider range of synthetic possibilities compared to the non-chlorinated analog.
dot
References
- 1. Methyl 4-amino-2-chlorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-leukemia activity of 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl 4-amino-2,6-dichlorobenzoate and Structurally Related Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in any drug discovery program. The inherent physicochemical properties and reactivity of these molecular scaffolds dictate the feasibility of synthetic routes, the accessible chemical space for library generation, and ultimately, the biological activity and pharmacokinetic profile of the final drug candidates. Among the vast arsenal of available synthons, substituted aminobenzoates are of particular interest due to their prevalence in a wide range of biologically active molecules.
This guide provides a comprehensive comparative analysis of Methyl 4-amino-2,6-dichlorobenzoate, a versatile yet sterically hindered building block, with other commonly employed aminobenzoate analogs. By examining their synthesis, physicochemical properties, and reactivity in key synthetic transformations, we aim to provide a rational framework for the selection of the optimal building block for your specific research and development needs.
The Strategic Importance of Substitution Patterns
The substitution pattern on the aminobenzoate core profoundly influences its reactivity and utility. Electron-donating and electron-withdrawing groups, as well as the steric hindrance imposed by bulky substituents, can dramatically alter the nucleophilicity of the amino group, the reactivity of the aromatic ring, and the susceptibility of the ester to hydrolysis. This guide will focus on a comparative analysis of this compound against three other representative building blocks: Methyl 4-aminobenzoate, Methyl 4-amino-2-chlorobenzoate, and Methyl 4-amino-3-chlorobenzoate.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of a building block is essential for predicting its behavior in both reaction and biological systems. The following table summarizes key properties of our selected aminobenzoates.
| Property | This compound | Methyl 4-aminobenzoate | Methyl 4-amino-2-chlorobenzoate | Methyl 4-amino-3-chlorobenzoate |
| Molecular Formula | C₈H₇Cl₂NO₂ | C₈H₉NO₂[1][2] | C₈H₈ClNO₂ | C₈H₈ClNO₂ |
| Molecular Weight | 220.05 g/mol | 151.16 g/mol [1][2] | 185.61 g/mol [3] | 185.61 g/mol |
| Melting Point (°C) | 178[4] | 110-111[2] | 112-114[3] | 84-86 |
| Calculated LogP | ~2.9 | 1.37[2] | ~2.1 | ~2.1 |
| pKa (of the amino group) | Lower (less basic) | ~2.4[2] | Lower than Methyl 4-aminobenzoate | Lower than Methyl 4-aminobenzoate |
The presence of two ortho-chloro substituents in this compound significantly increases its lipophilicity (LogP) and molecular weight compared to the other analogs. These chlorine atoms also exert a strong electron-withdrawing inductive effect, which is expected to decrease the basicity of the amino group. This reduced basicity can have significant implications for its reactivity in nucleophilic reactions.
Synthesis of the Building Blocks
The synthetic accessibility of a building block is a crucial consideration for its practical application. The general synthetic strategy for these aminobenzoate esters involves two key steps: the synthesis of the corresponding substituted aminobenzoic acid followed by esterification.
Synthesis of Substituted 4-Aminobenzoic Acids
The synthesis of the parent 4-aminobenzoic acid is well-established. For the chlorinated analogs, a common route involves the nitration of a substituted benzoic acid followed by reduction of the nitro group. For instance, 4-amino-2-chlorobenzoic acid can be synthesized from 2-chloro-4-nitrobenzoic acid via reduction. A general procedure for such a reduction using a heterogeneous catalyst is described below.[5]
Fischer-Speier Esterification
The esterification of the carboxylic acid functionality is typically achieved through the Fischer-Speier esterification, an acid-catalyzed reaction with an excess of the corresponding alcohol.[6][7]
Comparative Reactivity in Key Transformations
The true utility of a building block is demonstrated in its performance in common synthetic reactions. We will now compare the expected reactivity of this compound and its analogs in three critical transformations: amide coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Amide Coupling Reactions
Amide bond formation is one of the most frequently employed reactions in drug discovery. The reactivity of the amino group in our building blocks is a key determinant of the success of this transformation.
Reactivity Trend: Methyl 4-aminobenzoate > Methyl 4-amino-3-chlorobenzoate ≈ Methyl 4-amino-2-chlorobenzoate > this compound
The two ortho-chloro substituents in this compound present a significant challenge for amide coupling due to two primary factors:
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms decreases the nucleophilicity of the amino group, making it less reactive towards activated carboxylic acids.
-
Steric Hindrance: The presence of substituents in both ortho positions creates significant steric bulk around the amino group, hindering the approach of the acylating agent.[8]
This steric hindrance often necessitates the use of more forcing reaction conditions, stronger coupling reagents, and potentially longer reaction times. In contrast, the unsubstituted Methyl 4-aminobenzoate is the most reactive due to its unhindered and relatively electron-rich amino group. The monochlorinated analogs exhibit intermediate reactivity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl moieties.[9][10] In the context of our building blocks, the chlorine or a pre-installed bromine atom can serve as the leaving group.
Reactivity Considerations:
For aryl chlorides, the oxidative addition step in the catalytic cycle is generally slower than for aryl bromides or iodides. The reactivity of the C-Cl bond in our chlorinated building blocks will be influenced by the electronic environment of the aromatic ring. The electron-withdrawing nature of the ester group and the other chlorine atom(s) can facilitate the oxidative addition of palladium to the C-Cl bond.
However, the steric hindrance from the ortho-chloro substituents in this compound can also influence the efficiency of the coupling. The choice of a bulky, electron-rich phosphine ligand is often crucial to promote the desired cross-coupling and minimize side reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the arylation of amines.[11][12] This reaction can be used to further functionalize our building blocks.
Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl chloride bond is a key factor. The steric and electronic properties of this compound will again play a significant role. The use of specialized ligands and catalyst systems, often developed for challenging substrates, may be necessary to achieve high yields. The choice of base is also critical and needs to be carefully optimized to avoid undesired side reactions.[13][14]
Experimental Protocols
To provide practical guidance, we present generalized experimental protocols for the key reactions discussed. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Amide Coupling
dot
Caption: Workflow for a typical amide coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
dot
References
- 1. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Amino-2,6-dichlorobenzoic acid | 5204-46-6 | FAA20446 [biosynth.com]
- 5. 4-Amino-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Performance Guide to Methyl 4-amino-2,6-dichlorobenzoate in Modern Synthetic Reactions
Introduction: Unveiling a Sterically Hindered, Electronically-Tuned Building Block
In the landscape of medicinal chemistry and materials science, the selection of foundational scaffolds is a critical determinant of a project's success. Methyl 4-amino-2,6-dichlorobenzoate is a unique trifunctional aromatic building block, presenting researchers with a distinct combination of steric and electronic properties. Its structure features a nucleophilic aniline, an ester handle for further derivatization, and a dichlorinated benzene ring. The two chlorine atoms positioned ortho to the amino group and meta to the ester create a sterically demanding and electron-deficient environment.
This guide provides an in-depth technical comparison of the performance of this compound in key cross-coupling reactions. We will dissect its reactivity profile, compare it with common alternatives, and provide validated experimental protocols to guide its application in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this specialized reagent for the synthesis of novel chemical entities.
Physicochemical Profile and Reactivity Analysis
The strategic placement of three distinct functional groups dictates the molecule's behavior in synthetic transformations.
-
Amino Group (-NH₂): A potent ortho-para directing group and a nucleophile. Its reactivity is significantly tempered by the steric hindrance imposed by the two adjacent chlorine atoms.
-
Dichloro Substituents (-Cl): These strong electron-withdrawing groups decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and activating the C-Cl bonds toward oxidative addition in palladium catalysis.
-
Methyl Ester (-CO₂Me): An electron-withdrawing group that can be readily hydrolyzed or converted into an amide, providing a crucial point for molecular elaboration.
The interplay of these features makes this compound a challenging yet potentially rewarding substrate. Its utility shines in applications where steric bulk around the nitrogen is required to control conformation or where the electron-deficient ring is needed to tune the properties of the final compound.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern C-N and C-C bond formation. The performance of this compound in these systems is a balance between electronic activation and steric impediment.
Buchwald-Hartwig Amination: A Test of Steric Tolerance
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[1][2] When using this compound as a coupling partner, the primary challenge is the steric hindrance around the C-Cl bonds, which can slow the initial oxidative addition step. However, the electron-deficient nature of the ring is favorable for this step.[3] The development of bulky, electron-rich phosphine ligands has been crucial in overcoming the challenges associated with less reactive aryl chlorides.[4]
Comparative Analysis: Compared to a less substituted analogue like Methyl 4-amino-2-chlorobenzoate, the 2,6-dichloro substrate is expected to react more slowly and may require more forcing conditions (higher temperatures, more active catalyst systems).[5] The use of specialized ligands like XPhos or SPhos, developed by the Buchwald group, is often necessary to achieve good yields with sterically hindered aryl chlorides.[3][4]
| Substrate | Typical Catalyst System | Typical Conditions | Expected Outcome/Challenges |
| This compound | Pd₂(dba)₃ / XPhos or SPhos | Toluene, NaOtBu, 100-120 °C | Slower reaction rates due to steric hindrance; requires highly active catalyst systems. |
| Methyl 4-amino-2-chlorobenzoate | Pd₂(dba)₃ / RuPhos | Toluene, K₃PO₄, 90-110 °C | Moderate to good reactivity; less sterically demanding.[5] |
| 4-Bromoaniline | Pd(OAc)₂ / P(t-Bu)₃ | Dioxane, NaOtBu, 80-100 °C | High reactivity due to the C-Br bond; serves as a baseline for optimal conditions. |
Representative Experimental Protocol: Buchwald-Hartwig Amination
Objective: To couple this compound with a primary amine (e.g., benzylamine).
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Sodium tert-butoxide, and XPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Under the inert atmosphere, add Pd₂(dba)₃, anhydrous toluene, and benzylamine.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is expected to require 12-24 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Reactivity of C-Cl Bonds
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction utilizing organoboron reagents.[6][7] Aryl chlorides are the most challenging coupling partners compared to bromides or iodides due to the strength of the C-Cl bond.[8] However, the electron-deficient nature of the dichlorinated ring in this compound facilitates the rate-determining oxidative addition step.[7] Success in this reaction class heavily relies on the use of highly active palladium precatalysts and bulky, electron-rich ligands that promote the cleavage of the C-Cl bond.[9]
Comparative Analysis: The reactivity of C-Cl bonds is significantly lower than C-Br bonds.[10] Therefore, coupling reactions with this compound will necessitate more robust catalyst systems and often higher temperatures than an analogous bromo-substituted compound.
| Substrate | Typical Catalyst System | Typical Conditions | Expected Outcome/Challenges |
| This compound | PdCl₂(XPhos)₂ or PEPPSI-type catalysts | Dioxane/Water, K₂CO₃ or Cs₂CO₃, 100-120 °C | Requires specialized, highly active catalysts for aryl chlorides; higher temperatures are often necessary.[8][9] |
| Methyl 4-amino-2-bromobenzoate | Pd(PPh₃)₄ | Toluene/Ethanol/Water, Na₂CO₃, 80-90 °C | Higher reactivity due to the weaker C-Br bond; standard catalysts are often sufficient.[10] |
| 4-Iodobenzonitrile | Pd(OAc)₂ / SPhos | DMF, K₃PO₄, Room Temp to 60 °C | Very high reactivity; often proceeds under mild conditions. |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
PdCl₂(dppf) or a more active precatalyst (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst followed by the dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C with stirring. A higher temperature (up to 120 °C) and a more specialized catalyst system may be required for challenging substrates.[10]
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 8-16 hours.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparison with Alternative Building Blocks
The choice of building block is a trade-off between synthetic accessibility, cost, and desired physicochemical properties.[11]
| Building Block | Molecular Weight ( g/mol ) | Key Features & Applications |
| This compound | 220.05 | High steric hindrance around the amine; electron-deficient ring. Useful for creating conformationally restricted molecules. |
| Methyl 4-amino-2-chlorobenzoate | 185.61 | Moderate steric hindrance and electronic effects. A versatile and more reactive alternative for many applications.[5] |
| Methyl 4-aminobenzoate | 151.16 | Unsubstituted baseline compound; highly reactive amino group and ring. Cost-effective starting material.[12] |
| 4-Amino-2,6-dichlorophenol | 178.01 | Possesses a phenolic hydroxyl group instead of an ester. Offers different derivatization pathways.[13] |
Safety and Handling
As a chlorinated aromatic amine, this compound requires careful handling.
-
Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[14]
-
Handling Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[15] Wash hands and any exposed skin thoroughly after handling.[14]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[14]
Conclusion
This compound is a highly specialized building block whose performance is defined by the tension between steric hindrance and electronic activation. While its application in standard Buchwald-Hartwig and Suzuki-Miyaura coupling reactions is more challenging than that of its less-substituted counterparts, it offers unique advantages for constructing sterically congested or electronically tuned molecules. Success with this reagent requires the judicious selection of modern, highly active catalyst systems designed to overcome the high activation barriers associated with hindered aryl chlorides. For researchers in drug discovery and materials science, mastering the reactivity of this compound can unlock synthetic pathways to novel and complex molecular architectures.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent Advances in Cross-Coupling Reactions with Aryl Chlorides, Tosylates, and Mesylates [ouci.dntb.gov.ua]
- 9. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Methyl 4-amino-2,6-dichlorobenzoate
As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like Methyl 4-amino-2,6-dichlorobenzoate is pivotal. However, our responsibility extends beyond synthesis and application to the safe and compliant disposal of these materials. This guide provides a comprehensive, technically grounded framework for managing waste streams containing this halogenated aromatic compound. The procedures outlined here are designed to ensure laboratory safety, environmental protection, and regulatory adherence, reflecting the best practices of experienced application scientists.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a chlorinated aromatic amine. The presence of chlorine atoms on the benzene ring significantly influences its chemical properties and environmental fate, making proper disposal a critical concern. Halogenated organic compounds can be persistent in the environment and may form toxic byproducts if not managed correctly.[1][2]
While a specific, comprehensive toxicological profile for this compound is not widely published, we can infer its likely hazard profile based on its structural class and data from similar chlorinated benzoic acid derivatives.[3][4][5]
Table 1: Inferred Hazard Profile and Associated Risks
| Hazard Category | Potential Hazard | Rationale & Causality |
| Health Hazards | Skin Irritation, Serious Eye Irritation/Damage.[4][5] | Aromatic acids and their derivatives are known to be irritants. The presence of halogens can exacerbate these effects. |
| May cause respiratory irritation.[4][6] | Fine powders or aerosols can irritate the respiratory tract upon inhalation. | |
| Potential for Harm if Swallowed.[4][6] | While acute oral toxicity data is limited, it is prudent to treat it as harmful via ingestion. | |
| Environmental Hazards | Potential for Aquatic Toxicity.[7] | Chlorinated organic compounds are often toxic to aquatic life and can persist in ecosystems, leading to bioaccumulation.[2] |
| Chemical Hazards | Thermal Decomposition. | Combustion will produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[7][8] |
This risk profile mandates that this compound be treated as a hazardous waste, requiring a disposal pathway distinct from standard laboratory trash or aqueous waste streams.
The Regulatory Landscape: EPA/RCRA Classification
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). This compound falls under the category of Halogenated Organic Compounds (HOCs) , which are subject to specific treatment standards and land disposal restrictions.[1][9]
The primary objective of RCRA is to prevent the release of hazardous constituents into the environment. For HOCs, this means that simple landfilling is not an acceptable disposal method. Instead, the waste must be treated to destroy or substantially reduce its hazardous components. The most common and effective method for this is high-temperature incineration.[1][3]
Your institution's Environmental Health & Safety (EHS) office will be responsible for ensuring that waste is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) that can handle HOCs in compliance with EPA regulations.[3] Your role is to ensure the waste is correctly identified, segregated, and containerized at the point of generation.
Core Disposal Workflow: From Bench to Destruction
The following workflow provides a systematic approach to managing waste containing this compound. Adherence to this process is a self-validating system that ensures safety and compliance at every stage.
Figure 1. Overall workflow for the disposal of this compound.
Protocol 1: Waste Segregation and Containerization
This protocol is the most critical step in the disposal process. Incorrect segregation can lead to dangerous chemical reactions, regulatory violations, and costly repackaging efforts by EHS personnel.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
-
Designated hazardous waste container (typically a plastic carboy or drum) clearly labeled "HAZARDOUS WASTE: HALOGENATED ORGANIC SOLIDS" or "HAZARDOUS WASTE: HALOGENATED ORGANIC LIQUIDS."
-
Hazardous waste labels provided by your institution's EHS department.
-
Chemical fume hood.
Procedure:
-
Don PPE: Before handling the chemical or its waste, ensure you are wearing appropriate safety goggles, nitrile gloves, and a lab coat.
-
Assess Waste Form: Determine the physical state of the waste using the decision logic in Figure 2.
-
Select Container: Obtain the correct, EHS-approved waste container. Never mix halogenated waste with non-halogenated organic waste.
-
Label the Container: Before adding any waste, affix a hazardous waste label. Fill it out completely, listing "this compound" and any solvents present. Include the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
Transfer Waste:
-
For Solids: In a chemical fume hood, carefully transfer residual solids, contaminated weighing paper, or contaminated solid materials (like silica gel) into the "HALOGENATED ORGANIC SOLIDS" container.
-
For Liquids: If the compound is dissolved in a solvent, transfer the solution to the "HALOGENATED ORGANIC LIQUIDS" container. Ensure the solvent is compatible with the container material.
-
-
Seal and Store: Tightly seal the container. Store it in a designated Satellite Accumulation Area (SAA) that is clearly marked, provides secondary containment, and is away from drains.
-
Arrange Pickup: Once the container is full or has been in storage for the maximum allowable time (per institutional policy), contact your EHS office to schedule a pickup.
Figure 2. Decision tree for proper waste container selection.
Emergency Procedures: Spill Management
Small spills of solid this compound can be managed by trained laboratory personnel. For large spills or any spill of a liquid solution, evacuate the area and contact EHS immediately.
Protocol 2: Small Solid Spill Cleanup
Objective: To safely contain, collect, and decontaminate a small spill (typically <5 grams) of solid this compound.
Materials:
-
Full PPE: Safety goggles, nitrile gloves, lab coat.
-
Inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent). Do not use combustible materials like paper towels for the initial absorption.[10]
-
Scoop or dustpan (spark-proof).
-
Sealable container labeled for solid hazardous waste.
-
Soap and water.
Procedure:
-
Alert and Isolate: Alert personnel in the immediate vicinity. Ensure the area is well-ventilated, preferably within a fume hood.[10]
-
Contain: Gently cover the spill with an inert absorbent material to prevent the powder from becoming airborne.[10]
-
Collect: Carefully scoop the mixture of absorbent and chemical into a designated, sealable waste container.[3][10] Avoid creating dust.[3][8]
-
Package for Disposal: Seal the container, label it as "Spill Debris containing this compound," and place it in the "Halogenated Organic SOLIDS" waste stream.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[10] Dispose of any contaminated cleaning materials (e.g., paper towels) as hazardous solid waste.
-
Wash Hands: Wash hands thoroughly after the cleanup is complete.
By internalizing these principles and protocols, you not only protect yourself and your colleagues but also uphold the scientific community's commitment to environmental stewardship. This diligence builds a foundation of trust and safety that is paramount in professional drug development and research.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medline.com [medline.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling Methyl 4-amino-2,6-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that cutting-edge research requires not only innovative thinking but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 4-amino-2,6-dichlorobenzoate, a compound that, like many chlorinated aromatic amines, demands meticulous handling to ensure the well-being of laboratory personnel and the integrity of your research. The following protocols are designed to be a self-validating system, where the logic behind each step is as crucial as the step itself.
Immediate Safety and Hazard Assessment
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, all handling procedures must be geared towards preventing ingestion, skin and eye contact, and inhalation of the powdered compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with indirect venting to protect against dust particles and potential splashes. A full-face shield should be worn over goggles during bulk handling or when there is a heightened risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including chlorinated compounds. Always inspect gloves for any signs of degradation or punctures before use and wash them before removal. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard, buttoned laboratory coat should be worn for all procedures. For tasks with a higher risk of spills, a chemical-resistant apron or suit is advised. |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available or if exposure limits could be exceeded, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is mandatory. |
Operational Plan: From Weighing to Solution Preparation
Handling powdered chemicals requires a systematic approach to prevent aerosolization and contamination. The following step-by-step protocol outlines the safe handling of this compound.
Step 1: Preparation and Engineering Controls
Before handling the compound, ensure that a chemical fume hood is operational and the workspace is clean and uncluttered. An eyewash station and safety shower must be readily accessible. Verify that all necessary PPE is available and in good condition.
Step 2: Weighing the Compound
The process of weighing a hazardous powder is a critical control point for preventing exposure. The following workflow should be strictly adhered to.
Caption: Workflow for Safely Weighing a Hazardous Powder.
Step 3: Solution Preparation
-
Solvent Addition: Within the chemical fume hood, carefully add the desired solvent to the sealed weighing vessel containing the pre-weighed this compound.
-
Dissolution: Gently swirl or vortex the vessel to dissolve the compound completely. Avoid vigorous shaking that could create aerosols.
-
Transfer: Once dissolved, the solution can be transferred to the reaction vessel using a pipette or syringe.
Disposal Plan: Managing Halogenated Waste
The proper disposal of halogenated aromatic compounds is crucial to prevent environmental contamination and ensure regulatory compliance. These compounds must be treated as hazardous waste.[1]
Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including contaminated PPE, weighing paper, and pipette tips, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[1] Halogenated organic wastes include compounds that are brominated, chlorinated, fluorinated, or iodated.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[1]
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. This rinsate must also be collected as halogenated hazardous waste.[1]
Disposal Procedure
The following diagram illustrates the general workflow for hazardous waste disposal in a laboratory setting.
Caption: Hazardous Chemical Waste Disposal Workflow.
Emergency Procedures
Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill, and only if you are trained and have the appropriate spill kit, you can proceed with cleanup. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container and dispose of it as hazardous waste.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety and handling protocols, you can significantly minimize the risks associated with this compound, ensuring a safe and productive research environment. Always prioritize safety and consult your institution's specific safety guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
